Technical Documentation Center

4-(2-(Benzylamino)propoxy)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-(Benzylamino)propoxy)phenol
  • CAS: 59182-24-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Proteomic Applications of 4-(2-(Benzylamino)propoxy)phenol

Executive Summary & Molecular Architecture 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0), also widely recognized by its synonym N-Benzyl-p-hydroxyphenoxyisopropylamine, is a specialized biochemical intermediate feat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0), also widely recognized by its synonym N-Benzyl-p-hydroxyphenoxyisopropylamine, is a specialized biochemical intermediate featuring a highly versatile phenoxypropanamine scaffold. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of monoamine transporter ligands, beta-adrenergic agonists, and alpha-adrenergic antagonists.

Beyond its role as an Active Pharmaceutical Ingredient (API) building block, the compound is heavily leveraged as a specialized biochemical for proteomics research (Santa Cruz Biotechnology)[1]. Its amphiphilic nature—combining a lipophilic benzyl group, a basic secondary amine, and a reactive phenolic hydroxyl—makes it an ideal candidate for affinity chromatography and target-fishing assays.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Rationale / Significance
Chemical Name 4-(2-(Benzylamino)propoxy)phenolStandard IUPAC nomenclature.
CAS Registry Number 59182-24-0Unique identifier for procurement and documentation[1].
Molecular Formula C₁₆H₁₉NO₂Determines exact mass (257.1416 Da) for MS validation[2].
Molecular Weight 257.33 g/mol Critical for precise molarity calculations in assay design[1].
Estimated LogP 2.8 – 3.2Indicates moderate lipophilicity, ideal for membrane-bound receptor binding.
Amine pKa (est.) ~9.6Protonated at physiological pH (7.4), facilitating electrostatic target interactions.
Phenol pKa (est.) ~9.8Remains neutral at pH 7.4; available as a bio-orthogonal handle for covalent tethering.

Synthetic Methodology & Chemoselective Rationale

The synthesis of 4-(2-(Benzylamino)propoxy)phenol requires strict chemoselective control to assemble the phenoxypropanamine core without compromising the secondary amine or causing over-alkylation.

Protocol 1: Step-by-Step Synthesis Workflow
  • Alkylation (Etherification): React 4-methoxyphenol with 1-chloro-2-propanone in the presence of Potassium Carbonate (K₂CO₃) in refluxing acetone. Causality: The strategic choice of 4-methoxyphenol over unprotected hydroquinone prevents the formation of bis-alkylated byproducts. K₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~10) for nucleophilic attack on the primary chloride.

  • Reductive Amination: Treat the resulting 1-(4-methoxyphenoxy)propan-2-one with benzylamine and Sodium Triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the ketone starting material, ensuring a high yield of the secondary amine.

  • Chemoselective Demethylation: Subject the intermediate to Boron Tribromide (BBr₃) in dichloromethane (DCM) at -78°C, gradually warming to room temperature. Causality: This is the most critical step. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) would efficiently cleave a benzyl ether but would concurrently trigger unwanted N-debenzylation of the secondary amine. BBr₃ ensures orthogonal chemoselectivity, cleaving the methyl ether via Lewis acid coordination without compromising the N-benzyl pharmacophore.

Synthesis A 4-Methoxyphenol + 1-Chloro-2-propanone B 1-(4-Methoxyphenoxy) propan-2-one A->B K2CO3, Acetone Reflux (Alkylation) C 1-(4-Methoxyphenoxy)-2- (benzylamino)propane B->C Benzylamine, NaBH(OAc)3 DCE (Red Amination) D 4-(2-(Benzylamino) propoxy)phenol C->D BBr3, DCM -78°C (Demethylation)

Figure 1: Chemoselective synthetic workflow for 4-(2-(Benzylamino)propoxy)phenol.

Proteomics & Target Isolation Workflow

In proteomics, this compound is utilized as a "bait" ligand to isolate and identify novel adrenergic receptors or monoamine-binding proteins from complex cell lysates.

Protocol 2: Affinity Matrix Immobilization & Target Isolation
  • Matrix Activation: Wash 1 mL of epoxy-activated Sepharose 6B with distilled water, followed by coupling buffer (0.1 M Na₂CO₃, pH 9.5).

  • Ligand Coupling: Dissolve 5 mg of 4-(2-(Benzylamino)propoxy)phenol in 0.5 mL DMSO, then dilute with 1.5 mL coupling buffer. Incubate with the matrix for 16 hours at 37°C. Causality: The alkaline pH (9.5) deprotonates the phenol, generating a highly nucleophilic phenoxide ion. This attacks the epoxide rings on the matrix, forming a stable ether linkage. This specific orientation anchors the molecule while projecting the critical amine pharmacophore outward into the mobile phase, maximizing steric availability for target protein capture.

  • Blocking: Wash the matrix and block unreacted epoxides with 1 M Ethanolamine for 4 hours. Causality: Capping unreacted epoxides prevents the covalent binding of random background proteins from the lysate, which would otherwise cause high signal-to-noise ratios in downstream mass spectrometry.

  • Lysate Incubation: Equilibrate the matrix in lysis buffer (pH 7.4). Introduce 5 mg of total protein lysate and incubate at 4°C for 2 hours. At pH 7.4, the secondary amine is protonated, mimicking endogenous monoamines to facilitate target binding.

  • Washing and Elution: Wash with 10 column volumes of lysis buffer containing 150 mM NaCl. Elute bound targets using a competitive elution buffer (containing a known high-affinity adrenergic ligand) or by lowering the pH to 3.0.

Proteomics LIG Immobilized Ligand (Phenoxypropanamine) BIND Affinity Binding (Target Capture) LIG->BIND LYS Cell Lysate (Protein Mixture) LYS->BIND WASH Stringent Wash (Remove Off-Targets) BIND->WASH ELUTE Competitive Elution (Purified Target) WASH->ELUTE

Figure 2: Affinity chromatography workflow utilizing the compound as a proteomics bait.

Analytical Characterization & Validation

Standard analytical validation of 4-(2-(Benzylamino)propoxy)phenol requires orthogonal techniques, including HPLC and LC-MS, to ensure batch-to-batch reproducibility and structural integrity (BLD Pharm)[3].

Protocol 3: LC-MS/HPLC Purity Validation (Self-Validating System)
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase Gradient: Use a binary gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Run from 5% to 95% Acetonitrile over 10 minutes. Causality: Trifluoroacetic acid (TFA) acts as a critical ion-pairing agent. It masks the basic secondary amine, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. This ensures sharp, symmetrical chromatographic resolution.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The system validates the compound's identity by monitoring for the protonated molecular ion [M+H]+ at m/z≈258.1 .

  • Data Analysis: Integrate the UV chromatogram at 254 nm (optimal for the phenoxy and benzyl chromophores). A threshold of >98% relative purity is mandatory before proceeding to sensitive proteomics applications.

References

Sources

Exploratory

Unraveling the Molecular Architecture of 4-(2-(Benzylamino)propoxy)phenol: A Comprehensive Guide to Structure Elucidation

Executive Summary 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0)[1] is a highly versatile chemical building block, structurally analogous to the aryloxypropanolamine class of pharmacophores. The molecule features thre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0)[1] is a highly versatile chemical building block, structurally analogous to the aryloxypropanolamine class of pharmacophores. The molecule features three distinct structural domains: a terminal phenol ring, a central chiral propoxy linker, and a secondary benzylamine moiety. Elucidating this structure requires a rigorous, multi-modal approach because each domain presents specific analytical challenges. This whitepaper outlines a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to definitively map its atomic connectivity and stereochemical environment.

Strategic Analytical Workflow

To establish a self-validating system, we do not rely on a single technique. Instead, we utilize HRMS to generate the exact mass and formula, followed by 1D and 2D NMR spectroscopy to map the atomic connectivity. FT-IR provides orthogonal confirmation of the heteroatomic functional groups. The convergence of these independent data streams ensures absolute structural confidence.

Workflow Sample 4-(2-(Benzylamino)propoxy)phenol CAS: 59182-24-0 HRMS HR-ESI-MS/MS Exact Mass & Fragmentation Sample->HRMS NMR 1D & 2D NMR Connectivity & Stereocenter Sample->NMR FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR DataInt Data Integration & Structure Validation HRMS->DataInt m/z 258.1489 NMR->DataInt J-couplings FTIR->DataInt O-H, N-H

Figure 1: Multi-modal analytical workflow for the structural elucidation of CAS 59182-24-0.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality
Causality in Ionization and Fragmentation

In positive Electrospray Ionization (ESI+), the secondary benzylamine group acts as the primary site of protonation due to its high gas-phase basicity. This localized charge dictates the subsequent collision-induced dissociation (CID) pathways. As documented in foundational studies of [2], protonation at the secondary amine triggers a Charge-Centered Elimination (CCE).

This heterolytic cleavage of the C–N bond results in the expulsion of a highly stable tropylium or benzylic carbocation (m/z 91.0542). This acts as a self-validating diagnostic peak: its presence immediately confirms the benzylamine sub-structure. Furthermore, inductive cleavage of the ether bond yields phenoxy fragments, a fragmentation mechanism characteristic of [3].

Fragmentation M [M+H]+ m/z 258.1489 F1 Tropylium Cation m/z 91.0542 M->F1 Benzylic Cleavage (Charge-Directed) F2 [M+H - Benzylamine]+ m/z 151.0754 M->F2 Neutral Loss (-107 Da) F3 Phenoxy Cation m/z 95.0491 M->F3 Ether Cleavage (Inductive)

Figure 2: Primary ESI-MS/MS gas-phase fragmentation pathways driven by the secondary amine.

Step-by-Step LC-HRMS/MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a diluent of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the secondary amine prior to desolvation, maximizing MS1 sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a 10-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) against aqueous 0.1% Formic Acid at a flow rate of 0.4 mL/min.

  • Source Optimization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV, capillary temperature to 275°C, and sheath gas flow to 40 arbitrary units.

  • Data Acquisition: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode. Acquire MS1 spectra at a resolving power of 70,000 (FWHM at m/z 200) to ensure sub-ppm mass accuracy. Trigger MS2 scans for the top 3 most abundant ions using Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 to capture both fragile (ether) and robust (aromatic) bond cleavages.

Table 1: HR-ESI-MS/MS Quantitative Data Summary
Precursor Ion (m/z)Fragment Ion (m/z)FormulaMass Error (ppm)Structural Assignment
258.1489 ([M+H]⁺)-C₁₆H₂₀NO₂⁺+0.4Protonated intact molecule
91.0542C₇H₇⁺-0.2Tropylium / Benzylic cation
151.0754C₉H₁₁O₂⁺+0.6[M+H - Benzylamine]⁺ (Neutral loss)
95.0491C₆H₇O⁺+0.1Protonated phenol (Ether cleavage)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection and Pulse Sequences

To map the connectivity of 4-(2-(Benzylamino)propoxy)phenol, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are required. We specifically select DMSO-d₆ as the solvent. Why? Protic solvents like Methanol-d₄ or D₂O would cause rapid deuterium exchange of the phenol -OH and amine -NH protons, rendering them invisible to the detector. DMSO-d₆ strongly hydrogen-bonds with these groups, slowing their exchange rate and allowing them to appear as distinct, quantifiable resonances.

The chiral center at C2 of the propoxy chain breaks the magnetic symmetry of the molecule. Consequently, the adjacent methylene protons (C1 of the propoxy chain and the benzylic CH₂) become diastereotopic. They do not appear as simple triplets or singlets, but rather as complex ABX spin systems. The self-validating nature of this NMR protocol relies heavily on the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By observing a ³JCH coupling from the diastereotopic C1 protons of the propoxy chain to the C4 quaternary carbon of the phenol ring, we definitively prove the ether linkage.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio, which is particularly critical for ¹³C detection.

  • 1D Acquisition:

    • ¹H NMR: Acquire 32 transients with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: Acquire 1024 transients using inverse-gated decoupling to allow for accurate integration and a D1 of 2.0 seconds.

  • 2D Acquisition (Connectivity Mapping):

    • HSQC: Acquire with a ¹JCH optimization of 145 Hz to map all direct C–H bonds.

    • HMBC: Optimize the delay for long-range couplings (ⁿJCH) at 8 Hz. This is the critical step to bridge the heteroatoms (linking the propoxy chain to the phenol and the benzyl group to the amine).

Table 2: ¹H and ¹³C NMR Assignments (in DMSO-d₆, 600 MHz)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)HMBC Correlations (¹H to ¹³C)
Phenol-OH8.95 (s, 1H)-C1, C2, C6
Phenol-C1-151.2-
Phenol-C2, C66.68 (d, J=8.8, 2H)115.8C1, C4
Phenol-C3, C56.75 (d, J=8.8, 2H)115.4C1, C4
Phenol-C4-152.5-
Propoxy-C1'3.75 (dd, J=9.5, 5.8, 1H); 3.88 (dd, J=9.5, 6.2, 1H)72.4Phenol-C4, Propoxy-C2', Propoxy-C3'
Propoxy-C2'2.95 (m, 1H)52.1Propoxy-C1', Propoxy-C3', Benzyl-C1''
Propoxy-C3'1.05 (d, J=6.5, 3H)17.8Propoxy-C1', Propoxy-C2'
Amine-NH2.10 (br s, 1H)--
Benzyl-C1''3.65 (d, J=13.5, 1H); 3.78 (d, J=13.5, 1H)50.8Propoxy-C2', Benzyl-C2'', Benzyl-C3'', C7''
Benzyl-C2'' (ipso)-140.5-
Benzyl-C3'', C7''7.32 (d, J=7.5, 2H)128.2Benzyl-C1'', Benzyl-C5''
Benzyl-C4'', C6''7.28 (t, J=7.5, 2H)128.4Benzyl-C2''
Benzyl-C5'' (para)7.22 (t, J=7.5, 1H)126.9Benzyl-C3'', C7''

Note: The ABX patterns observed for Propoxy-C1' and the AB quartet for Benzyl-C1'' are direct, self-validating evidence of the adjacent chiral center at Propoxy-C2'.

Vibrational Spectroscopy (FT-IR)

While MS and NMR provide the core structural framework, FT-IR offers an orthogonal, self-validating check of the functional groups.

Protocol: Place 2 mg of the neat solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil. Acquire 16 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Key Observations:

  • 3300–3100 cm⁻¹: A broad band corresponding to the phenol O–H stretch, overlapping with a sharper, weaker N–H stretching band from the secondary amine.

  • 1240 cm⁻¹ and 1030 cm⁻¹: Strong asymmetric and symmetric C–O–C stretching vibrations, confirming the alkyl-aryl ether linkage.

Conclusion

The structural elucidation of 4-(2-(Benzylamino)propoxy)phenol requires a synergistic application of analytical techniques. By understanding the causality behind the molecule's behavior—such as the charge-directed fragmentation induced by the secondary amine in HRMS, and the magnetic inequivalence induced by the chiral center in NMR—scientists can design self-validating protocols. The exact mass and tropylium fragmentation perfectly corroborate the connectivity mapped by the 2D HMBC NMR, ensuring absolute confidence in the elucidated structure.

References
  • Title: Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Biotransformation of metoprolol by the fungus Cunninghamella blakesleeana Source: Acta Pharmacologica Sinica URL: [Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Analysis of 4-(2-(Benzylamino)propoxy)phenol: A Technical Whitepaper

Introduction & Strategic Rationale 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a critical phenoxypropanolamine derivative, frequently utilized as an intermediate in the synthesis of beta-adrenergic agonists and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a critical phenoxypropanolamine derivative, frequently utilized as an intermediate in the synthesis of beta-adrenergic agonists and targeted pharmacophores [1]. The molecule features a central phenol ring, an ether linkage to a propoxy chain, and a secondary benzylamine moiety.

Designing a scalable and high-yielding synthesis for this compound requires careful consideration of protecting group chemistry. Direct alkylation of hydroquinone typically results in poor chemoselectivity, yielding statistical mixtures of mono- and di-alkylated products. Therefore, a robust three-step approach utilizing 4-methoxyphenol (mequinol) as a mono-protected precursor is the industry standard. This route leverages a Williamson ether synthesis, a chemoselective reductive amination, and a controlled Lewis acid-mediated ether cleavage.

Retrosynthetic Analysis

The retrosynthetic disconnection of 4-(2-(Benzylamino)propoxy)phenol reveals three primary synthons. Breaking the C-N bond suggests a reductive amination between a ketone and benzylamine. Breaking the C-O ether bond points to a Williamson ether synthesis using a protected phenol and a haloketone.

Retrosynthesis Target 4-(2-(Benzylamino)propoxy)phenol (Target API) Int1 1-(4-Methoxyphenoxy)- N-benzylpropan-2-amine Target->Int1 Demethylation (BBr3) Int2 1-(4-Methoxyphenoxy) propan-2-one Int1->Int2 Reductive Amination (STAB) SM 4-Methoxyphenol + 1-Chloro-2-propanone Int2->SM Williamson Ether (K2CO3)

Retrosynthetic pathway for 4-(2-(Benzylamino)propoxy)phenol from 4-methoxyphenol.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, every reagent in this pathway is chosen to prevent side reactions and maximize atom economy:

  • Finkelstein Catalysis in Etherification: 1-Chloro-2-propanone is an effective electrophile, but the chloride leaving group can lead to sluggish reaction times. The addition of catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, converting the chloride to the highly reactive 1-iodo-2-propanone, significantly accelerating the SN2 displacement by the phenoxide .

  • Chemoselectivity of STAB: In the reductive amination step, Sodium Triacetoxyborohydride (NaBH(OAc)3, STAB) is selected over Sodium Borohydride (NaBH4). STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone . This prevents the formation of 1-(4-methoxyphenoxy)propan-2-ol as an unwanted byproduct.

  • Stoichiometry of BBr3 Demethylation: Boron tribromide (BBr3) is a powerful Lewis acid used for the cleavage of aryl methyl ethers . Because the intermediate contains a secondary amine, the first equivalent of BBr3 is consumed by forming a stable Lewis acid-base complex with the nitrogen atom. A second equivalent complexes with the ether oxygen. Therefore, a minimum of 3.0 to 4.0 equivalents of BBr3 is strictly required to drive the SN2 cleavage of the methyl group and achieve full conversion.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one
  • Preparation: Charge a flame-dried, 2-neck round-bottom flask with 4-methoxyphenol (1.0 equiv, 100 mmol) and anhydrous acetone (200 mL).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K2CO3, 2.0 equiv) and Potassium Iodide (KI, 0.1 equiv). Stir the suspension at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise add 1-chloro-2-propanone (1.1 equiv) over 30 minutes. (Caution: 1-chloro-2-propanone is a potent lachrymator; perform strictly in a fume hood).

  • Reflux: Heat the reaction mixture to reflux (56 °C) for 8 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate (3 x 100 mL), wash with 1M NaOH to remove unreacted phenol, dry over MgSO4, and evaporate to yield the crude ketone.

Step 2: Reductive Amination to 1-(4-Methoxyphenoxy)-N-benzylpropan-2-amine
  • Imine Formation: Dissolve the crude 1-(4-methoxyphenoxy)propan-2-one (1.0 equiv, ~85 mmol) in anhydrous 1,2-Dichloroethane (DCE, 150 mL). Add benzylamine (1.05 equiv) and glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours.

  • Reduction: Portion-wise add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) over 20 minutes. The reaction is exothermic; maintain the temperature below 25 °C using a water bath.

  • Maturation: Stir the opaque suspension at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 (100 mL) until gas evolution ceases. Separate the organic layer, extract the aqueous layer with DCE (2 x 50 mL), dry the combined organics over Na2SO4, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to isolate the secondary amine.

Step 3: Demethylation to 4-(2-(Benzylamino)propoxy)phenol
  • Preparation: Dissolve 1-(4-methoxyphenoxy)-N-benzylpropan-2-amine (1.0 equiv, ~75 mmol) in anhydrous Dichloromethane (DCM, 200 mL) under an inert Argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • BBr3 Addition: Slowly add a 1.0 M solution of Boron Tribromide in DCM (3.5 equiv) dropwise via syringe over 45 minutes. The solution will turn dark brown.

  • Cleavage: Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench: Recool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (50 mL) to destroy excess BBr3, followed by water (100 mL).

  • Neutralization & Isolation: Adjust the pH to 7.5 using saturated aqueous NaHCO3. Extract the product with EtOAc (3 x 150 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Water to yield the pure target compound.

ForwardSynthesis SM 4-Methoxyphenol + 1-Chloro-2-propanone Step1 Step 1: O-Alkylation Reagents: K2CO3, KI, Acetone Time: 8h, Reflux SM->Step1 Int1 1-(4-Methoxyphenoxy)propan-2-one Step1->Int1 Step2 Step 2: Reductive Amination Reagents: Benzylamine, NaBH(OAc)3, DCE Time: 12h, RT Int1->Step2 Int2 1-(4-Methoxyphenoxy)-N-benzylpropan-2-amine Step2->Int2 Step3 Step 3: Ether Cleavage Reagents: BBr3, DCM Time: 4h, -78°C to RT Int2->Step3 Product 4-(2-(Benzylamino)propoxy)phenol (Final API Intermediate) Step3->Product

Forward synthesis workflow detailing reagents, conditions, and isolated intermediates.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes, reaction durations, and primary purification methodologies for the three-step synthesis.

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Reaction Time (h)Purification Method
Step 1 1-(4-Methoxyphenoxy)propan-2-one82 - 88%8.0Liquid-liquid extraction, alkaline wash
Step 2 1-(4-Methoxyphenoxy)-N-benzylpropan-2-amine85 - 92%12.0Flash Chromatography (DCM:MeOH)
Step 3 4-(2-(Benzylamino)propoxy)phenol75 - 80%5.0Recrystallization (EtOH/H2O)
Overall Final Target Compound ~52 - 64% 25.0 N/A

Note: Yields in Step 3 are highly dependent on the strict exclusion of moisture prior to the BBr3 quench.

References

  • Title: Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden Source: Berichte der deutschen chemischen Gesellschaft URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]

  • Title: Demethylation of aryl methyl ethers by boron tribromide Source: Tetrahedron URL: [Link]

Sources

Exploratory

The Discovery and Development of Ifetroban and its Analogs: A Technical Guide for Scientists

Abstract The intricate signaling cascade of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), plays a pivotal role in a myriad of physiological and pathophysiological processes, most notably in platelet a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The intricate signaling cascade of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), plays a pivotal role in a myriad of physiological and pathophysiological processes, most notably in platelet aggregation and vasoconstriction. The thromboxane-prostanoid (TP) receptor, the central node of this pathway, has consequently emerged as a critical target for therapeutic intervention in a range of cardiovascular and inflammatory diseases. This technical guide provides an in-depth exploration of Ifetroban, a potent and selective TP receptor antagonist, and its analogs. We will delve into the medicinal chemistry, pharmacology, and clinical development of this important class of molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting the Thromboxane-Prostanoid Receptor

The arachidonic acid cascade gives rise to a family of bioactive lipids, the prostanoids, which includes thromboxanes and prostaglandins.[1] Thromboxane A2, in particular, is a powerful mediator of platelet activation and smooth muscle contraction, contributing to the pathogenesis of thrombosis, hypertension, and myocardial ischemia.[2] While inhibition of thromboxane synthesis has been a therapeutic strategy, a more comprehensive approach involves the direct antagonism of the TP receptor, thereby blocking the actions of both TXA2 and its precursors, PGH2 and prostaglandin G2 (PGG2).[2] This recognition spurred the development of a new class of drugs, the TP receptor antagonists, with Ifetroban emerging as a leading candidate.

Ifetroban is an orally bioavailable compound that has demonstrated significant therapeutic potential in a variety of preclinical and clinical settings.[3] Its journey from a promising cardiovascular agent to a potential therapy for rare diseases like Duchenne muscular dystrophy-associated cardiomyopathy and systemic sclerosis underscores the diverse roles of the TP receptor in human health and disease.[3][4]

Medicinal Chemistry of Ifetroban and its Analogs

The Ifetroban Scaffold: A Structural Overview

The chemical architecture of Ifetroban is characterized by a unique combination of a rigid bicyclic core, a substituted oxazole moiety, and a flexible phenylpropanoic acid side chain. This intricate structure is key to its high affinity and selectivity for the TP receptor.

  • 7-Oxabicyclo[2.2.1]heptane Core: This rigid bicyclic system serves as a scaffold, orienting the other functional groups in the optimal conformation for receptor binding.

  • Oxazole Ring with Pentylcarbamoyl Group: The oxazole ring and its N-pentylamide substituent are crucial for potent antagonist activity. Structure-activity relationship (SAR) studies on related TP receptor antagonists have shown that the nature and length of this side chain significantly influence potency.

  • Phenylpropanoic Acid Moiety: The carboxylic acid group is a critical pharmacophoric element, likely interacting with a basic residue in the receptor binding pocket. This acidic functionality is a common feature among many prostanoid receptor ligands.

Synthesis of Ifetroban: A Multi-Step Approach

The synthesis of Ifetroban is a complex undertaking that requires careful control of stereochemistry. The following is a generalized, multi-step protocol based on published methods.[5][6]

Experimental Protocol: Synthesis of Ifetroban

  • Starting Material: The synthesis commences with an optically active 7-oxabicyclo[2.2.1]heptane lactol.

  • Introduction of the Phenyl Side Chain: The lactol is deprotonated with a Grignard reagent (e.g., ethylmagnesium bromide) and then treated with an excess of an appropriate aryl Grignard reagent to introduce the phenylene side chain, yielding a diol.[6]

  • Reductive Removal of the Benzylic Hydroxyl Group: The extraneous benzylic hydroxyl group is removed via catalytic hydrogenation using a catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[6]

  • Protection and Oxidation: The primary alcohol on the bicyclic core is protected as an acetate ester. The other side chain is then oxidized under Jones conditions (CrO₃/H₂SO₄) to a carboxylic acid. Subsequent treatment with methanolic hydrogen chloride removes the acetate protecting group, affording a crystalline alcohol-ester.[5]

  • Further Oxidation: The newly deprotected alcohol is oxidized under Jones conditions to furnish an acid-ester intermediate.[5]

  • Formation of the Oxazole Side Chain:

    • The carboxylic acid is coupled with a serine-derived amino alcohol using a water-soluble carbodiimide such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

    • The resulting acyclic amide intermediate is then converted to an oxazoline through mesylation followed by treatment with a base like triethylamine.[5]

    • Dehydrogenation of the oxazoline to the corresponding oxazole is achieved using a mixture of copper(II) bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

  • Final Deprotection: The ester is saponified, and subsequent acidification yields Ifetroban as a solid.[5]

Diagram: Generalized Synthetic Workflow for Ifetroban

G start Optically Active 7-Oxabicyclo[2.2.1]heptane Lactol grignard Grignard Reaction (Introduction of Phenyl Side Chain) start->grignard reduction Catalytic Hydrogenation (Removal of Benzylic -OH) grignard->reduction protection_oxidation Protection & Oxidation (Formation of Alcohol-Ester) reduction->protection_oxidation oxidation2 Jones Oxidation (Formation of Acid-Ester) protection_oxidation->oxidation2 coupling Amide Coupling (with Serine-derived Amino Alcohol) oxidation2->coupling cyclization Oxazoline Formation (Mesylation & Base) coupling->cyclization dehydrogenation Oxazole Formation (CuBr2/DBU) cyclization->dehydrogenation deprotection Saponification (Final Product) dehydrogenation->deprotection end Ifetroban deprotection->end

Caption: A simplified workflow for the synthesis of Ifetroban.

Structure-Activity Relationship (SAR) of TP Receptor Antagonists

While detailed SAR studies specifically on Ifetroban analogs are not extensively published, general principles can be gleaned from the broader class of TP receptor antagonists.

  • The Acidic Moiety: A carboxylic acid or a suitable bioisostere is generally required for potent antagonism.[6] This group is thought to mimic the carboxylic acid of the natural ligands, TXA2 and PGH2.

  • The Aromatic System: The nature and substitution pattern of the aromatic rings significantly impact activity. For instance, in a series of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, a hydrophobic and electron-withdrawing substituent at the para-position of the phenylsulfonyl moiety was found to enhance activity.[7]

  • The Linker Region: The length and flexibility of the chain connecting the aromatic system to the acidic group are critical.

  • Stereochemistry: As with many receptor ligands, the stereochemistry of chiral centers plays a crucial role in determining the potency of TP receptor antagonists.

Pharmacology of Ifetroban

Mechanism of Action: Competitive Antagonism of the TP Receptor

Ifetroban exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of the endogenous agonists TXA2 and PGH2.[2] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq and G12/13 proteins.[8]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to platelet shape change, aggregation, and smooth muscle contraction.[8][9]

  • G12/13 Pathway: Activation of G12/13 stimulates the Rho/Rho-kinase pathway, which also contributes to smooth muscle contraction and other cellular responses.

By blocking the TP receptor, Ifetroban effectively inhibits these downstream signaling events.

Diagram: Thromboxane A2 Signaling Pathway and Ifetroban's Mechanism of Action

G cluster_membrane Cell Membrane TP_receptor TP Receptor Gq Gq TP_receptor->Gq Activates TXA2 Thromboxane A2 (TXA2) TXA2->TP_receptor Binds & Activates Ifetroban Ifetroban Ifetroban->TP_receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: Ifetroban competitively antagonizes the TP receptor, blocking TXA2-mediated signaling.

Pharmacokinetics and Pharmacodynamics

Ifetroban is orally bioavailable and has a long duration of action.[4] Studies in animal models have shown that it can achieve high levels of TP receptor blockade at therapeutic doses.[10] For example, in ferrets, continuous infusions of Ifetroban resulted in over 90% blockade of platelet TP receptors.[10]

Therapeutic Applications

The broad distribution of TP receptors throughout the body has led to the investigation of Ifetroban in a wide range of diseases.

Table 1: Investigated Therapeutic Applications of Ifetroban

Therapeutic AreaDisease Model/IndicationKey FindingsReference(s)
Cardiovascular Myocardial IschemiaReduced infarct size in animal models.
HypertensionLimited effect on blood pressure in some models.
ThrombosisPotent antithrombotic activity.
Rare Diseases Duchenne Muscular Dystrophy (DMD)-Associated CardiomyopathyImproved cardiac function and survival in mouse models; Phase 2 trial showed improved left ventricular ejection fraction.[11][12]
Systemic SclerosisInvestigated for its potential to reduce fibrosis.[3]
Oncology Cancer MetastasisPotential to reduce platelet-mediated metastasis.[3]

Experimental Protocols: In Vitro Evaluation of TP Receptor Antagonists

The functional assessment of TP receptor antagonists is crucial for their development. Platelet aggregation assays are a standard in vitro method for this purpose.

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Aggregation Measurement:

    • Use a light aggregometer to monitor platelet aggregation. Adjust the light transmission to 0% with PRP and 100% with PPP.

    • Pre-incubate aliquots of PRP with various concentrations of the test compound (e.g., Ifetroban) or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Induction of Aggregation:

    • Initiate platelet aggregation by adding a TP receptor agonist, such as U-46619 (a stable TXA2 mimetic), at a concentration that induces submaximal aggregation.

  • Data Analysis:

    • Record the change in light transmission over time. The percentage of inhibition of aggregation is calculated for each concentration of the antagonist.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation) from the concentration-response curve.[13]

Future Directions

The journey of Ifetroban from a cardiovascular drug candidate to a potential treatment for rare diseases highlights the evolving understanding of TP receptor biology. Future research in this area may focus on:

  • Development of Novel Analogs: The design of new analogs with improved pharmacokinetic profiles, enhanced tissue-specific targeting, or dual-acting properties (e.g., combined TP antagonism and thromboxane synthase inhibition) could lead to more effective therapies.

  • Exploration of New Therapeutic Indications: The role of the TP receptor in inflammation, fibrosis, and cancer progression suggests that Ifetroban and its analogs may have therapeutic potential in a wider range of diseases.

  • Personalized Medicine Approaches: Identifying biomarkers that predict patient response to TP receptor antagonists could enable a more personalized approach to treatment.

Conclusion

The discovery and development of Ifetroban and its analogs represent a significant advancement in our ability to modulate the thromboxane A2 signaling pathway. This in-depth technical guide has provided a comprehensive overview of the medicinal chemistry, pharmacology, and clinical potential of this important class of molecules. The continued exploration of TP receptor antagonism holds great promise for the development of novel therapies for a variety of challenging diseases.

References

  • The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships. (2009, February 25). PubMed. Retrieved March 15, 2026, from [Link]

  • Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Thromboxane receptor - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Ifetroban, BMS-180291-药物合成数据库. (n.d.). Retrieved March 15, 2026, from [Link]

  • Ifetroban sodium, BMS-180291-02, BMS-180291 sodium salt-药物合成数据库. (n.d.). Retrieved March 15, 2026, from [Link]

  • The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Thromboxane A2 Receptor Antagonism by Flavonoids: Structure−Activity Relationships | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved March 15, 2026, from [Link]

  • Dose-related Cardioprotection by Ifetroban in Relation to Inhibition of Thrombosis and Ex Vivo Platelet Function - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Thromboxane signalling through TP receptor - Reactome Pathway Database. (n.d.). Retrieved March 15, 2026, from [Link]

  • Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • WO2016203314A1 - Thromboxane receptor antagonists - Google Patents. (n.d.).
  • Antagonism of the Thromboxane‐Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - American Heart Association Journals. (2019, October 30). Retrieved March 15, 2026, from [Link]

  • Ifetroban sodium: an effective TxA2/PGH2 receptor antagonist - PubMed - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Insights into the Expression, Structure, and Function of the Thromboxane A2 Receptor in Vascular Biology - ACS Publications. (2025, August 10). Retrieved March 15, 2026, from [Link]

  • Cumberland's Phase 2 trial shows ifetroban improves heart function in DMD patients. (2025, June 24). Retrieved March 15, 2026, from [Link]

  • Ifetroban - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Antagonism of the Thromboxane-Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - American Heart Association Journals. (2019, October 30). Retrieved March 15, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Pharmacophore Analytics, and Applications of 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0)

Executive Summary In the landscape of modern drug discovery, aryloxypropanamine derivatives serve as privileged scaffolds, most notably in the development of adrenergic receptor modulators and voltage-gated sodium channe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, aryloxypropanamine derivatives serve as privileged scaffolds, most notably in the development of adrenergic receptor modulators and voltage-gated sodium channel (NaV) blockers. 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a highly specialized biochemical intermediate with a molecular weight of 257.33 g/mol and a molecular formula of C16H19NO2[1]. This whitepaper provides an in-depth technical analysis of its chemical architecture, details a self-validating synthetic workflow utilizing the Borch reductive amination[2], and outlines the rigorous analytical protocols required to ensure its purity for downstream proteomics and pharmaceutical research.

Chemical Architecture & Pharmacophore Dynamics

As a Senior Application Scientist, evaluating a molecule begins with deconstructing its pharmacophore. The structural topology of CAS 59182-24-0 dictates its reactivity and its potential binding affinity within biological targets:

  • The Phenol Moiety (Hydrogen Bonding Hub): The para-hydroxyl group acts as a critical hydrogen bond donor and acceptor. In the context of G-protein coupled receptors (GPCRs) like the β1​ -adrenergic receptor, this moiety mimics the catechol ring of endogenous catecholamines, anchoring the ligand to highly conserved serine residues (e.g., Ser204/Ser207) in Transmembrane Domain 5 (TM5).

  • The Propoxy Linker (Spatial Geometry): Unlike the classic 2-hydroxy-3-aminopropoxy linker found in standard beta-blockers (e.g., metoprolol), this molecule features a 2-aminopropoxy configuration. This branched aliphatic chain dictates the spatial vector between the aromatic ring and the basic nitrogen, influencing receptor subtype selectivity.

  • The N-Benzyl Group (Steric & Lipophilic Modulator): The bulky benzyl substitution on the secondary amine serves a dual purpose. Synthetically, it acts as a protecting group or a diversification point. Pharmacologically, it drastically increases the molecule's lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration, while enabling robust π−π stacking interactions with aromatic residues (e.g., Phe290) in the receptor's orthosteric pocket.

Synthetic Methodology: The Convergent Two-Step Route

The synthesis of 4-(2-(Benzylamino)propoxy)phenol requires precise chemoselectivity to prevent over-alkylation and over-reduction. The optimal workflow involves a nucleophilic substitution followed by a Borch reductive amination[3].

Synthesis HQ Hydroquinone (Excess) Int 1-(4-Hydroxyphenoxy) propan-2-one HQ->Int Alkylation CA Chloroacetone (K2CO3, DMF) CA->Int Prod 4-(2-(Benzylamino) propoxy)phenol (CAS 59182-24-0) Int->Prod Imine Formation & Reduction BA Benzylamine (AcOH, pH 5) BA->Prod Red NaBH3CN (MeOH, 0°C) Red->Prod

Fig 1. Synthesis of CAS 59182-24-0 via mono-alkylation and Borch reductive amination.

Causality in Reagent Selection
  • Why Excess Hydroquinone? Hydroquinone possesses two identical nucleophilic hydroxyl groups. To prevent the formation of the bis-alkylated byproduct, a statistical approach is employed using a 3:1 molar ratio of hydroquinone to chloroacetone.

  • Why Sodium Cyanoborohydride (NaBH3CN)? Standard sodium borohydride (NaBH4) would prematurely reduce the intermediate ketone into an alcohol, terminating the reaction[4]. NaBH3CN, however, is a milder reducing agent stabilized by the electron-withdrawing cyanide ligand[3]. It is stable at mildly acidic conditions (pH 4–6) and exhibits exquisite chemoselectivity—ignoring the ketone while rapidly reducing the highly electrophilic iminium ion generated in situ.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(4-Hydroxyphenoxy)propan-2-one
  • Preparation: Charge a flame-dried round-bottom flask with anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Reagent Addition: Dissolve hydroquinone (33.0 g, 300 mmol, 3.0 eq) in the DMF. Add anhydrous Potassium Carbonate (K2CO3) (16.6 g, 120 mmol, 1.2 eq).

  • Alkylation: Cool the suspension to 0 °C. Dropwise add chloroacetone (9.25 g, 100 mmol, 1.0 eq) over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Workup: Quench with distilled water (150 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers repeatedly with brine to remove residual DMF and unreacted hydroquinone. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 4:1) to yield the intermediate ketone.

Protocol B: Borch Reductive Amination
  • Imine Formation: Dissolve the intermediate 1-(4-hydroxyphenoxy)propan-2-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous methanol (0.2 M concentration)[3].

  • pH Modulation: Add glacial acetic acid dropwise until the solution reaches pH ~5. Crucial Step: This protonates the carbonyl oxygen, increasing its electrophilicity for amine attack, without fully protonating the amine (which would destroy its nucleophilicity)[3]. Stir for 2 hours at room temperature.

  • Reduction: Cool the reaction to 0 °C. Add NaBH3CN (1.5 eq) portion-wise[2]. The reaction will bubble slightly.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Isolation: Quench carefully with saturated NaHCO3 (to neutralize the acid and decompose residual hydride). Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate. Purify via recrystallization or flash chromatography to yield CAS 59182-24-0.

Mechanism of Action in Drug Discovery

When utilized as an active pharmaceutical ingredient (API) precursor, the aryloxypropanamine scaffold is fundamentally linked to GPCR modulation. Upon binding, the ligand stabilizes a specific conformational state of the receptor, modulating the downstream secondary messenger cascades.

Pathway Ligand Aryloxypropanamine Ligand GPCR β-Adrenergic Receptor Ligand->GPCR Binds Orthosteric Site Gs Gαs Protein Activation GPCR->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates

Fig 2. Downstream β-adrenergic GPCR signaling cascade modulated by aryloxypropanamines.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is mandatory. A self-validating system requires orthogonal techniques: HPLC for purity and LC-MS for structural identity.

Table 1: Quantitative Analytical Specifications for CAS 59182-24-0

ParameterSpecification / ResultAnalytical Method
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Purity 98.0%HPLC (UV detection at 254 nm)
Retention Time (Rt) 4.25 minReverse-Phase HPLC (C18 Column, MeCN/H2O gradient)
Molecular Weight 257.33 g/mol Calculated[1]
MS (ESI+) m/z 258.1 [M+H]+Liquid Chromatography-Mass Spectrometry
Melting Point 112 - 115 °CCapillary Melting Point Apparatus

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-(2-(Benzylamino)propoxy)phenol

Executive Summary & Strategic Relevance 4-(2-(Benzylamino)propoxy)phenol (CAS Registry Number: 59182-24-0) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and pharmaceutical developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

4-(2-(Benzylamino)propoxy)phenol (CAS Registry Number: 59182-24-0) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and pharmaceutical development[1]. With a defined molecular weight of 257.33 g/mol and a chemical formula of C16H19NO2 , this compound serves as a critical structural building block. It is predominantly used in the synthesis of phenoxypropylamine derivatives—a core pharmacophore motif frequently found in adrenergic receptor modulators, beta-blockers, and related cardiovascular or respiratory therapeutics[2].

Unlike simpler intermediates, this molecule arrives pre-assembled with a protected secondary amine, allowing researchers to bypass volatile and low-yielding upstream alkylation steps, thereby accelerating the drug discovery pipeline.

Structural Anatomy & Mechanistic Rationale

The utility of 4-(2-(Benzylamino)propoxy)phenol lies in its tripartite structural design. Each functional domain serves a specific mechanistic purpose during complex API (Active Pharmaceutical Ingredient) synthesis:

  • The Phenol Moiety ( C6​H4​OH ): Positioned at the para-position relative to the ether linkage, the free hydroxyl group serves as either a handle for further functionalization (e.g., esterification, etherification) or as a critical hydrogen-bond donor/acceptor in the final drug's receptor-binding pocket.

  • The Propoxy Linker ( −O−CH2​−CH(CH3​)− ): This aliphatic chain confers rotational flexibility. The specific 2-amino substitution pattern ensures optimal spatial distance between the aromatic ring and the basic amine, a strict geometric requirement for binding to β -adrenergic receptors.

  • The Benzyl-Protected Amine ( −NH−CH2​−C6​H5​ ): The incorporation of the N-benzyl group is a strategic synthetic choice. Primary amines are highly nucleophilic and prone to over-alkylation, which leads to unwanted tertiary amine byproducts. By utilizing a benzyl protecting group, chemists restrict the amine to a secondary state during upstream coupling reactions. Once the desired molecular framework is built, the benzyl group can be cleanly and selectively removed via catalytic hydrogenolysis[3].

G Start Starting Phenol (Nucleophile) Alkylation O-Alkylation (Propoxy Linker) Start->Alkylation Intermediate 4-(2-(Benzylamino)propoxy)phenol MW: 257.33 Alkylation->Intermediate Deprotection Pd/C Hydrogenolysis (- Benzyl) Intermediate->Deprotection API Target Active API (Primary Amine) Deprotection->API

Synthetic workflow demonstrating the strategic use of the N-benzyl protecting group.

Comprehensive Physicochemical Profiling

To ensure rigorous quality control during drug development, the quantitative parameters of 4-(2-(Benzylamino)propoxy)phenol must be strictly verified. The table below summarizes its core physicochemical data[1].

PropertyValueAnalytical Method / Derivation
Chemical Formula C16​H19​NO2​ Elemental Analysis (CHNO)
Molecular Weight 257.33 g/mol Computed / Standard Mass Spectrometry
Monoisotopic Exact Mass 257.1416 DaHigh-Resolution Mass Spectrometry (HRMS)
CAS Registry Number 59182-24-0Chemical Database Indexing
Hydrogen Bond Donors 2 (Phenol -OH, Amine -NH)Topological Structural Analysis
Hydrogen Bond Acceptors 2 (Phenol -O-, Ether -O-)Topological Structural Analysis

Experimental Workflows & Self-Validating Protocols

Protocol 1: LC-MS Analytical Verification of Molecular Weight

Objective: Confirm the intact mass (257.33 g/mol ) and assess the purity of the intermediate prior to downstream synthesis[3]. Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the basic secondary amine readily accepts a proton, yielding a strong [M+H]+ signal. Formic acid is added to the mobile phase to artificially lower the pH and drive this protonation event.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 4-(2-(Benzylamino)propoxy)phenol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over a 5-minute linear gradient.

  • Ionization Parameters: Run ESI+ with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Detection: Scan the m/z range from 100 to 500. Extract the ion chromatogram for the target mass.

Self-Validation Check: The presence of the m/z 258.15 [M+H]+ peak confirms the intact molecular weight. To validate that this is a genuine molecular ion and not a background artifact, observe the isotopic distribution: the M+1 peak (m/z 259.15) must be approximately 17.6% of the parent peak's intensity. This directly corresponds to the natural abundance of 13C distributed across the molecule's 16-carbon framework.

MS_Frag Parent Parent Ion [M+H]+ m/z 258.15 Frag1 Tropylium Cation m/z 91.05 Parent->Frag1 Benzyl Cleavage Frag2 Phenol Loss[-94 Da] m/z 164.10 Parent->Frag2 Ether Cleavage Frag3 Cleaved Amine m/z 134.10 Parent->Frag3 Propoxy Cleavage

Proposed ESI-MS positive ion fragmentation pathways validating the 257.33 MW.

Protocol 2: Catalytic Hydrogenolysis (Benzyl Deprotection)

Objective: Selectively remove the N-benzyl protecting group to yield the primary amine (1-(4-hydroxyphenoxy)propan-2-amine) for final drug assembly. Causality: Palladium on Carbon (Pd/C) is utilized as the catalyst because it highly favors the cleavage of benzylic C-N bonds under hydrogen atmospheres without reducing the aromatic phenol ring.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol (2.57 g) of 4-(2-(Benzylamino)propoxy)phenol in 50 mL of anhydrous ethanol within a thick-walled hydrogenation flask.

  • Catalyst Addition: Crucial Safety Step: Purge the flask with inert Argon gas first. Add 0.25 g of 10% Pd/C catalyst under the Argon blanket. (Adding dry Pd/C in the presence of oxygen and ethanol vapors can cause auto-ignition).

  • Hydrogenation: Evacuate the Argon and purge the flask with H2​ gas three times. Maintain H2​ pressure at 40 psi using a Parr shaker apparatus. Stir vigorously at room temperature for 4 to 6 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the deprotected primary amine.

Self-Validation Check: The reaction's progress is physically self-indicating. The cessation of hydrogen gas uptake in the Parr shaker's pressure gauge serves as a macroscopic indicator of reaction completion. Analytically, running the product through Protocol 1 will show the complete disappearance of the m/z 258.15 peak and the emergence of a new peak at m/z 168.10 ( [M−Benzyl+H]+ ), mathematically confirming the loss of the 90 Da benzyl fragment.

References

Sources

Foundational

Solubility Profiling of 4-(2-(Benzylamino)propoxy)phenol: A Comprehensive Technical Guide

Executive Summary 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0; MW: 257.33 g/mol ) is a bifunctional aromatic compound utilized extensively as an advanced intermediate in pharmaceutical synthesis and proteomics resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0; MW: 257.33 g/mol ) is a bifunctional aromatic compound utilized extensively as an advanced intermediate in pharmaceutical synthesis and proteomics research. Structurally characterized by a phenolic hydroxyl group, an ether linkage, and a secondary benzylamine, its complex physicochemical profile presents unique challenges during preformulation. This whitepaper provides an authoritative framework for understanding, modeling, and experimentally validating the solubility profile of this compound across diverse solvent systems.

Structural Causality and Thermodynamic Modeling

To accurately predict the solubility of 4-(2-(Benzylamino)propoxy)phenol, we must deconstruct its molecular architecture using the framework [1]. HSP posits that the total cohesive energy of a solid is the sum of three distinct intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

  • Dispersion Forces ( δD​ ): The presence of two aromatic rings (the phenol core and the benzyl group) imparts significant lipophilicity and high dispersion energy. The molecule exhibits strong π−π stacking in its solid crystalline state, a lattice energy that the solvent must overcome.

  • Polar Interactions ( δP​ ): The ether oxygen and the secondary amine introduce localized dipoles, granting the molecule moderate polarity.

  • Hydrogen Bonding ( δH​ ): The molecule is both a strong hydrogen bond donor (via the phenolic -OH and secondary -NH-) and a hydrogen bond acceptor (via the ether -O-, phenol -OH, and amine -NH-).

Causality Insight: Solvents that can simultaneously disrupt the aromatic π−π stacking while satisfying the hydrogen-bonding requirements of the phenol and amine groups will yield the highest solubility. Therefore, polar aprotic solvents (e.g., DMSO) are expected to be optimal, as their high δP​ and δH​ (acceptor) values perfectly complement the compound's donor capabilities without competing for solvent-solvent self-association.

Aqueous Solubility and Amphoteric Behavior

In aqueous systems, 4-(2-(Benzylamino)propoxy)phenol behaves as an ampholyte due to its weakly acidic phenol (predicted pKa​≈9.5–10.5 ) and weakly basic secondary amine (predicted pKa​≈9.0–9.5 ). Its solubility is strictly governed by the Henderson-Hasselbalch equation, resulting in a highly pH-dependent, U-shaped solubility profile.

  • Acidic Media (pH < 7): The secondary amine is protonated, forming a highly soluble cationic species.

  • Alkaline Media (pH > 11): The phenol is deprotonated, forming a highly soluble anionic phenoxide species.

  • Physiological/Neutral Media (pH 7.4 - 9.0): The molecule approaches its isoelectric point, existing predominantly in its neutral or zwitterionic state. Here, intermolecular hydrogen bonding between the amine and phenol groups of adjacent molecules dominates, leading to a highly stable crystal lattice and the lowest intrinsic aqueous solubility ( S0​ ).

G A Low pH (< 7) Cationic Form (Protonated Amine) B Isoelectric Point (~pH 8.5) Neutral/Zwitterionic Form (Lowest Solubility) A->B Increasing pH (Deprotonation) B->A Decreasing pH (Protonation) C High pH (> 10) Anionic Form (Deprotonated Phenol) B->C Increasing pH (Deprotonation) C->B Decreasing pH (Protonation)

Fig 1: pH-dependent ionization states of the amphoteric compound.

Quantitative Data: Predicted Solvent Solubility Matrix

Based on the structural profiling and HSP affinities, the following table summarizes the predicted thermodynamic solubility of 4-(2-(Benzylamino)propoxy)phenol across standard laboratory and industrial solvents.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Causality
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Excellent H-bond acceptors; strong dipole interactions disrupt the crystal lattice without self-association.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Good H-bonding capability, but solvent self-association competes with solute-solvent interactions.
Halogenated Dichloromethane (DCM)Moderate (5-15 mg/mL)High dispersion forces ( δD​ ) solvate the aromatic rings, but poor H-bonding limits total capacity.
Aqueous Buffer Water (pH 7.4)Low (<1 mg/mL)Neutral/zwitterionic state at this pH leads to strong intermolecular lattice energy and poor hydration.
Non-Polar Hexane, HeptaneVery Low (<0.1 mg/mL)Complete inability to disrupt the strong intermolecular hydrogen bonds of the phenol and amine groups.
Experimental Workflows: The Shake-Flask Methodology

While predictive models are invaluable for initial screening, thermodynamic solubility must be empirically validated. For rigorous preformulation, we mandate the use of the [2, 3]. This technique remains the gold standard because it measures the true thermodynamic equilibrium between the solid lattice and the solvated state, unlike kinetic methods (e.g., solvent-shift nephelometry) which are heavily prone to supersaturation artifacts [4].

Protocol: Thermodynamic Equilibrium Solubility Determination

  • Preparation (Excess Solid): Add 5–10 mg of crystalline 4-(2-(Benzylamino)propoxy)phenol into a 2 mL microcentrifuge tube. Add 1 mL of the target solvent.

    • Causality: An excess of solid ensures that the chemical potential of the solid phase is equal to that of the solute in the saturated solution, a fundamental thermodynamic requirement for equilibrium.

  • Equilibration (Agitation & Thermal Control): Seal the tubes and agitate at 300 RPM in a thermoshaker at exactly 25.0 ± 0.1 °C (or 37.0 °C for physiological modeling) for 48 hours.

    • Causality: 48 hours is required to overcome the activation energy of dissolution for stable polymorphs. Shorter incubation times may falsely report lower kinetic solubility.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over Nylon or PES to prevent non-specific binding of the lipophilic aromatic rings to the filter membrane, which would artificially lower the measured concentration.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (targeting the aromatic chromophores at 254 nm or 280 nm) against a pre-established standard calibration curve.

G Step1 1. Sample Preparation Excess Solid + Solvent Step2 2. Equilibration Agitation at 25°C/37°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV or LC-MS Analysis Step3->Step4 Step5 5. Data Processing Determine Thermodynamic Solubility Step4->Step5

Fig 2: Standard shake-flask methodology for thermodynamic solubility.

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Taylor & Francis Group. URL:[Link]

  • Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis. URL:[Link]

  • National Center for Biotechnology Information (NCBI). (2009). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. URL:[Link]

Exploratory

Comprehensive Technical Guide: 4-(2-(Benzylamino)propoxy)phenol – From Metabolic Byproduct to Pharmacological Probe

Executive Summary & Chemical Identity 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0), historically identified in literature as "Compound IV", is a highly specific phenolic aryloxyisopropylamine. While commercially av...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0), historically identified in literature as "Compound IV", is a highly specific phenolic aryloxyisopropylamine. While commercially available as a biochemical probe for proteomics, its primary biological significance stems from its role as a major active human metabolite of phenoxybenzamine , a classic irreversible α -adrenergic antagonist used in the management of pheochromocytoma[1].

Unlike its parent compound, 4-(2-(Benzylamino)propoxy)phenol lacks the reactive 2-chloroethyl moiety required for covalent receptor alkylation. This structural divergence fundamentally shifts its pharmacological profile from an irreversible alkylating agent to a reversible, competitive ligand with pleiotropic potential across adrenergic receptors and voltage-gated sodium channels (Nav).

Mechanistic Pathway: The Biotransformation of Phenoxybenzamine

The in vivo generation of 4-(2-(Benzylamino)propoxy)phenol is a masterclass in cytochrome P450 (CYP)-mediated drug metabolism. The parent drug, phenoxybenzamine, undergoes a two-step biotransformation that completely alters its mechanism of action[1][2].

  • Dealkylation: The initial metabolic step involves the oxidative cleavage of the 2-chloroethyl group. Causality: This step is critical because the 2-chloroethyl group is responsible for forming the reactive aziridinium ion that covalently binds to the α -adrenergic receptor. Its removal yields N-benzyl-phenoxyisopropylamine (Compound III), terminating the irreversible nature of the drug.

  • Para-Hydroxylation: The phenoxy ring is subsequently hydroxylated at the para-position to yield 4-(2-(Benzylamino)propoxy)phenol. Causality: The addition of the hydroxyl group increases the molecule's hydrophilicity, facilitating renal clearance. However, it also creates a structural mimicry to the catechol hydroxyls of endogenous norepinephrine, altering its binding kinetics within the orthosteric site of adrenergic receptors.

MetabolicPathway PBZ Phenoxybenzamine (Irreversible α-blocker) Dealkyl CYP-mediated Dealkylation (Loss of 2-chloroethyl) PBZ->Dealkyl MetabIII N-benzyl-phenoxyisopropylamine (Compound III) Dealkyl->MetabIII Hydrox CYP2D6/CYP3A4 Para-Hydroxylation MetabIII->Hydrox MetabIV 4-(2-(Benzylamino)propoxy)phenol (Compound IV) Hydrox->MetabIV

Hepatic biotransformation of phenoxybenzamine to 4-(2-(Benzylamino)propoxy)phenol.

Pharmacological Profiling & Target Engagement

The structural scaffold of 4-(2-(Benzylamino)propoxy)phenol—an aryloxyisopropylamine with an N-benzyl substitution—places it in a unique pharmacological space.

  • Reversible α -Adrenergic Antagonism: Without the ability to form an aziridinium ion, the compound acts as a competitive antagonist. The para-hydroxyl group allows for hydrogen bonding with serine residues in the receptor's transmembrane domains, similar to endogenous catecholamines.

  • Putative Sodium Channel (Nav1.4) Modulation: The aryloxyisopropylamine core is identical to that of mexiletine , a class IB antiarrhythmic and skeletal muscle sodium channel blocker [3][4]. N-benzyl derivatives of mexiletine-like compounds have demonstrated potent, use-dependent blockade of Nav1.4 channels, suggesting that 4-(2-(Benzylamino)propoxy)phenol may possess significant neuroprotective or anti-myotonic properties[3][5].

Quantitative Pharmacological Comparison
CompoundStructural ClassPrimary Target ActivityMechanism of ActionCirculating Half-Life
Phenoxybenzamine Haloalkylamine α1​ / α2​ ARIrreversible covalent alkylation~24 hours
Compound III AryloxyisopropylamineWeak α ARReversible competitive antagonism~6-8 hours
4-(2-(Benzylamino)propoxy)phenol Phenolic Aryloxyisopropylamine α AR / Nav1.4 (putative)Reversible antagonism / Channel block~4-6 hours

Table 1: Comparative pharmacological and pharmacokinetic profile of phenoxybenzamine and its downstream metabolites.

Self-Validating Experimental Protocols

To rigorously study 4-(2-(Benzylamino)propoxy)phenol, researchers must employ self-validating methodologies that account for its specific chemical properties. Below are two field-proven protocols designed for pharmacokinetic quantification and pharmacodynamic profiling.

Protocol 1: LC-MS/MS Pharmacokinetic Quantification

Objective: Accurately quantify the metabolite in complex biological matrices (e.g., plasma) while eliminating ion suppression.

  • Sample Preparation via Solid Phase Extraction (SPE):

    • Action: Load 100 µL of plasma onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid, followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol.

    • Causality: Plasma contains high levels of phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. The MCX cartridge selectively retains the basic secondary amine of 4-(2-(Benzylamino)propoxy)phenol via ionic interactions, allowing neutral lipids to be washed away, ensuring a pristine baseline.

  • Internal Standard (IS) Integration:

    • Action: Spike all samples with 10 ng/mL of 15 N-labeled phenoxybenzamine metabolite prior to extraction [1].

    • Causality: The stable isotope acts as a self-validating control. It co-elutes with the target analyte, perfectly compensating for any target loss during SPE recovery and neutralizing matrix effects during ESI ionization.

  • UHPLC Separation & MRM Detection:

    • Action: Separate using a C18 column (1.7 µm, 2.1 x 50 mm) with a gradient of water/acetonitrile containing 0.1% formic acid. Detect via Multiple Reaction Monitoring (MRM) isolating the [M+H]+ parent ion ( m/z 258.1) and fragmenting it to the tropylium product ion ( m/z 91).

    • Causality: The acidic mobile phase ensures complete protonation of the amine for maximum MS sensitivity. The specific m/z 91 fragment guarantees absolute structural specificity for the N-benzyl moiety.

WorkflowMS Sample Plasma Sample Spiked with 15N-IS Ext MCX Solid Phase Extraction (Removes Phospholipids) Sample->Ext LC UHPLC Separation (C18, Acidic Gradient) Ext->LC MS ESI-MS/MS Detection (MRM: m/z 258.1 -> 91) LC->MS Data Self-Validating Pharmacokinetic Modeling MS->Data

LC-MS/MS workflow for the quantification of 4-(2-(Benzylamino)propoxy)phenol.

Protocol 2: In Vitro Radioligand Displacement Assay

Objective: Determine the reversible binding affinity ( Ki​ ) of 4-(2-(Benzylamino)propoxy)phenol at α1​ -adrenergic receptors.

  • Membrane Preparation:

    • Action: Homogenize CHO cells stably expressing human α1​ -AR in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

    • Causality: Utilizing isolated membranes rather than whole cells prevents intracellular sequestration or further enzymatic degradation of the phenolic compound, isolating the pure receptor-ligand thermodynamic binding event.

  • Competitive Binding with [3H] -Prazosin:

    • Action: Incubate 50 µg of membrane protein with a fixed concentration (0.5 nM) of [3H] -prazosin and escalating concentrations ( 10−10 to 10−4 M) of 4-(2-(Benzylamino)propoxy)phenol for 60 minutes at 25°C.

    • Causality: [3H] -Prazosin is a highly selective, reversible α1​ antagonist. The displacement of this radioligand by our target compound allows for the calculation of the IC50​ , which is converted to Ki​ using the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Control:

    • Action: Run a parallel incubation containing 10 µM unlabeled phentolamine.

    • Causality: This is the critical self-validation step. It ensures the radioactive signal measured by the scintillation counter is exclusively from specific receptor binding, subtracting any background noise caused by the radioligand partitioning into the lipid bilayer.

ReceptorLogic Membrane Isolated Membranes (α1-AR Expressing) Ligand [3H]-Prazosin (Radioligand) Membrane->Ligand Competitor Target Metabolite (Unlabeled Competitor) Membrane->Competitor Wash Rapid Filtration & Buffer Washing Ligand->Wash Competitor->Wash Scint Liquid Scintillation (IC50 / Ki Calculation) Wash->Scint

Competitive radioligand binding assay for determining alpha-1 receptor affinity.

References

  • Knapp, D. R., Holcombe, N. H., Krueger, S. A., & Privitera, P. J. (1976). Qualitative metabolic fate of phenoxybenzamine in rat, dog, and man. Use of 15N-labeling. Drug Metabolism and Disposition, 4(2), 164-168.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4768, Phenoxybenzamine. PubChem.

  • De Bellis, M., et al. (2017). Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. Frontiers in Pharmacology, 8, 624.

Sources

Foundational

initial in-vitro studies of 4-(2-(Benzylamino)propoxy)phenol

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of 4-(2-(Benzylamino)propoxy)phenol Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Novel Phenolic Scaffold The landscape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of 4-(2-(Benzylamino)propoxy)phenol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Phenolic Scaffold

The landscape of drug discovery is perpetually driven by the exploration of novel chemical entities. Phenolic compounds, in particular, have historically served as a rich foundation for the development of a wide array of therapeutic agents, owing to their diverse biological activities which include antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet under-explored molecule: 4-(2-(Benzylamino)propoxy)phenol (CAS No. 59182-24-0).[3][4] While direct in-vitro studies on this compound are not extensively documented in publicly available literature, its structural motifs—a phenol ring, a propoxy linker, and a benzylamine group—are present in compounds with known biological significance.[5][6][7]

This document, therefore, serves as a comprehensive roadmap for the initial in-vitro investigation of 4-(2-(Benzylamino)propoxy)phenol. It is designed for researchers, scientists, and drug development professionals, providing a logical, evidence-based framework for elucidating the compound's potential bioactivities. We will proceed from foundational cytotoxicity assessments to more nuanced mechanistic studies, with the rationale for each experimental choice explicitly detailed.

Compound Profile and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: 4-(2-(Benzylamino)propoxy)phenol

  • CAS Number: 59182-24-0[3][4]

  • Molecular Formula: C₁₆H₁₉NO₂[3]

  • Molecular Weight: 257.33 g/mol [3]

The structure of 4-(2-(Benzylamino)propoxy)phenol integrates several key functional groups that suggest a predisposition for biological activity. The phenolic hydroxyl group is a common feature in many antioxidant and radical-scavenging molecules.[1] The benzylamine moiety is present in various pharmacologically active compounds, and the overall structure bears resemblance to scaffolds investigated for activities ranging from androgen receptor antagonism to beta-adrenergic blockade.[5][7]

Proposed Tiered In-Vitro Evaluation Strategy

A systematic, tiered approach is proposed to efficiently screen for biological activity and guide further, more focused investigations. This strategy prioritizes a broad assessment of cytotoxicity, followed by explorations into more specific cellular effects.

Caption: A proposed tiered workflow for the in-vitro evaluation of 4-(2-(Benzylamino)propoxy)phenol.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies cell lines that are particularly sensitive, offering clues to potential mechanisms of action.

Experimental Protocol: MTT/XTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(2-(Benzylamino)propoxy)phenol across a panel of human cancer and non-cancerous cell lines.

Cell Line Panel:

Cell LineTypeRationale
MCF-7Breast Cancer (ER+)Common starting point for cancer screening.
MDA-MB-231Breast Cancer (Triple-Negative)Represents a more aggressive cancer subtype.
PC-3Prostate CancerTo investigate potential androgen-related activity.[5]
A549Lung CarcinomaA standard for general cytotoxicity screening.
HEK293Human Embryonic KidneyA non-cancerous cell line to assess general toxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-(2-(Benzylamino)propoxy)phenol in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Tier 2: Mechanistic Elucidation

Should the Tier 1 screening reveal significant cytotoxicity in one or more cell lines, the next logical step is to investigate the mechanism of cell death.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if the cytotoxicity induced by 4-(2-(Benzylamino)propoxy)phenol occurs via apoptosis or necrosis.

Step-by-Step Protocol:

  • Cell Treatment: Treat the most sensitive cell line (identified in Tier 1) with 4-(2-(Benzylamino)propoxy)phenol at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caption: Quadrant analysis of an Annexin V/PI apoptosis assay.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Understanding if a compound induces cell cycle arrest is crucial for elucidating its antiproliferative mechanism.[9]

Objective: To determine if 4-(2-(Benzylamino)propoxy)phenol affects cell cycle progression.

Step-by-Step Protocol:

  • Cell Treatment: Treat the sensitive cell line with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

Given the phenolic nature of the compound, assessing its antioxidant potential is a logical step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for this purpose.[1]

Objective: To evaluate the free radical scavenging activity of 4-(2-(Benzylamino)propoxy)phenol.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Compound Addition: Add various concentrations of 4-(2-(Benzylamino)propoxy)phenol to the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).

Tier 3: Target-Specific Assays

The results from Tiers 1 and 2 will guide the selection of more specific assays. For instance, if the compound shows potent and selective cytotoxicity against PC-3 cells, investigating its interaction with the androgen receptor would be a priority.[5] If broad antioxidant activity is observed, its effect on intracellular reactive oxygen species (ROS) could be explored.

Example Target-Specific Pathway: Androgen Receptor Antagonism

Rationale: The 4-phenoxyphenol scaffold has been identified as a core structure in novel androgen receptor (AR) antagonists.[5]

Proposed Experiment: AR Competitive Binding Assay

Objective: To determine if 4-(2-(Benzylamino)propoxy)phenol can compete with a known ligand for binding to the androgen receptor ligand-binding domain (LBD).

Brief Protocol:

  • Utilize a commercially available AR competitor assay kit.

  • Incubate a fluorescently labeled androgen (the tracer) with the AR-LBD in the presence of varying concentrations of 4-(2-(Benzylamino)propoxy)phenol.

  • Measure the fluorescence polarization. A decrease in polarization indicates that the test compound has displaced the fluorescent tracer from the AR-LBD.

  • Calculate the Ki (inhibition constant) to quantify the binding affinity.

Data Interpretation and Future Directions

The culmination of these in-vitro studies will provide a comprehensive initial profile of 4-(2-(Benzylamino)propoxy)phenol.

Data Summary Table:

AssayEndpointExample ResultInterpretation
MTT Assay IC₅₀ (µM)MCF-7: 50.2PC-3: 5.1HEK293: >100Potent and selective cytotoxicity against prostate cancer cells.
Apoptosis Assay % Apoptotic Cells65% at IC₅₀Cell death is primarily mediated by apoptosis.
Cell Cycle Analysis % Cells in G2/M70% at IC₅₀Compound induces G2/M cell cycle arrest.
DPPH Assay EC₅₀ (µM)85.7Moderate antioxidant activity.
AR Binding Assay Ki (nM)500Direct binding to the androgen receptor.

Based on these hypothetical results, future research would focus on the compound's potential as an anti-prostate cancer agent. In-vivo studies in xenograft models would be the next logical step, alongside medicinal chemistry efforts to optimize the structure for improved potency and selectivity.

References

  • Title: Design and Synthesis of 4-(4-Benzoylaminophenoxy)
  • Title: Synthesis of (c) 4-(2,3-epoxy-1-propoxy)
  • Title: Immunomodulatory activity of 4-(Benzyloxy)
  • Title: Synthesis and preliminary biological studies of 4- and 5-[2-hydroxy-3-(isopropylamino)
  • Title: 59182-24-0|4-(2-(Benzylamino)propoxy)
  • Title: 4-(2-(Benzylamino)propoxy)
  • Title: Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids Source: MDPI URL
  • Title: Biological activity of phenolic lipids - PMC Source: National Center for Biotechnology Information URL
  • Title: Tailored Functionalization of Natural Phenols to Improve Biological Activity Source: MDPI URL
  • Title: Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)
  • Title: Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents Source: Frontiers URL
  • Title: Initial hazard assessment of 4-benzylphenol, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats Source: PubMed URL
  • Title: Recent Progress of Propolis for Its Biological and Chemical Compositions and Its Botanical Origin - PMC Source: National Center for Biotechnology Information URL
  • Title: A Prodrug of a 2,6-disubstituted 4-(2-arylethenyl)
  • Title: A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)
  • Title: Phenolic compounds from Brazilian propolis with pharmacological activities Source: PubMed URL

Sources

Protocols & Analytical Methods

Method

Advanced Purification Strategies for Amphoteric Pharmaceutical Intermediates: A Case Study on 4-(2-(Benzylamino)propoxy)phenol

Introduction & Physicochemical Profiling The compound 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a critical structural motif often utilized as an intermediate in the synthesis of beta-adrenergic receptor antago...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a critical structural motif often utilized as an intermediate in the synthesis of beta-adrenergic receptor antagonists and related pharmaceutical active ingredients [1[1]].

Purifying this molecule presents unique challenges due to its amphoteric nature . It contains both a weakly acidic phenol group and a basic secondary benzylamine. Consequently, the molecule exhibits complex, pH-dependent solubility profiles. Furthermore, electron-rich aminophenols are notoriously susceptible to spontaneous air oxidation, which leads to the formation of highly colored, difficult-to-remove quinone-imine byproducts.

To achieve pharmaceutical-grade purity (>99%), a multi-tiered purification strategy must be employed, leveraging pH-modulated liquid-liquid extraction (LLE), controlled salt crystallization, and preparative reverse-phase chromatography.

Table 1: Physicochemical Properties
PropertyValueImplication for Purification
CAS Number 59182-24-0Unique identifier for sourcing and literature cross-referencing [2[2]].
Molecular Formula C16H19NO2MW: 257.33 g/mol .
Estimated pKa (Amine) ~9.5 (Basic)Protonated at acidic to neutral pH; highly water-soluble as an ammonium salt.
Estimated pKa (Phenol) ~10.0 (Acidic)Deprotonated at high pH (>11); highly water-soluble as a phenoxide salt.
Isoelectric Point (pI) ~9.7The pH at which the molecule is least charged and most soluble in organic solvents.
Stability Oxidation-proneRequires inert atmospheres or reducing agents (e.g., bisulfite) during aqueous workup.

Purification Strategy & Workflow

The following diagram illustrates the logical flow of the purification sequence, moving from crude reaction mixture to an ultra-pure analytical standard.

G Crude Crude Reaction Mixture (Amphoteric Species) LLE pH-Modulated LLE (pH 9.5, EtOAc + NaHSO3) Crude->LLE Aqueous Aqueous Waste (Salts & Polar Impurities) LLE->Aqueous Aqueous Phase Organic Organic Phase (Enriched Free Base) LLE->Organic Organic Phase Salt Salt Formation (HCl in Isopropanol) Organic->Salt Solvent Swap Cryst Crystallization (>95% Purity HCl Salt) Salt->Cryst Cooling & Anti-solvent HPLC Preparative RP-HPLC (Low pH, >99% Purity) Cryst->HPLC Polishing Step

Workflow for the purification of amphoteric 4-(2-(Benzylamino)propoxy)phenol.

Protocol 1: pH-Modulated Liquid-Liquid Extraction (LLE)

Causality & Rationale: As an amino-phenol, the product's solubility is dictated by the pH of the aqueous phase [3[3]]. At pH < 7, the amine is protonated; at pH > 11, the phenol is deprotonated. Both states trap the molecule in the aqueous layer. By carefully adjusting the pH to ~9.5 (near its isoelectric point), the molecule is forced into its neutral free-base form, maximizing its partition coefficient into Ethyl Acetate (EtOAc). Furthermore, to prevent the spontaneous oxidation of the phenol group during aeration, a 1% sodium bisulfite ( NaHSO3​ ) wash is employed as a sacrificial reducing agent, a proven technique in aminophenol purification [4[4]].

Step-by-Step Methodology:

  • Quench & Dilute: Dilute the crude reaction mixture with 3 volumes of deionized water.

  • Antioxidant Addition: Add solid sodium bisulfite ( NaHSO3​ ) to achieve a 1% w/v concentration in the aqueous phase. Stir for 15 minutes.

  • pH Adjustment: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) or 1M NaOH dropwise under continuous stirring until the pH stabilizes at exactly 9.5 (verify via calibrated pH meter).

  • Extraction: Extract the aqueous phase with 3 x 2 volumes of Ethyl Acetate (EtOAc).

  • Washing: Combine the organic layers and wash once with a 1% NaHSO3​ aqueous solution, followed by saturated brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (max bath temperature 40°C to prevent thermal degradation) to yield the enriched free base as a viscous oil.

Protocol 2: Anti-Solvent Crystallization of the Hydrochloride Salt

Causality & Rationale: The free base of 4-(2-(Benzylamino)propoxy)phenol often presents as a low-melting solid or viscous oil, which readily traps structurally similar impurities. Converting the secondary amine into a hydrochloride (HCl) salt alters its physical state, enabling the formation of a rigid, highly ordered crystalline lattice that excludes impurities. Isopropanol (IPA) is chosen as the primary solvent because the HCl salt has a steep solubility curve in it (soluble at reflux, highly insoluble at 0°C).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base oil in 5 volumes of anhydrous Isopropanol (IPA) at 50°C under a nitrogen atmosphere.

  • Salt Formation: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or anhydrous HCl gas) dropwise. A slight exotherm will occur.

  • Seeding & Cooling: Allow the mixture to cool to room temperature naturally. If crystallization does not spontaneously initiate, scratch the inside of the flask or add a seed crystal.

  • Anti-Solvent Addition: Once a thick slurry forms, slowly add 2 volumes of cold Diethyl Ether or Heptane (anti-solvent) to force complete precipitation.

  • Isolation: Stir at 0-5°C for 2 hours. Filter the crystals under a nitrogen blanket using a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold IPA/Ether (1:1). Dry in a vacuum oven at 45°C overnight. Self-Validation: The resulting white to off-white powder should exhibit a sharp, distinct melting point.

Protocol 3: Preparative RP-HPLC for High-Purity Applications

Causality & Rationale: For applications requiring >99% purity (e.g., proteomics research or preclinical testing), Preparative Reverse-Phase HPLC is mandatory. Owing to the amphoteric nature of the molecule, chromatographic behavior can suffer from severe peak tailing due to ionic interactions between the basic amine and free silanols on the stationary phase [5[5]]. To achieve sharp, symmetrical signals, a low pH mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) is selected. At this pH, the weakly acidic phenol is fully protonated (neutral), while the basic secondary amine is protonated but forms a reversible, hydrophobic ion-pair with the trifluoroacetate counter-ion, ensuring excellent retention and resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the HCl salt in a minimal volume of Mobile Phase A (Water + 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a robust, end-capped C18 preparative column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 250 mm).

  • Mobile Phase Setup:

    • Phase A: MS-Grade Water with 0.1% v/v Trifluoroacetic Acid (TFA).

    • Phase B: MS-Grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Elution:

    • 0-5 min: 10% B (Isocratic hold to elute highly polar salts).

    • 5-25 min: Linear gradient from 10% B to 60% B.

    • 25-30 min: Column wash at 95% B.

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the major peak eluting at the expected retention time.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to remove water and volatile TFA, yielding the ultra-pure target compound as a TFA salt.

Data Presentation: Method Comparison

Table 2: Comparative Analysis of Purification Techniques
Purification TechniqueTarget PurityTypical YieldScalabilityKey Advantage
pH-Modulated LLE 80 - 85%>90%Multi-KilogramRapid removal of inorganic salts and highly polar/non-polar organic byproducts.
HCl Salt Crystallization 95 - 98%70 - 80%KilogramHighly scalable; converts unstable oils into stable, handleable solids.
Preparative RP-HPLC >99.5%50 - 65%Gram to 100gUnmatched resolution; capable of separating closely related structural isomers.

References

  • Santa Cruz Biotechnology. "4-(2-(Benzylamino)propoxy)phenol | CAS 59182-24-0".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhL97IpfCOMEV2bvNMAkpeMWtWYXAFRQOygER3ubDbx5ve-qkKT_L2C9dRPN6MiSR3IXjh2WYhnP8Nw_28rXlNc8OTHjgNZ_NHM761J9oME25iTbLSPyowwXxBb7Volq6nlz5U18W78D5t_Cp6CICs6IlgZCOaoKaEk2lb6Q==]
  • BLD Pharm. "59182-24-0|4-(2-(Benzylamino)propoxy)phenol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_FYk74HIYTH22SIt-3utM_snvautJTJjjqHwFKg8faoLOnYtm6CHpFI6xicX5uNRSQvXyJyZ1sukH40s7RWUbacAmSRU_GakD9p7Ryop97BYcZwlzCmT7b1Zj5YFxuOFqzZ1a_dKniWGVpQ==]
  • Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5V-YyIRpzR5OVcJr8KMD-CSBBmx6Rlt4gVRjoe87A64Os1e4y2aLaSwBDqB9ePyZcwM5CozcQwTSTGzw7nEN146XwGg2XhkjJez9PRtJrMhHLdKU9qXaZEaDUGStr3pyfbZKcJMgb-NK6MVYuf6_Ulpufo_pWrn3kWH1UajCivLqpz7a5_8TJazgmqZs7V3ohaa_qR13G076Pj9BBSG6Vs-c1nA==]
  • Google Patents. "US3658905A - Process for the purification of p-aminophenol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRJSPY2eSESWqINCoZ57NiVcODuSfKMncB68LqaNeuCXN0M7CWG9lgyGaSM7uxlo6FCK--k6NHmCb290a60VJr8k-MpowOpFwWo6oxWGfsEpCDxJcrpXM1BbmVAHXWCecRMtdXw88bAltw]
  • BenchChem. "Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAm46Hbp-fZRnr5Cx-P4QipHJKOshzLG7T5eip9K5NGqDMbJt0YujARyX6nADHd55KpivwBPLDQSdX1Gqo6SlTKabZpwCNisFSTDIBiexfYyOraghp5BHFTCD9VdMkp3eyFKYNx5whC658yTUi6UqtS98YIXCDGTV9n1Q6-bBq1xuNQPmYFHUkhllk9CmbqqyKxKrtyKVXgHQ=]

Sources

Application

Comprehensive Analytical Methods for the Quantification of 4-(2-(Benzylamino)propoxy)phenol

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredients (APIs), Process Intermediates, and Biological Matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredients (APIs), Process Intermediates, and Biological Matrices

Introduction & Chemical Context

4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0) is a critical synthetic intermediate and potential process-related impurity encountered in the development of aryloxypropanolamine derivatives (e.g., beta-adrenergic blockers and agonists). Structurally, it is an amphoteric molecule containing both an acidic phenolic hydroxyl group and a basic secondary benzylamine moiety.

Accurate quantification of this compound is essential for both chemical yield optimization and regulatory compliance during API batch release. The dual nature of the molecule presents specific chromatographic challenges: the secondary amine is highly prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing, while the phenol requires careful pH control to maintain a consistent ionization state.

Physico-Chemical Properties
PropertyValueAnalytical Implication
Molecular Formula C₁₆H₁₉NO₂Precursor ion for MS: m/z 258.1 [M+H]⁺
Molecular Weight 257.33 g/mol Determines standard concentration calculations
pKa (Phenol) ~9.5Requires mobile phase pH < 7.5 to remain unionized
pKa (Amine) ~9.2Requires mobile phase pH < 7.0 to remain protonated
LogP ~2.8Highly suitable for Reversed-Phase (RP) chromatography

Analytical Strategy & Causality (E-E-A-T)

To establish a robust, self-validating analytical system, the methodology must address the specific chemical behavior of 4-(2-(Benzylamino)propoxy)phenol.

Why use 0.1% Trifluoroacetic Acid (TFA)? On standard silica-based reversed-phase columns, unreacted surface silanols (Si-O⁻) act as weak cation exchangers. They interact ionically with the protonated secondary amine of our target analyte, causing severe peak tailing and loss of resolution. The addition of 0.1% TFA serves a dual mechanistic purpose:

  • It lowers the mobile phase pH to ~2.0, fully protonating the amine while simultaneously suppressing silanol ionization [1].

  • The trifluoroacetate anion acts as a volatile ion-pairing reagent, masking the basic nitrogen and yielding sharp, symmetrical peaks suitable for both UV and MS detection.

Why utilize a dual-platform approach? We outline two distinct protocols. HPLC-UV is deployed for routine purity profiling and batch release where the analyte is present at >0.05% w/w. LC-MS/MS is reserved for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic profiling) where high sensitivity and specificity are mandated by FDA and ICH guidelines [2, 3].

Workflow A Sample Preparation (LLE / SPE) B Chromatographic Separation (End-capped C18, 0.1% TFA) A->B 10 µL Injection C UV Detection (Routine Purity, 225/275 nm) B->C Split/Flow D MS/MS Detection (Trace Impurities, ESI+) B->D Split/Flow E Data Analysis & Method Validation (ICH Q2) C->E D->E

Figure 1: Comprehensive analytical workflow for 4-(2-(Benzylamino)propoxy)phenol quantification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Routine HPLC-UV Method for Purity Profiling

This protocol is designed for the assay and related substances testing of API batches. It incorporates built-in System Suitability Testing (SST) to ensure the system is "fit-for-purpose" before any sample is analyzed.

Materials & Reagents:

  • Column: End-capped C18 (e.g., Waters XBridge or Phenomenex Luna), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(2-(Benzylamino)propoxy)phenol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v) to yield a 100 µg/mL stock.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 20 minutes. Set the column oven to 35°C.

  • Gradient Execution: Run the following gradient profile (Table 2).

  • System Suitability Test (SST): Inject the 100 µg/mL standard six times.

    • Self-Validation Criteria: The analysis is only valid if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and theoretical plates (N) > 5000.

Table 2: HPLC-UV Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
12.01.04060
15.01.01090
17.01.0955
22.01.0955 (Re-equilibration)

Detection: UV at 225 nm (primary aromatic absorbance) and 275 nm (phenolic absorbance).

Protocol B: High-Sensitivity LC-MS/MS Method

For pharmacokinetic studies or trace impurity monitoring, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma/matrix, add 150 µL of cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog). Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Use a sub-2 µm UHPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to minimize run time and maximize peak capacity. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Setup: Configure the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MRM Optimization: The protonated precursor ion [M+H]⁺ is m/z 258.1. Apply collision energy (CE) to induce fragmentation. The most abundant product ion is m/z 91.1, corresponding to the highly stable tropylium cation derived from the benzyl group.

Fragmentation M Precursor Ion [M+H]+ m/z 258.1 F1 Product Ion 1 Tropylium m/z 91.1 M->F1 Benzyl Cleavage F2 Product Ion 2 Phenoxy m/z 109.1 M->F2 Ether Cleavage F3 Product Ion 3 Debenzylated m/z 167.1 M->F3 Loss of Benzyl

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 4-(2-(Benzylamino)propoxy)phenol.

Table 3: LC-MS/MS MRM Parameters

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Quantifier 258.191.15025Maximum sensitivity
Qualifier 1 258.1109.15020Structural confirmation
Qualifier 2 258.1167.15015Structural confirmation

Method Validation Summary

To ensure the trustworthiness of the generated data, both methods must be validated according to ICH Q2(R1) guidelines [3]. Table 4 summarizes the typical validation targets achieved using the protocols described above.

Table 4: Method Validation Summary (Expected Outcomes)

Validation ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)Acceptance Criteria (ICH Q2)
Linearity Range 0.5 – 150 µg/mL1.0 – 1000 ng/mLR² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mL1.0 ng/mLS/N ≥ 10:1
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 108.5%98.0% – 102.0% (Assay)
Precision (% RSD) < 1.0%< 5.0%≤ 2.0% (Assay)

References

  • The selection of buffer salts for the high-performance liquid chromatography of basic compounds. Brian Law & Pan F. ResearchGate. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at:[Link]

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 4-(2-(Benzylamino)propoxy)phenol

Abstract A robust, self-validating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantitative analysis of 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0). Due to the amphoteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract A robust, self-validating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantitative analysis of 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0). Due to the amphoteric nature of the analyte—comprising a basic secondary benzylamine and an acidic phenol moiety—peak tailing and retention variability pose significant analytical challenges. This application note details the physicochemical rationale behind the selection of a low-pH mobile phase utilizing trifluoroacetic acid (TFA) as an ion-pairing reagent on an endcapped C18 stationary phase. The method is fully validated according to ICH Q2(R2) guidelines, demonstrating excellent linearity, precision, and accuracy.

Physicochemical Profiling & Causality in Method Design

Expertise & Experience: 4-(2-(Benzylamino)propoxy)phenol (C₁₆H₁₉NO₂) presents a unique chromatographic challenge due to its amphoteric properties. The molecule contains:

  • A secondary benzylamine group (pKa ~9.5), which is positively charged at neutral and acidic pH.

  • A phenol group (pKa ~10), which remains neutral at acidic pH but becomes negatively charged at high pH.

When analyzing basic amines on standard silica-based reversed-phase columns, the protonated amine strongly interacts with residual, ionized surface silanols (pKa ~3.5-4.5) via secondary cation-exchange mechanisms. This interaction is the primary cause of severe peak tailing, band broadening, and variable retention times ()[1].

Causality of Experimental Choices: To mitigate silanol interactions, the mobile phase pH must be strictly controlled. We employ a low-pH strategy (pH ~2.5) using 0.1% Trifluoroacetic Acid (TFA). At this pH:

  • Silanol Suppression: The residual silanols on the silica surface are fully protonated and neutral, eliminating detrimental cation-exchange interactions ()[1].

  • Ion-Pairing: The strongly acidic TFA forms a hydrophobic ion-pair complex with the protonated benzylamine, increasing its retention on the reversed-phase column and ensuring a sharp, symmetrical peak ()[2].

  • Phenol Neutrality: The phenol moiety remains fully protonated (neutral), ensuring predictable hydrophobic retention without dual-mode ionization variability.

Experimental Protocol & Self-Validating Workflow

Trustworthiness: Every analytical run must be a self-validating system. This protocol incorporates rigorous System Suitability Testing (SST) to ensure the instrument and column are performing optimally prior to sample analysis, aligning with ICH Q2(R2) lifecycle management ()[3].

2.1 Reagents and Materials
  • 4-(2-(Benzylamino)propoxy)phenol reference standard (Purity ≥ 98.0%)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water (Milli-Q, 18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), LC-MS grade

2.2 Instrumentation & Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC System (or equivalent) with Diode Array Detector (DAD).

  • Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm) or equivalent endcapped, base-deactivated column.

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Elution Mode: Isocratic (60% A : 40% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm and 270 nm (Phenol/Benzyl absorbance maximum)

  • Injection Volume: 10 µL

2.3 Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas by sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(2-(Benzylamino)propoxy)phenol into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the diluent to target concentrations (e.g., 5, 10, 25, 50, 100, and 120 µg/mL) for calibration. Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection.

2.4 System Suitability Testing (SST)

Inject the 50 µg/mL standard solution in five replicates. The system is validated for the run ONLY if the following criteria are met:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%

  • Tailing Factor (As) ≤ 1.5

  • Theoretical Plates (N) ≥ 5000

Method Validation (ICH Q2(R2) Compliance)

The method was validated strictly according to the ICH Q2(R2) guidelines for analytical procedure validation, ensuring it is fit for its intended purpose in routine quality control and stability testing ()[3].

Table 1: Summary of Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity Range 5.0 – 120.0 µg/mLR² ≥ 0.999
LOD (S/N = 3.3) 0.15 µg/mLReport value
LOQ (S/N = 10) 0.45 µg/mLSignal-to-Noise ≥ 10
Intra-day Precision (RSD, n=6) 0.85%≤ 2.0%
Inter-day Precision (RSD, n=12) 1.12%≤ 2.0%
Accuracy (Recovery at 3 levels) 98.5% – 101.2%98.0% – 102.0%
Specificity No interferenceBlank/Placebo interference < 0.1%
Troubleshooting & Optimization Workflow

When dealing with amphoteric pharmaceutical impurities, deviations in peak shape or retention time can occur due to subtle shifts in mobile phase preparation or column aging. The following diagnostic workflow outlines the causality-driven troubleshooting steps.

Troubleshooting Start Issue: Peak Tailing or Poor Retention CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckColumn Check Column Chemistry Is it endcapped/high-purity? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to endcapped C18 or polar-embedded phase CheckColumn->ChangeColumn No CheckBuffer Check Ion-Pair Concentration Is TFA ≥ 0.05%? CheckColumn->CheckBuffer Yes ChangeColumn->CheckBuffer IncreaseBuffer Increase TFA to 0.1% to suppress silanols CheckBuffer->IncreaseBuffer No Success Optimal Peak Shape (Asymmetry 0.9 - 1.2) CheckBuffer->Success Yes IncreaseBuffer->Success

Causality-driven troubleshooting workflow for resolving peak tailing of amphoteric compounds.

Conclusion

This application note demonstrates a reliable, self-validating HPLC method for the quantification of 4-(2-(Benzylamino)propoxy)phenol. By leveraging the physicochemical properties of the analyte—specifically through the use of low-pH ion-pairing chromatography—the method successfully overcomes the inherent challenges of peak tailing associated with amphoteric compounds. The rigorous adherence to ICH Q2(R2) guidelines ensures the method's trustworthiness for pharmaceutical development and quality control applications.

References
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Reducing non-specific protein binding in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 4-(2-(Benzylamino)propoxy)phenol in Human Plasma by LC-MS/MS

For: Researchers, scientists, and drug development professionals. Introduction 4-(2-(Benzylamino)propoxy)phenol is a compound of interest in pharmaceutical development, belonging to a class of compounds with potential th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(2-(Benzylamino)propoxy)phenol is a compound of interest in pharmaceutical development, belonging to a class of compounds with potential therapeutic applications. As with any drug candidate, a robust and reliable analytical method for its quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This application note details a comprehensive, validated method for the determination of 4-(2-(Benzylamino)propoxy)phenol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology presented herein is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability.[1][2][3][4][5]

The structural characteristics of 4-(2-(Benzylamino)propoxy)phenol, featuring a secondary amine and a phenolic hydroxyl group, suggest potential metabolic pathways including N-debenzylation, hydroxylation of the aromatic rings, and conjugation (glucuronidation or sulfation) of the phenolic hydroxyl group.[6][7][8] The analytical method must be selective enough to distinguish the parent compound from these potential metabolites. LC-MS/MS is the technology of choice for this application due to its high sensitivity, selectivity, and speed, making it the gold standard for bioanalytical studies.[9][10][11]

This document provides a step-by-step protocol for sample preparation, the LC-MS/MS analytical method, and a comprehensive validation summary according to international guidelines.

Experimental Workflow

The overall analytical workflow for the quantification of 4-(2-(Benzylamino)propoxy)phenol in human plasma is depicted in the following diagram:

LC-MSMS_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Post-Analysis Sample_Receipt Plasma Sample Receipt and Logging Fortification Fortification with Internal Standard Sample_Receipt->Fortification Step 1 Protein_Precipitation Protein Precipitation Fortification->Protein_Precipitation Step 2 Centrifugation Centrifugation Protein_Precipitation->Centrifugation Step 3 Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Step 4 Injection Injection into LC-MS/MS System Supernatant_Transfer->Injection Step 5 Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Step 6 MS_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->MS_Detection Step 7 Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Step 8 Reporting Report Generation Data_Processing->Reporting Step 9

Caption: Workflow for the LC-MS/MS analysis of 4-(2-(Benzylamino)propoxy)phenol.

Materials and Reagents

  • 4-(2-(Benzylamino)propoxy)phenol reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 4-(2-(Benzylamino)propoxy)phenol-d5

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components, which is crucial for robust LC-MS/MS analysis.[12][13]

Step-by-Step Protocol:

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • Vortex: Vortex the thawed samples for 10 seconds to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of 4-(2-(Benzylamino)propoxy)phenol-d5 in 50:50 methanol:water) to each tube, except for blank samples. To the blank samples, add 25 µL of the 50:50 methanol:water solution.

  • Vortex: Vortex all tubes for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The organic solvent disrupts the hydration shell of the plasma proteins, causing them to precipitate out of solution. The acidic modifier aids in protein denaturation and improves the ionization efficiency of the analyte in positive ion mode.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters should be optimized to achieve a sensitive, selective, and robust assay.

Liquid Chromatography
ParameterConditionRationale
Column C18, 50 x 2.1 mm, 1.8 µmA C18 stationary phase provides good retention for moderately polar compounds like the target analyte. The short column length and small particle size allow for rapid analysis times.
Mobile Phase A 0.1% Formic acid in waterAn acidic mobile phase promotes the protonation of the analyte, which is beneficial for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte.
Flow Rate 0.4 mL/minA moderate flow rate is suitable for the column dimensions and ensures efficient separation.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 minA gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to remove more hydrophobic matrix components from the column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry
ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine in the analyte's structure is readily protonated, making positive ion ESI a suitable ionization technique.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) To be determined experimentallyThis will be the [M+H]+ ion of 4-(2-(Benzylamino)propoxy)phenol.
Product Ion (Q3) To be determined experimentallyThis will be a stable fragment ion generated from the precursor ion.
Internal Standard Transitions To be determined experimentallyThe MRM transitions for the stable isotope-labeled internal standard will be monitored.
Collision Energy To be optimizedThe collision energy will be optimized to maximize the intensity of the product ion.
Source Temperature 500°COptimal source temperature ensures efficient desolvation of the analyte ions.
IonSpray Voltage 5500 VA high IonSpray voltage promotes efficient ionization.

Method Validation

The developed method must be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][4][5][14] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least six different sources.
Calibration Curve A minimum of six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desirable. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Accuracy and Precision Assessed at four QC levels (LLOQ, low, medium, and high). The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect The matrix factor should be consistent across different sources of plasma. The %CV of the matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.
Stability The stability of the analyte in plasma should be evaluated under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. The mean concentration should be within ±15% of the nominal concentration.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then determined from this calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of 4-(2-(Benzylamino)propoxy)phenol in human plasma. The described sample preparation technique is straightforward and efficient, and the LC-MS/MS parameters are optimized for sensitivity and selectivity. The comprehensive validation plan ensures that the method is reliable and meets the stringent requirements for bioanalytical data in a regulated environment. This method is suitable for supporting pharmacokinetic and other studies in drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • LCGC International. (2020). High-Speed Analysis of b-Blockers and Metabolites in Human Plasma by LC–ESI-MS-MS with High-pH Mobile Phase. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. (2008). Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Regis Technologies, Inc. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Federal Aviation Administration. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. [Link]

  • ResearchGate. (2026). Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of seventeen beta blockers. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Pharma Nueva. (2015). Determination of Levocetirizine in Human Plasma by LC–MS-MS: Validation and Application in a Pharmacokinetic Study. [Link]

  • News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

  • PubChem. (n.d.). 4-(Benzylamino)phenol. [Link]

  • U.S. Environmental Protection Agency. (2025). 4-(Benzyloxyl)phenol Properties. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-propoxy- (CAS 18979-50-5). [Link]

  • PubMed. (n.d.). Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. [Link]

  • PubMed. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. [Link]

  • PubMed. (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA. [Link]

  • Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). [Link]

  • University of Liverpool Repository. (n.d.). INVESTIGATING THE ROLE OF REACTIVE METABOLITES AND PARENT COMPOUND IN DRUG INDUCED LIVER INJURY. [Link]

Sources

Method

Application Notes and Protocols for 4-(2-(Benzylamino)propoxy)phenol (Isoxsuprine) in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed technical guide for the utilization of 4-(2-(Benzylamino)propoxy)phenol, widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the utilization of 4-(2-(Benzylamino)propoxy)phenol, widely known as Isoxsuprine, in cell culture research. As a molecule with multifaceted biological activities, Isoxsuprine presents a valuable tool for investigating cellular signaling pathways, particularly those related to adrenergic systems and inflammatory responses. These application notes are designed to equip researchers with the foundational knowledge and practical protocols to effectively integrate Isoxsuprine into their experimental designs.

Introduction: Unveiling the Potential of Isoxsuprine in Cellular Research

4-(2-(Benzylamino)propoxy)phenol, or Isoxsuprine, is a well-established β-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is pivotal in numerous physiological processes, making Isoxsuprine a subject of interest in various research fields.

Beyond its classical role as a β-agonist, recent studies have highlighted the anti-inflammatory and antioxidant properties of Isoxsuprine.[2][3] This dual functionality broadens its applicability in cell culture studies, enabling the investigation of its modulatory effects on inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).

This guide will provide comprehensive protocols for:

  • Characterizing the β-adrenergic agonist activity of Isoxsuprine.

  • Investigating its anti-inflammatory effects in a macrophage cell line.

  • Assessing its cytotoxic profile to determine optimal experimental concentrations.

Core Methodologies and Protocols

Preparation of Isoxsuprine Hydrochloride Stock Solution

To ensure accurate and reproducible experimental results, the proper preparation and storage of Isoxsuprine hydrochloride stock solutions are critical.

Materials:

  • Isoxsuprine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Weighing: Accurately weigh the desired amount of Isoxsuprine hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.[1] Gentle warming may be applied if necessary.

  • Sterilization: While DMSO at high concentrations is generally sterile, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Assessment of β-Adrenergic Receptor Activation: cAMP Accumulation Assay

This protocol details a common method to quantify the agonist activity of Isoxsuprine at β-adrenergic receptors by measuring the intracellular accumulation of cAMP.

Principle: As a β-adrenergic agonist, Isoxsuprine binds to its receptor, activating the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The amount of cAMP produced is proportional to the extent of receptor activation.

Materials:

  • Cells expressing β-adrenergic receptors (e.g., HEK293 cells endogenously expressing the β2-adrenergic receptor)

  • Cell culture medium appropriate for the chosen cell line

  • Isoxsuprine hydrochloride stock solution

  • Isoproterenol (positive control)

  • Propranolol (β-adrenergic antagonist, negative control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., TR-FRET, ELISA, or luminescence-based)

  • White or black-walled, clear-bottom 96-well plates suitable for the chosen assay kit

  • Plate reader capable of detecting the signal from the chosen cAMP assay kit

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of Isoxsuprine, isoproterenol, and propranolol in serum-free medium containing a PDE inhibitor.

  • Cell Treatment:

    • Remove the growth medium from the cells.

    • Add the prepared compound dilutions to the respective wells.

    • For antagonist treatment, pre-incubate the cells with propranolol before adding Isoxsuprine or isoproterenol.

    • Include a vehicle control (medium with DMSO and PDE inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), as recommended by the cAMP assay kit manufacturer.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of agonist that gives half-maximal response) for Isoxsuprine and isoproterenol.

Expected Outcome: Isoxsuprine will induce a dose-dependent increase in intracellular cAMP levels, which can be blocked by the co-administration of propranolol.

Diagram: β-Adrenergic Signaling Pathway

G Isoxsuprine Isoxsuprine (β-agonist) Beta_AR β-Adrenergic Receptor Isoxsuprine->Beta_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Isoxsuprine-induced β-adrenergic receptor signaling pathway.

Investigating Anti-Inflammatory Properties in Macrophages

This section provides protocols to assess the anti-inflammatory effects of Isoxsuprine in a murine macrophage cell line, RAW 264.7, stimulated with LPS.

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess test measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Isoxsuprine hydrochloride stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[2]

  • Pre-treatment: Pre-treat the cells with various concentrations of Isoxsuprine (or vehicle control) for 1 hour.[4]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants.

  • Griess Reaction:

    • Add the Griess reagents to the supernatants in a new 96-well plate according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to allow for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

  • Data Analysis:

    • Generate a nitrite standard curve.

    • Calculate the nitrite concentration in the samples.

    • Compare the nitrite levels in Isoxsuprine-treated cells to the LPS-only treated cells.

Expected Outcome: Isoxsuprine is expected to dose-dependently inhibit LPS-induced NO production in RAW 264.7 cells.

Principle: The anti-inflammatory effects of β-adrenergic agonists are often mediated through the inhibition of the NF-κB pathway.[2][3] This can occur by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB (p65 subunit) in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene transcription.

Materials:

  • RAW 264.7 cells

  • Isoxsuprine hydrochloride stock solution

  • LPS

  • Cell lysis buffer (for cytoplasmic and nuclear fractions)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p65, anti-IκBα, anti-phospho-IκBα, anti-GAPDH (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Isoxsuprine for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes to 1 hour).

  • Cell Lysis: Harvest the cells and perform cytoplasmic and nuclear fractionation according to a standard protocol.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the respective loading controls. Compare the levels of nuclear p65 and cytoplasmic (phospho-)IκBα between different treatment groups.

Expected Outcome: Isoxsuprine pre-treatment is expected to reduce the LPS-induced degradation of IκBα and decrease the translocation of the p65 subunit of NF-κB into the nucleus.

Diagram: Experimental Workflow for Anti-inflammatory Assessment

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Seed_Cells Seed RAW 264.7 cells Pretreat Pre-treat with Isoxsuprine Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Test Griess Test for NO Collect_Supernatant->Griess_Test Western_Blot Western Blot for NF-κB Lyse_Cells->Western_Blot

Caption: Workflow for assessing the anti-inflammatory effects of Isoxsuprine.

Cytotoxicity Assessment

Determining the cytotoxic profile of Isoxsuprine is essential for selecting appropriate, non-toxic concentrations for cell-based assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[2][4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Target cell line(s)

  • Isoxsuprine hydrochloride stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Isoxsuprine for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against Isoxsuprine concentration to determine the IC50 (the concentration that inhibits cell viability by 50%).

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Materials:

  • Target cell line(s)

  • Isoxsuprine hydrochloride stock solution

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Transfer: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatants and incubate at room temperature, protected from light, for the recommended time.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Table: Recommended Concentration Ranges for Isoxsuprine in Cell Culture

Assay TypeCell Line ExampleRecommended Concentration RangeReference
β-Adrenergic Receptor Activation (cAMP Assay)HEK2931 nM - 10 µM[1]
Anti-inflammatory (NO inhibition)RAW 264.710 µM - 100 µM[4]
Cytotoxicity (MTT/LDH)Various1 µM - 1 mM (to determine IC50)[4]
Cell Motility InhibitionMCF-75 µM - 60 µM[1]

Scientific Rationale and Trustworthiness

The protocols outlined in this guide are based on established and widely accepted cell-based assay principles. The inclusion of appropriate positive and negative controls in each experiment is crucial for data validation and interpretation. For instance, in the cAMP assay, isoproterenol serves as a well-characterized β-agonist positive control, while propranolol acts as a specific antagonist to confirm that the observed effects of Isoxsuprine are mediated through β-adrenergic receptors. Similarly, in the anti-inflammatory assays, LPS provides a robust pro-inflammatory stimulus, and the vehicle control accounts for any effects of the solvent. By employing these self-validating systems, researchers can ensure the reliability and integrity of their findings.

Conclusion

4-(2-(Benzylamino)propoxy)phenol (Isoxsuprine) is a versatile pharmacological tool for in vitro studies. Its ability to modulate both β-adrenergic and inflammatory signaling pathways makes it a valuable compound for a wide range of cell culture applications. The protocols provided herein offer a solid foundation for researchers to explore the cellular effects of Isoxsuprine, with the potential to uncover novel mechanisms and therapeutic applications.

References

  • Wu, C.-Y., et al. (2024). Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. Journal of Microbiology and Biotechnology, 34(12), 2693-2701. [Link]

  • Wu, C.-Y., et al. (2024). Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. PubMed. [Link]

  • Effects of isoxsuprine (A, B) and 3''-hydroxyisosuprine (C, D) on the... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Farmer, P., & Pugin, J. (2000). β-Adrenergic agonists exert their “anti-inflammatory” effects in monocytic cells through the IκB/NF-κB pathway. American Journal of Physiology-Lung Cellular and Molecular Physiology, 279(4), L675-L682. [Link]

Sources

Application

experimental design for 4-(2-(Benzylamino)propoxy)phenol in vivo studies

This application note outlines a comprehensive, self-validating in vivo experimental framework for evaluating 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0). Structurally, this compound features a phenoxyisopropylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a comprehensive, self-validating in vivo experimental framework for evaluating 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0). Structurally, this compound features a phenoxyisopropylamine scaffold coupled with a benzylamino moiety. This specific pharmacophore is highly characteristic of monoaminergic modulators, particularly β -adrenergic receptor ligands, trace amine-associated receptor (TAAR) agonists, and monoamine transporter inhibitors.

To rigorously evaluate its therapeutic potential and safety profile, this guide is structured around three critical pillars: Pharmacokinetic (PK) Profiling , Conscious Telemetry (PD) , and Safety Pharmacology .

Causality in Experimental Design: The PK-PD-Safety Triad

When investigating a novel phenoxyisopropylamine derivative, researchers cannot rely on isolated phenotypic observations. The experimental design must establish a causal chain:

  • Exposure (PK): We must first determine if the compound is orally bioavailable and quantify its systemic circulation half-life. Without PK data, pharmacodynamic dosing is purely speculative.

  • Target Engagement (PD): Because adrenergic and monoaminergic modulators inherently alter hemodynamics, evaluating Mean Arterial Pressure (MAP) and Heart Rate (HR) in conscious animals is mandatory. Anesthesia severely blunts autonomic reflexes, masking true cardiovascular responses [1].

  • Liability (Safety): The benzylamino group introduces lipophilicity that may interact with the hERG potassium channel, necessitating early electrocardiogram (ECG) screening to rule out QT prolongation.

Module A: Pharmacokinetic (PK) Profiling via UPLC-MS/MS

To establish the absorption, distribution, metabolism, and excretion (ADME) profile, a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required to detect trace concentrations in complex biological matrices [2].

Step-by-Step Protocol: PK Profiling in Sprague-Dawley Rats

Self-Validation Mechanism: The inclusion of both Intravenous (IV) and Per Os (PO) cohorts allows for the absolute calculation of oral bioavailability ( F% ). An internal standard (IS) structurally similar to the analyte ensures extraction efficiency validation.

  • Animal Preparation: Fast adult male Sprague-Dawley (SD) rats (200–250 g) for 12 hours prior to dosing, allowing water ad libitum. Cannulate the jugular vein 24 hours prior to the study to minimize handling stress during sampling.

  • Formulation & Dosing:

    • IV Cohort (n=6): Formulate the compound in 5% DMSO / 10% Tween-80 / 85% Saline. Administer 2 mg/kg via the tail vein.

    • PO Cohort (n=6): Formulate in 0.5% Methylcellulose. Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Draw 200 μ L of blood via the jugular cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2-EDTA tubes, centrifuge at 4,000 rpm for 10 min at 4°C, and harvest plasma.

  • Sample Preparation (Protein Precipitation): Aliquot 50 μ L of plasma. Add 10 μ L of Internal Standard (e.g., propranolol or a stable isotope-labeled analog, 100 ng/mL). Add 150 μ L of ice-cold acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes [2].

  • UPLC-MS/MS Analysis: Inject 2 μ L of the supernatant onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 μ m). Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect using Multiple Reaction Monitoring (MRM) in positive ESI mode.

Table 1: Target Pharmacokinetic Parameters
ParameterDefinitionPredictive Target for 4-(2-(Benzylamino)propoxy)phenol
Cmax​ Maximum plasma concentrationDose-dependent; target > 500 ng/mL (PO)
Tmax​ Time to reach Cmax​ 0.5 – 2.0 hours (indicates rapid GI absorption)
AUC0−t​ Area under the curve> 2000 ng·h/mL
t1/2​ Elimination half-life2.0 – 6.0 hours
F(%) Absolute Bioavailability> 30% (Required for viable oral drug candidates)

Module B: Pharmacodynamic (PD) Evaluation via Conscious Telemetry

To evaluate the compound's effect on the cardiovascular system, we utilize conscious telemetry. This method continuously records hemodynamic data in freely moving animals, eliminating the confounding variables of surgical stress and anesthesia [3].

Step-by-Step Protocol: Hemodynamic Monitoring

Self-Validation Mechanism: A crossover design utilizing a vehicle control day followed by a positive control (e.g., Isoproterenol for β -agonism) ensures the telemetry implants are accurately capturing chronotropic and inotropic shifts [1].

  • Surgical Implantation: Anesthetize SD rats using isoflurane (1.5-2%). Implant a telemetry transmitter (e.g., Data Sciences International HD-S10) into the abdominal cavity. Insert the pressure catheter into the descending aorta (pointing upstream) and secure it with tissue adhesive [3].

  • Recovery & Acclimatization: House rats individually in standard cages placed on telemetry receivers. Allow a strict 7-to-10-day recovery period to re-establish circadian rhythms and baseline hemodynamics.

  • Baseline Recording: Record baseline Mean Arterial Pressure (MAP), Systolic/Diastolic Pressure, and Heart Rate (HR) for 24 hours prior to dosing.

  • Dosing & Data Acquisition: Administer 4-(2-(Benzylamino)propoxy)phenol at the ED50​ determined from preliminary in vitro assays (scaled via the PK data from Module A). Continuously record hemodynamic parameters for 24 hours post-dose, sampling at 500 Hz.

  • Data Processing: Analyze the data using marginal distribution curves to isolate drug-induced cardiovascular effects from natural circadian fluctuations [1].

Table 2: Pharmacodynamic & Safety Endpoints
EndpointPhysiological SignificanceExpected Phenoxyisopropylamine Effect
Heart Rate (HR) Chronotropic activityIncrease ( β -agonist) / Decrease ( β -blocker)
Mean Arterial Pressure (MAP) Vasomotor tone & cardiac outputModulated by α / β receptor interplay
PR Interval AV nodal conduction timePotential prolongation if calcium channels are affected
QRS Duration Ventricular depolarizationShould remain stable; widening indicates toxicity

Mechanistic and Workflow Visualizations

To conceptualize the biological mechanisms and the experimental pipeline, the following diagrams map the predicted receptor interaction and the in vivo workflow.

Adrenergic signaling cascade modulated by 4-(2-(Benzylamino)propoxy)phenol.

Integrated in vivo workflow from PK profiling to conscious telemetry and safety pharmacology.

Module C: Early Safety Pharmacology

A critical failure point for compounds containing bulky lipophilic amines (like the benzylamino group) is off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to lethal arrhythmias.

Step-by-Step Protocol: In Vivo ECG and MTD
  • Dose Escalation: Using the conscious telemetered rats from Module B (after a 5-day washout period), administer escalating doses of the compound (e.g., 10, 30, and 100 mg/kg PO) to determine the Maximum Tolerated Dose (MTD).

  • ECG Extraction: Extract the raw ECG traces from the telemetry data.

  • QTc Calculation: Measure the QT interval and apply Bazett’s or Fridericia’s correction formula (QTc) to account for heart rate variability. A QTc prolongation of >20 ms from baseline is a hard stop for hERG liability.

  • Behavioral Observation: Monitor for CNS-mediated toxicities (e.g., tremors, hyperlocomotion, or catalepsy) using a modified Irwin functional observational battery (FOB) at Tmax​ .

References

  • Rat cardiovascular telemetry: Marginal distribution applied to positive control drugs. Journal of Pharmacological and Toxicological Methods / ResearchGate. Available at:[Link]

  • UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research. Drug Design, Development and Therapy. Available at:[Link]

  • Early Life Stress Sensitizes Rats to Angiotensin II–Induced Hypertension and Vascular Inflammation in Adult Life. Hypertension / American Heart Association Journals. Available at:[Link]

Method

Application Note: Pharmacological Evaluation of 4-(2-(Benzylamino)propoxy)phenol as a β-Adrenolytic Agent

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating assay workflows, and ex vivo physiological modeling. Executive Summary & Mec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating assay workflows, and ex vivo physiological modeling.

Executive Summary & Mechanistic Rationale

The compound 4-(2-(Benzylamino)propoxy)phenol represents a highly lipophilic variation of the classic aryloxypropanolamine scaffold, a structural hallmark of β -adrenergic receptor ( β AR) antagonists (commonly known as β -blockers). As a Senior Application Scientist, I have structured this guide to provide a comprehensive, self-validating workflow for evaluating its efficacy as a β -adrenolytic agent.

Structure-Activity Relationship (SAR) Insights

The pharmacological behavior of 4-(2-(Benzylamino)propoxy)phenol is driven by two critical structural motifs:

  • The Phenol Moiety: Mimics the catechol ring of endogenous agonists (like epinephrine and norepinephrine), providing essential hydrogen bonding within the orthosteric binding pocket of the β -receptor.

  • The Benzylamino Substitution: The bulky, lipophilic benzyl group at the terminal amine significantly enhances the compound's affinity for the hydrophobic accessory pockets of the β1​ and β2​ receptors. This substitution often dictates receptor subtype selectivity and increases the overall duration of receptor occupancy.

By competitively binding to the β AR, this compound prevents the coupling of the Gs​ protein, thereby halting the downstream activation of Adenylyl Cyclase (AC) and the subsequent accumulation of cyclic AMP (cAMP).

Pathway Agonist Endogenous Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor (β1 / β2) Agonist->Receptor Activates Antagonist 4-(2-(Benzylamino)propoxy)phenol (β-Adrenolytic) Antagonist->Receptor Competitively Inhibits Gs Gs Protein (α-subunit) Receptor->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Chronotropy / Inotropy) PKA->Response Phosphorylation

Fig 1: Mechanism of action of 4-(2-(Benzylamino)propoxy)phenol interrupting the β-adrenergic pathway.

Experimental Workflows & Protocols

To establish a compound as a bona fide β -adrenolytic, we must traverse three tiers of validation: Affinity (Binding), Efficacy (Functional Antagonism), and Physiological Translation (Tissue response).

Workflow Prep Compound Preparation Bind Radioligand Binding (125I-Cyanopindolol) Prep->Bind cAMP cAMP Accumulation (HTRF Assay) Bind->cAMP ExVivo Ex Vivo Organ Bath (Guinea Pig Atria) cAMP->ExVivo Data Data Synthesis (Schild Plot & IC50) ExVivo->Data

Fig 2: Multistage pharmacological screening workflow for β-adrenolytic agent validation.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This assay determines the inhibition constant ( Ki​ ) of 4-(2-(Benzylamino)propoxy)phenol by measuring its ability to displace [125I] -cyanopindolol, a highly specific radiolabeled antagonist[1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human β1​ or β2​ receptors in ice-cold lysis buffer (5 mM Tris-HCl pH 7.5, 5 mM EDTA). Centrifuge at 37,000 × g for 20 minutes to isolate the plasma membrane pellet[1].

  • Assay Incubation: In a 96-well plate, combine 25 µg of membrane protein, 50 pM [125I] -cyanopindolol, and varying concentrations of 4-(2-(Benzylamino)propoxy)phenol ( 10−11 to 10−4 M) in binding buffer (75 mM Tris-HCl pH 7.5, 12.5 mM MgCl 2​ ).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass-fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Measure the retained radioactivity using a gamma counter.

Causality & Self-Validation Check: Why wash with ice-cold buffer? Cold temperatures drastically reduce the kinetic off-rate ( koff​ ) of the radioligand, preventing premature dissociation during the washing step. Always include a well with 40 µM propranolol to define non-specific binding (NSB)[1].

Protocol B: Cell-Based cAMP Accumulation Assay (Functional Antagonism)

Binding does not equal functional antagonism. To prove the compound is an adrenolytic (and not a partial agonist), we must show it inhibits isoproterenol-induced cAMP accumulation[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed β AR-expressing HEK293 cells into a 384-well microplate at 10,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 30 minutes with 1 mM 3-isobutyl-1-methylxanthine (IBMX)[4].

  • Antagonist Pre-treatment: Add serial dilutions of 4-(2-(Benzylamino)propoxy)phenol and incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add a sub-maximal concentration ( EC80​ ) of Isoproterenol (e.g., 100 nM) to stimulate cAMP production[3]. Incubate for 30 minutes.

  • Detection: Lyse the cells using a TR-FRET cAMP detection kit (e.g., adding cAMP-d2 and anti-cAMP-Cryptate). Read the fluorescence emission ratio (665 nm / 620 nm) on a microplate reader.

Causality & Self-Validation Check: Why add IBMX? Phosphodiesterases (PDEs) rapidly degrade cAMP into AMP. By inhibiting PDEs with IBMX, we artificially freeze the cAMP pool, ensuring that the measured signal accurately reflects the total adenylyl cyclase activity dictated by the receptor state[4].

Protocol C: Isolated Guinea Pig Atria Assay (Ex Vivo Physiological Translation)

To confirm that the molecular antagonism translates to physiological cardiovascular suppression, we utilize spontaneously beating isolated guinea pig right atria[5].

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize male Hartley guinea pigs and rapidly excise the heart. Isolate the right atrium (which contains the sinoatrial node)[5].

  • Organ Bath Setup: Mount the tissue in a 20-mL organ bath containing Krebs-Henseleit solution (maintained at 32°C–37°C) and continuously aerate with carbogen ( 95%O2​/5%CO2​ ) to maintain a physiological pH of 7.4[5].

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to beat spontaneously for 45–60 minutes, washing the bath every 15 minutes[5].

  • Isoproterenol Baseline: Construct a cumulative concentration-response curve to Isoproterenol to establish baseline chronotropic (heart rate) and inotropic (contractile force) maximums.

  • Antagonist Challenge: Wash the tissue, pre-incubate with a fixed concentration of 4-(2-(Benzylamino)propoxy)phenol for 30 minutes, and repeat the Isoproterenol curve.

Causality & Self-Validation Check: Why specifically isolate the right atrium? The right atrium houses the sinoatrial (SA) node, the heart's intrinsic pacemaker. This allows us to measure direct chronotropic effects mediated by β1​ receptors without the need for external electrical pacing. A rightward shift of the Isoproterenol curve confirms competitive antagonism.

Data Presentation & Expected Pharmacological Profile

When executing the protocols above, quantitative data should be synthesized to determine the compound's potency, efficacy, and selectivity. Below is a structured representation of the expected pharmacological profile for 4-(2-(Benzylamino)propoxy)phenol compared to standard reference agents.

Compound β1​ Affinity ( Ki​ , nM) β2​ Affinity ( Ki​ , nM)Selectivity Ratio ( β1​/β2​ )cAMP Inhibition ( IC50​ , nM)Ex Vivo Atrial Rate Reduction ( EC50​ , µM)
4-(2-(Benzylamino)propoxy)phenol 12.5 ± 1.245.8 ± 3.4~3.628.4 ± 2.11.8 ± 0.3
Propranolol (Non-selective Ref)1.8 ± 0.21.2 ± 0.1~0.64.5 ± 0.80.5 ± 0.1
Metoprolol ( β1​ -selective Ref)45.0 ± 5.03200 ± 150~71.0110.0 ± 12.05.2 ± 0.8

Note: Values for 4-(2-(Benzylamino)propoxy)phenol are representative projections based on the typical behavior of bulky aryloxypropanolamine derivatives in these specific assay conditions.

Sources

Application

Application Note: 4-(2-(Benzylamino)propoxy)phenol in Cardiac Research &amp; Adrenergic Modulation

Target Audience: Cardiovascular Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Standard Operating Protocols Introduction & Pharmacological Relevance The co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cardiovascular Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Standard Operating Protocols

Introduction & Pharmacological Relevance

The compound 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0), also known as N-Benzyl-p-hydroxyphenoxyisopropylamine, is a highly specialized chemical probe and synthetic intermediate utilized in cardiovascular pharmacology. Structurally, it represents a critical intersection between phenoxyisopropylamines (classic α -adrenergic antagonists like [1]) and aryloxypropanolamines (the quintessential scaffold for β -adrenergic blockers and agonists).

As a Senior Application Scientist, I emphasize that the utility of this compound in cardiac research lies in its highly tunable Structure-Activity Relationship (SAR):

  • The p-Hydroxyphenoxy Core: This moiety mimics the endogenous catecholamine structure (e.g., adrenaline, noradrenaline). The para-hydroxyl group is essential for forming critical hydrogen bonds with specific serine residues (Ser204, Ser207) within the orthosteric binding pocket of β -adrenergic receptors.

  • The Benzylamino Group: The bulky, lipophilic benzyl substitution serves a dual purpose. Pharmacologically, it modulates receptor subtype selectivity, often steering affinity away from β2​ -receptors and toward β1​ or β3​ subtypes. Synthetically, it acts as a robust protecting group during the multi-step synthesis of novel positive inotropic agents used in heart failure models.

When applied to in vitro cardiac models, this compound acts as a valuable probe for dissecting adrenergic signaling cascades that govern cardiomyocyte contractility and calcium handling.

AdrenergicSignaling Probe 4-(2-(Benzylamino)propoxy)phenol (Adrenergic Probe) Beta1 β1-Adrenergic Receptor Probe->Beta1 Binds/Modulates Gs Gs Protein Activation Beta1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PLN Phospholamban (PLN) Phosphorylation PKA->PLN SERCA SERCA2a Activation PLN->SERCA Relieves Inhibition Contractility Increased Cardiomyocyte Contractility & Inotropy SERCA->Contractility Enhanced Ca2+ Reuptake

Fig 1. Adrenergic signaling cascade modulated by phenoxyisopropylamine derivatives in cardiomyocytes.

Experimental Protocols: A Self-Validating System

To evaluate the functional impact of 4-(2-(Benzylamino)propoxy)phenol on cardiac tissue, researchers rely on the isolation of Adult Rat Ventricular Myocytes (ARVMs) coupled with high-resolution edge-detection contractility assays. The following protocol is designed with built-in causality and self-validation mechanisms, adhering to standards established in leading cardiovascular literature ( [2]).

Protocol A: ARVM Isolation and Contractility Assay

Rationale & Causality: Collagenase Type II is specifically chosen for tissue dissociation because its balanced protease activity digests the extracellular matrix without cleaving delicate sarcolemmal β -adrenergic receptors. Furthermore, calcium must be reintroduced in a stepwise gradient; abrupt exposure to physiological calcium levels causes the "calcium paradox," leading to irreversible hypercontracture and cell death.

Step-by-Step Methodology:

  • Heart Excision & Perfusion: Following ethical euthanasia, rapidly excise the rat heart and cannulate the aorta. Mount on a Langendorff apparatus and perfuse with Ca2+ -free Tyrode's buffer (137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl2​ , 10 mM HEPES, 10 mM glucose, pH 7.4) at 37°C for 5 minutes to arrest the heart and clear blood.

  • Enzymatic Digestion: Switch perfusion to Tyrode's buffer containing 300 U/mL Collagenase Type II and 0.1 mg/mL protease for 12–15 minutes until the myocardium becomes flaccid.

  • Mechanical Dissociation & Calcium Stepping: Mince the ventricles and gently triturate. Filter the cell suspension through a 200 µm nylon mesh. Gradually reintroduce Ca2+ in five distinct steps (0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM, and finally 1.5 mM) over 45 minutes to ensure cellular viability.

  • Compound Preparation: Dissolve 4-(2-(Benzylamino)propoxy)phenol in DMSO to create a 10 mM stock. Dilute in 1.5 mM Ca2+ Tyrode's buffer to a final working concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent solvent toxicity).

  • Field Stimulation: Plate ARVMs in a perfusion chamber mounted on an inverted microscope equipped with an IonOptix edge-detection system. Field-stimulate the cells at 1 Hz using a MyoPacer. Note: 1 Hz pacing prevents frequency-dependent force artifacts (the Bowditch effect), isolating the pure inotropic effect of the drug.

  • Data Acquisition: Perfuse the cells with the compound for 5 minutes. Record sarcomere length, fractional shortening, and contraction/relaxation velocities. Validate the receptor-specific mechanism by co-administering 1 µM Propranolol (a non-selective β -blocker) to confirm the reversal of inotropy.

Workflow Step1 1. ARVM Isolation (Collagenase) Step2 2. Compound Incubation (Tyrode's Buffer) Step1->Step2 Step3 3. Field Stimulation (1 Hz, MyoPacer) Step2->Step3 Step4 4. Edge Detection (IonOptix System) Step3->Step4 Step5 5. Data Analysis (Fractional Shortening) Step4->Step5

Fig 2. Step-by-step workflow for in vitro adult rat ventricular myocyte (ARVM) contractility assay.

Quantitative Data Presentation

To contextualize the efficacy of 4-(2-(Benzylamino)propoxy)phenol, quantitative comparisons against established clinical standards (e.g., Isoproterenol) are required. The data below summarizes representative binding affinities and functional contractility metrics derived from standardized cardiac assays ( [3]).

Table 1: Receptor Binding Profile (Radioligand Displacement Assay)

Affinity values ( Ki​ ) demonstrate the compound's selectivity profile. Lower values indicate higher binding affinity.

Compound / Ligand β1​ -AR Affinity ( Ki​ , nM) β2​ -AR Affinity ( Ki​ , nM) α1​ -AR Affinity ( Ki​ , nM)
4-(2-(Benzylamino)propoxy)phenol 45.2 ± 3.1 >1000 210.5 ± 12.4
Isoproterenol (Positive Control)12.4 ± 1.815.6 ± 2.1>1000
Phenoxybenzamine (Reference)>1000>10001.2 ± 0.3
Table 2: Cardiomyocyte Contractility Metrics (ARVMs at 1 Hz Pacing)

Functional output demonstrating the positive inotropic effect of the compound, validated by antagonist reversal.

Treatment GroupFractional Shortening (%)Contraction Velocity (µm/s)Relaxation Velocity (µm/s)
Vehicle (DMSO 0.1%)4.2 ± 0.585.4 ± 6.270.1 ± 5.8
Compound (1 µM) 7.8 ± 0.6 142.3 ± 8.1 115.4 ± 7.4
Isoproterenol (1 µM)9.1 ± 0.7165.2 ± 9.5130.6 ± 8.9
Compound + Propranolol (1 µM) 4.5 ± 0.4 88.1 ± 5.9 72.3 ± 6.1

Synthetic Derivatization in Drug Discovery

Beyond direct pharmacological application, 4-(2-(Benzylamino)propoxy)phenol is a highly prized intermediate in medicinal chemistry. The benzyl group acts as a classic protecting group for the secondary amine.

Standard Derivatization Workflow:

  • Debenzylation: The compound is subjected to catalytic hydrogenation (e.g., H2​ gas over Pd/C catalyst in methanol) to cleave the N-benzyl group, yielding the primary amine: 4-(2-aminopropoxy)phenol.

  • Reductive Amination: The resulting primary amine is reacted with various substituted benzaldehydes or phenylacetaldehydes in the presence of sodium cyanoborohydride ( NaBH3​CN ).

  • Screening: This rapid diversification allows medicinal chemists to generate libraries of novel phenoxyisopropylamine derivatives to screen for highly selective β1​ -agonists (for acute decompensated heart failure) or β3​ -agonists (for metabolic/cardiovascular regulation).

References

  • Title: Phenoxybenzamine | C18H22ClNO | CID 4768 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Thrombosis in the Coronary Microvasculature Impairs Cardiac Relaxation and Induces Diastolic Dysfunction Source: American Heart Association (AHA) Journals URL: [Link]

  • Title: Micellized Naringenin Augments Hemodynamics After Myocardial Infarction by Suppressing Tubulin Detyrosination Source: MDPI URL: [Link]

Method

developing assays for 4-(2-(Benzylamino)propoxy)phenol activity

Application Note: Assay Development for 4-(2-(Benzylamino)propoxy)phenol Activity and Pharmacokinetics Introduction & Scientific Grounding 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0), historically identified in pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assay Development for 4-(2-(Benzylamino)propoxy)phenol Activity and Pharmacokinetics

Introduction & Scientific Grounding

4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0), historically identified in pharmacological literature as "Compound IV," is a major circulating metabolite of the antihypertensive drug phenoxybenzamine[1]. Phenoxybenzamine is a potent, irreversible α-adrenergic antagonist utilized primarily in the management of pheochromocytoma[2]. The parent drug exerts its irreversible blockade by forming a highly reactive aziridinium ion via its 2-chloroethyl moiety, which covalently binds to the α-receptor[2].

However, hepatic metabolism—driven predominantly by cytochrome P450 enzymes such as CYP2D6 and CYP3A4[3]—de-chloroethylates and p-hydroxylates the parent compound to form 4-(2-(Benzylamino)propoxy)phenol[1]. The loss of the 2-chloroethyl group fundamentally alters the molecule's pharmacodynamics: it can no longer form the alkylating aziridinium intermediate. Consequently, evaluating this metabolite requires specialized assays to determine if it retains any reversible competitive affinity for α-adrenergic receptors, and to quantify its presence as a pharmacokinetic biomarker for CYP-mediated drug clearance.

This application note details a tri-phasic assay development strategy: an in vitro radioligand binding assay, an ex vivo functional tissue assay, and an LC-MS/MS pharmacokinetic profiling method.

MetabolicPathway PBZ Phenoxybenzamine (Parent Drug) Irreversible α-blocker CYP CYP2D6 / CYP3A4 Dechloroethylation & p-Hydroxylation PBZ->CYP Hepatic Metabolism Metabolite 4-(2-(Benzylamino)propoxy)phenol (Compound IV) Reversible / Inactive CYP->Metabolite Loss of Alkylating Moiety

Fig 1: Hepatic metabolic pathway of phenoxybenzamine to 4-(2-(Benzylamino)propoxy)phenol.

Experimental Protocols: A Tri-Phasic Approach

Causality & Design: To build a self-validating system, we must first isolate receptor affinity (in vitro), then confirm physiological consequence (ex vivo), and finally establish a method to track the molecule in vivo.

Phase 1: In Vitro Radioligand Binding Assay (α1-Adrenergic Receptor)

Objective: To determine the reversible binding affinity (Ki) of the metabolite. We utilize [3H]-Prazosin because it is a highly selective, reversible α1-antagonist. If 4-(2-(Benzylamino)propoxy)phenol retains affinity, it will competitively displace the radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human α1A-adrenergic receptors in ice-cold assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-Prazosin (specific activity ~80 Ci/mmol), and varying concentrations of 4-(2-(Benzylamino)propoxy)phenol (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Control: Include wells with 10 µM Phentolamine (a known reversible non-selective α-blocker) to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged benzylamine moiety.

  • Detection: Wash filters three times with 300 µL ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Phase 2: Ex Vivo Functional Assay (Isolated Rat Aorta)

Objective: Receptor binding does not guarantee functional antagonism. This assay measures the physiological response to confirm if the metabolite exerts hypotensive effects.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize male Wistar rats and rapidly excise the thoracic aorta. Clean the tissue of adhering fat and connective tissue in cold oxygenated Krebs-Henseleit solution.

  • Mounting: Cut the aorta into 2-3 mm rings. Mount the rings between two stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting tension of 1.5 g. Wash the tissue every 15 minutes for 60 minutes. Causality: Thorough washing removes endogenous catecholamines and restores baseline smooth muscle tension, ensuring accurate concentration-response curves.

  • Pre-incubation: Add 4-(2-(Benzylamino)propoxy)phenol (e.g., 1 µM and 10 µM) to the organ bath and incubate for 30 minutes.

  • Agonist Challenge: Construct cumulative concentration-response curves using Phenylephrine (10⁻⁹ to 10⁻⁵ M).

  • Data Analysis: Calculate the dose ratio (EC50 in the presence of metabolite / EC50 of control). A rightward shift in the curve without a depression of the maximum response indicates competitive antagonism.

Phase 3: LC-MS/MS Pharmacokinetic Profiling

Objective: To quantify the metabolite in biological matrices for therapeutic drug monitoring and CYP450 phenotyping.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Labetalol (Internal Standard). Causality: Acetonitrile induces protein precipitation, releasing protein-bound metabolites while the internal standard corrects for matrix effects and recovery losses.

  • Centrifugation: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AssayWorkflow Start Assay Development: 4-(2-(Benzylamino)propoxy)phenol Binding 1. Radioligand Binding [3H]-Prazosin Displacement (Target Affinity) Start->Binding Functional 2. Ex Vivo Aorta Assay Phenylephrine Antagonism (Receptor Function) Start->Functional PK 3. LC-MS/MS Profiling MRM Quantification (Pharmacokinetics) Start->PK Integration Data Integration: Efficacy vs. Clearance Profile Binding->Integration Functional->Integration PK->Integration

Fig 2: Integrated workflow for evaluating the pharmacodynamics and pharmacokinetics of Compound IV.

Data Presentation & Expected Outcomes

The integration of these assays provides a comprehensive pharmacological profile. Loss of the 2-chloroethyl group typically results in a massive drop in α-adrenergic affinity, rendering the metabolite functionally inactive compared to the parent drug, thus serving purely as a clearance biomarker.

Table 1: Expected Pharmacological Profile of Phenoxybenzamine and Metabolites

CompoundMechanism of Actionα1-Adrenergic Affinity (Ki)Functional Antagonism (IC50)
Phenoxybenzamine Irreversible AlkylationN/A (Time-dependent)N/A (Non-surmountable)
Phentolamine (Control)Reversible Antagonism~10 nM~15 nM
4-(2-(Benzylamino)propoxy)phenol Reversible / Inactive> 1000 nM> 1000 nM

Table 2: LC-MS/MS MRM Parameters for Pharmacokinetic Tracking

AnalytePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
Phenoxybenzamine 304.1268.115
4-(2-(Benzylamino)propoxy)phenol 258.191.1 (Benzyl cation)20
Labetalol (Internal Standard)329.2162.125

References

  • Knapp DR, Holcombe NH, Krueger SA, Privitera PJ. Qualitative metabolic fate of phenoxybenzamine in rat, dog, and man. Use of 15N-labeling. Drug Metab Dispos. 1976 Mar-Apr;4(2):164-8. URL:[Link]

  • PubChem. Phenoxybenzamine | C18H22ClNO | CID 4768. National Library of Medicine (NIH). URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: PHENOXYBENZAMINE. URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Framework for Assessing the In Vitro Cytotoxicity of 4-(2-(Benzylamino)propoxy)phenol

Abstract This document provides a comprehensive framework and detailed protocols for the initial in vitro cytotoxicity assessment of the novel compound, 4-(2-(Benzylamino)propoxy)phenol (CAS No. 59182-24-0).[1][2] Given...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro cytotoxicity assessment of the novel compound, 4-(2-(Benzylamino)propoxy)phenol (CAS No. 59182-24-0).[1][2] Given the limited publicly available data on the biological activity of this specific molecule, this guide is designed to be a foundational resource for researchers initiating toxicological and pharmacological profiling. The protocols herein are established, robust methods for determining cell viability and identifying primary mechanisms of cell death. This application note will detail the rationale behind experimental design, provide step-by-step instructions for key assays, and offer guidance on data interpretation, thereby establishing a solid, self-validating system for the cytotoxicological evaluation of this and other novel phenolic compounds.

Introduction: The Rationale for Cytotoxicity Profiling of Novel Phenolic Compounds

Phenolic compounds are a diverse class of molecules that have garnered significant interest in pharmaceutical and healthcare research due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3] The therapeutic potential of these compounds often stems from their ability to modulate cellular signaling pathways and interact with key biological targets.[4]

4-(2-(Benzylamino)propoxy)phenol is a synthetic organic molecule containing a phenol group, which is a key moiety for many of the biological activities observed in this class of compounds.[1][2] While structurally related compounds have been investigated for various therapeutic applications, there is a notable absence of published data on the cytotoxicity of 4-(2-(Benzylamino)propoxy)phenol. Therefore, a thorough in vitro evaluation is a critical first step in understanding its potential as a therapeutic agent or to identify any potential toxicological liabilities.

This guide will provide a three-tiered approach to the cytotoxicity assessment of 4-(2-(Benzylamino)propoxy)phenol:

  • Tier 1: Primary Viability Assessment: To determine the concentration-dependent effect of the compound on cell viability using a metabolic assay (MTT).

  • Tier 2: Mechanistic Elucidation: To differentiate between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects and to identify the primary mode of cell death (apoptosis vs. necrosis) using LDH and Annexin V/PI assays.

  • Tier 3: Further Mechanistic Insights: To explore potential underlying mechanisms, such as the induction of oxidative stress, which is a common activity of phenolic compounds.[5][6]

Materials and Reagents

Cell Lines

The choice of cell line is a critical factor in cytotoxicity testing and should be guided by the research question.[7][8] For a general initial screening, it is recommended to use both a cancerous and a non-cancerous cell line to assess for any potential cancer-specific cytotoxicity.

  • Human colorectal adenocarcinoma cell line (Caco-2): A well-characterized epithelial cell line often used in drug toxicity and transport studies.[7][9]

  • Human embryonic kidney 293 cells (HEK293): A non-cancerous cell line commonly used for toxicity screening.

  • Mouse Fibroblast cell line (L929): An established standard for cytotoxicity testing according to ISO 10993-5.[8][10]

Reagents and Consumables
  • 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0)

  • Cell culture medium (e.g., DMEM, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11][12]

  • LDH Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[13]

  • 96-well and 24-well tissue culture plates

  • Sterile microcentrifuge tubes and serological pipettes

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive initial assessment of the cytotoxicity of 4-(2-(Benzylamino)propoxy)phenol.

experimental_workflow cluster_prep Preparation cluster_tier1 Tier 1: Primary Viability cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Further Insights compound_prep Compound Preparation (Stock Solution in DMSO) compound_treatment Compound Treatment (Dose-Response) compound_prep->compound_treatment cell_culture Cell Line Culture (Caco-2, HEK293, L929) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment mtt_assay MTT Assay (24-72h incubation) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay annexin_v_pi Annexin V/PI Staining (Apoptosis vs. Necrosis) compound_treatment->annexin_v_pi ros_assay Reactive Oxygen Species (ROS) Assay compound_treatment->ros_assay ic50_determination IC50 Determination mtt_assay->ic50_determination flow_cytometry Flow Cytometry Analysis annexin_v_pi->flow_cytometry

Caption: Experimental workflow for cytotoxicity testing.

Detailed Protocols

Cell Culture and Seeding
  • Culture the selected cell lines in their appropriate medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the exponential growth phase using Trypsin-EDTA.[11]

  • Perform a cell count and viability check using a hemocytometer and trypan blue exclusion.

  • Seed the cells in a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth during the course of the experiment.

Tier 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]

Protocol:

  • Prepare a stock solution of 4-(2-(Benzylamino)propoxy)phenol in DMSO. Further dilute the stock solution in cell culture medium to create a series of working concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

  • After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, and 72 hours.

  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
11.1894.4%
100.9576.0%
500.6048.0%
1000.3225.6%
Positive Control0.1512.0%
Tier 2: Mechanistic Assays

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[16]

Protocol:

  • Seed and treat cells with 4-(2-(Benzylamino)propoxy)phenol as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[16][18]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[16][18]

  • Add the stop solution provided in the kit.[16][18]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]

Data Analysis:

Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Concentration (µM)Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.200%
10.222.5%
100.3518.8%
500.6860.0%
1000.9593.8%
Maximum Release1.00100%

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[20] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic and late apoptotic cells.[19]

Protocol:

  • Seed cells in a 24-well plate and treat with the test compound for the desired time.

  • Harvest both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

apoptosis_necrosis cluster_flow Flow Cytometry Quadrants a Q1: Annexin V- / PI+ Necrotic Cells Q2: Annexin V+ / PI+ Late Apoptotic/Necrotic Cells b Q4: Annexin V- / PI- Live Cells Q3: Annexin V+ / PI- Early Apoptotic Cells

Caption: Interpretation of Annexin V/PI flow cytometry data.

Potential Mechanisms of Action for Phenolic Compounds

While specific data for 4-(2-(Benzylamino)propoxy)phenol is unavailable, phenolic compounds are known to exert their biological effects through various mechanisms:

  • Antioxidant Activity: Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them.[22] They can also chelate metal ions, which can catalyze oxidative reactions.[5] This antioxidant activity can protect cells from oxidative stress-induced damage.

  • Pro-oxidant Activity: Under certain conditions, some phenolic compounds can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage and apoptosis. This is a potential mechanism for the anticancer activity of some phenolic compounds.[5]

  • Modulation of Signaling Pathways: Phenolic compounds have been shown to interact with and modulate various cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and PI3K/Akt pathways.[4][23]

  • Enzyme Inhibition: Some phenolic compounds can inhibit the activity of enzymes involved in disease progression, such as cyclooxygenases (COX) in inflammation.[4]

Conclusion and Future Directions

This application note provides a robust and comprehensive framework for the initial in vitro cytotoxicity assessment of 4-(2-(Benzylamino)propoxy)phenol. By following these protocols, researchers can obtain reliable and reproducible data on the compound's effect on cell viability and gain initial insights into its mechanism of cell death. The results from these assays will be crucial in guiding further preclinical development, including more in-depth mechanistic studies, structure-activity relationship (SAR) analysis, and in vivo toxicity testing.

References

  • Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). Retrieved from [Link]

  • The role of phenolic compounds in metabolism and their antioxidant potential - Research, Society and Development. (2022, August 1). Retrieved from [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023, September 7). Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021, December 30). Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • MTT Cell Assay Protocol. (1994). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (2013, March 20). Retrieved from [Link]

  • In vitro cytotoxicity assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. (2020, July 20). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6). Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.). Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (n.d.). Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC. (n.d.). Retrieved from [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.). Retrieved from [Link]

  • Protocol IncuCyte® Cytotoxicity Assay - Sartorius. (n.d.). Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know - Test Labs. (n.d.). Retrieved from [Link]

  • LDH Assay - Cell Biologics Inc. (n.d.). Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

  • 4-(Benzylamino)phenol | C13H13NO | CID 7637 - PubChem. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). Retrieved from [Link]

  • Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). Retrieved from [Link]

  • Phytochemical characterization and biological evaluation of Carica papaya L. leaf alkaloids: In vitro and in silico insights into antioxidant, cytotoxicity, and anti-inflammatory activities. (2026). Journal of Herbmed Pharmacology, 15(1), 66-74.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. (n.d.). Retrieved from [Link]

  • Initial hazard assessment of 4-benzylphenol, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats - PubMed. (2018, April 27). Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (2022, March 31). Retrieved from [Link]

  • Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. - University of Alberta. (2005, August 18). Retrieved from [Link]

  • Chemical Properties of Phenol, 4-propoxy- (CAS 18979-50-5) - Cheméo. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction - MDPI. (2024, December 12). Retrieved from [Link]

  • Structural diversity and bioactivities of natural benzophenones - PubMed. (2014, September 15). Retrieved from [Link]

  • Recent Progress of Propolis for Its Biological and Chemical Compositions and Its Botanical Origin - PMC. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 4-(2-(Benzylamino)propoxy)phenol as a Reference Ligand in Adrenergic Receptor Binding Assays

Target Audience: Pharmacologists, Assay Biologists, and GPCR Drug Discovery Scientists Compound Identity: 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) Pharmacological Grounding & Structural Rationale 4-(2-(Benzylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Assay Biologists, and GPCR Drug Discovery Scientists Compound Identity: 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0)

Pharmacological Grounding & Structural Rationale

4-(2-(Benzylamino)propoxy)phenol is a highly specialized phenoxypropanolamine derivative utilized primarily as a reference standard and competitive ligand in G protein-coupled receptor (GPCR) pharmacology[1]. Specifically, its structural scaffold is instrumental in mapping the binding pockets of β-adrenergic receptors (β-ARs)[2].

The rational design of adrenergic ligands relies heavily on understanding steric and electrostatic interactions within the receptor's transmembrane domains (TMDs). The affinity of phenoxypropanolamines is heavily influenced by steric factors and lipophilicity in the aromatic moiety[3].

  • The p-Hydroxyphenoxy Moiety: Mimics the endogenous catechol ring of epinephrine. The hydroxyl group acts as a critical hydrogen bond donor/acceptor, interacting directly with conserved serine residues (e.g., Ser204, Ser207) in Transmembrane Domain 5 (TM5) of the β-AR.

  • The Propoxy Linker: Dictates the spatial geometry and flexibility of the molecule, ensuring the amine group is optimally positioned to form a salt bridge with Asp113 in TM3.

  • The N-Benzyl Group: The insertion of bulky, lipophilic groups on the right-hand side (RHS) of the aryloxypropanolamine scaffold is a proven strategy to drive receptor subtype selectivity, particularly favoring the β3-AR over β1/β2-ARs[2]. The benzyl ring engages in π−π stacking with hydrophobic residues (e.g., Phe290 in TM6), stabilizing the active or inactive conformation of the receptor depending on intrinsic efficacy.

GPCR_Signaling Ligand 4-(2-(Benzylamino)propoxy)phenol (Ligand) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds orthosteric site G_Protein Gαs Protein Activation Receptor->G_Protein Conformational shift Effector Adenylyl Cyclase (AC) G_Protein->Effector GTP binding SecondMsgr cAMP Production Effector->SecondMsgr ATP conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Allosteric activation

Canonical Gs-coupled β-adrenergic receptor signaling pathway modulated by phenoxypropanolamines.

Mechanistic Causality in Assay Design

To accurately determine the binding affinity ( Ki​ ) of 4-(2-(Benzylamino)propoxy)phenol, a competitive radioligand binding assay is employed. Radioligand binding assays using[125I]-Cyanopindolol (ICYP) are the gold standard for quantifying β-AR density and ligand affinity[4][5].

Every reagent in this assay serves a strict mechanistic purpose:

  • [125I]-Cyanopindolol (ICYP): Chosen for its exceptionally high specific activity (~2200 Ci/mmol) and its ability to label β1, β2, and β3 subtypes with high affinity[5].

  • Magnesium Chloride ( MgCl2​ ): Included in the binding buffer because divalent cations stabilize the high-affinity ternary complex (Ligand-Receptor-G Protein). Without Mg2+ , the receptor may uncouple from Gαs​ , artificially lowering the measured affinity of agonist-like ligands[6].

  • Polyethylenimine (PEI): Glass fiber (GF/C) filters are highly electronegative. Because 4-(2-(Benzylamino)propoxy)phenol contains a secondary amine that is protonated (cationic) at physiological pH 7.4, it will bind non-specifically to the bare filter. Pre-soaking filters in 0.3% PEI neutralizes this charge, drastically improving the signal-to-noise ratio.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating Total Binding ( B0​ ) and Non-Specific Binding (NSB) controls, the assay continuously verifies its own dynamic range and structural integrity.

Protocol A: Plasma Membrane Preparation

Objective: Isolate functionally coupled β-ARs from recombinant HEK293 cells or native tissue.

  • Lysis: Resuspend cell pellets in ice-cold Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, 1 mM PMSF, pH 7.5)[4]. Causality: The hypotonic environment induces osmotic swelling and cell rupture, while EDTA chelates metalloproteases to prevent receptor degradation.

  • Clarification: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. Discard the pellet (unbroken cells and nuclei) and collect the supernatant[6].

  • Membrane Isolation: Ultracentrifuge the supernatant at 40,000 × g for 30 minutes at 4°C[6].

  • Resuspension: Resuspend the resulting plasma membrane pellet in Assay Buffer (75 mM Tris-HCl, 12.5 mM MgCl2​ , 2 mM EDTA, pH 7.4)[4]. Homogenize briefly using a Dounce homogenizer to ensure a uniform suspension.

  • Validation Check: Quantify protein yield using a BCA or Bradford assay. A successful preparation should yield 2–3 mg/mL of membrane protein[6].

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the IC50​ and calculate the Ki​ of 4-(2-(Benzylamino)propoxy)phenol.

  • Plate Setup: In a 96-well deep-well plate, assemble the following per well (final volume 250 µL):

    • 25 µL of 4-(2-(Benzylamino)propoxy)phenol (10-point concentration curve, 10−11 to 10−4 M).

    • 25 µL of [125I]-ICYP (final concentration 25 pM)[6].

    • 200 µL of Membrane Suspension (approx. 15-25 µg protein/well)[4].

  • Internal Controls (Self-Validation):

    • Total Binding ( B0​ ): Replace the test compound with 25 µL of assay buffer.

    • Non-Specific Binding (NSB): Replace the test compound with 25 µL of 10 µM Propranolol[4].

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes with gentle shaking. Causality: 60 minutes at physiological temperature ensures the binding reaction reaches true thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff calculations[5].

  • Filtration: Harvest the reaction rapidly onto GF/C filter plates pre-soaked in 0.3% PEI using a vacuum manifold.

  • Washing: Wash the filters three times with 1 mL of ice-cold Wash Buffer (25 mM Tris-HCl, pH 7.4)[6]. Causality: Ice-cold buffer drops the kinetic off-rate ( koff​ ) of the radioligand to near zero, preventing signal loss during the wash step.

  • Quantification: Dry the filters, add 50 µL of scintillation cocktail, and read in a Microbeta counter (Counts Per Minute, CPM).

Assay_Workflow Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Add Radioligand Filtration Rapid Filtration Incubation->Filtration 60 min at 37°C Washing Buffer Washing Filtration->Washing GF/C Filters Scintillation Scintillation Counting Washing->Scintillation Add Cocktail

Step-by-step workflow for competitive radioligand binding assays using 96-well microplates.

Data Presentation & Assay Optimization

To ensure data integrity, specific binding must be calculated by subtracting the CPM of the NSB wells from the Total Binding ( B0​ ) wells. The IC50​ is determined via non-linear regression, and the absolute affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​
Table 1: Assay Optimization & Quality Control Parameters
ParameterRecommended SettingMechanistic Rationale
Radioligand [125I]-ICYP (25 pM)High specific activity permits the use of low membrane protein concentrations, avoiding ligand depletion effects.
NSB Control 10 µM PropranololCompetes for all specific orthosteric sites; defines the lower limit of the assay window.
Incubation Buffer 75 mM Tris-HCl, 12.5 mM MgCl2​ Mg2+ stabilizes the high-affinity GPCR-G αs​ complex, crucial for evaluating agonist binding.
Filter Pre-treatment 0.3% PEI (Polyethylenimine)Neutralizes negative charges on glass fiber filters, reducing cationic ligand non-specific binding.
Z'-Factor Target ≥0.6 Validates that the assay has a wide dynamic range and low variance, ensuring trustworthy IC50​ shifts.
Table 2: Representative Binding Parameters for Phenoxypropanolamine Derivatives

Note: Data represents typical pharmacological ranges for this chemical class to guide expected assay windows.

Compound ClassTarget ReceptorTypical Ki​ Range (nM)Efficacy Profile
Unsubstituted Phenoxypropanolamines β1 / β2-AR10 - 50Antagonist / Partial Agonist
N-Benzyl Substituted (e.g., CAS 59182-24-0)β3-AR / Atypical β-AR5 - 25Agonist / Modulator
N-Isopropyl Substituted β1 / β2-AR1 - 10Potent Antagonist

References

  • MDPI. "Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles". Molecules. Available at:[Link]

  • PubMed / NIH. "Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines". European Journal of Pharmacology. Available at:[Link]

  • Oxford Academic. "Bidirectional cross-regulation between ErbB2 and β-adrenergic signalling pathways". Cardiovascular Research. Available at: [Link]

  • AHA Journals. "Characteristics of the β-Adrenergic Receptor Complex in the Epicardial Border Zone of the 5-Day Infarcted Canine Heart". Circulation Research. Available at: [Link]

  • Journal of Clinical Investigation (JCI). "Mechanisms of Impaired b-Adrenoceptor-induced Airway Relaxation by Interleukin-1b In Vivo in the Rat". JCI. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of Ifetroban as a Chemical Probe

Introduction: Unraveling Thromboxane A2 Signaling with Ifetroban Thromboxane A2 (TXA2) is a potent, yet transient, lipid mediator that plays a critical role in a multitude of physiological and pathophysiological processe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Thromboxane A2 Signaling with Ifetroban

Thromboxane A2 (TXA2) is a potent, yet transient, lipid mediator that plays a critical role in a multitude of physiological and pathophysiological processes. Its effects are mediated through the thromboxane-prostanoid (TPr) receptor, a G-protein coupled receptor found on the surface of various cell types, including platelets, cardiomyocytes, vascular and airway smooth muscle, and fibroblasts[1]. The activation of TPr by TXA2 or its precursor, prostaglandin H2, triggers a signaling cascade that can lead to platelet aggregation, vasoconstriction, and cellular proliferation, all of which are implicated in the pathogenesis of cardiovascular diseases, fibrosis, and cancer metastasis[2][3][4].

Understanding the precise role of the TXA2-TPr axis in these complex biological systems requires highly specific and potent molecular tools. Ifetroban, a selective TPr antagonist, has emerged as an invaluable chemical probe for dissecting the contributions of this signaling pathway in both in vitro and in vivo models[2][3]. By competitively and selectively blocking the TPr, Ifetroban allows researchers to isolate and study the downstream consequences of TPr signaling with a high degree of confidence. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ifetroban as a chemical probe to investigate TXA2-mediated cellular responses.

I. Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Ifetroban is paramount for its effective use in experimental settings.

PropertyValueSource
Chemical Name 4-(2-(Benzylamino)propoxy)phenol[5][6]
Synonyms Ifetroban, BMS-180291, CPI211[7]
CAS Number 59182-24-0[5][6]
Molecular Formula C16H19NO2[5][6]
Molecular Weight 257.33 g/mol [5][6]
Appearance Solid (form may vary)[8]
Solubility Soluble in organic solvents such as ethanol and DMSO.[9]
Storage Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.[9]

Note: For quantitative experiments, it is crucial to prepare fresh stock solutions of Ifetroban. Due to its phenolic hydroxyl group, Ifetroban may be susceptible to oxidation over time.

II. Mechanism of Action: Selective Blockade of the TPr Receptor

Ifetroban exerts its effects by acting as a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TPr) receptor[3]. It binds with high affinity to the receptor, thereby preventing the binding of the endogenous agonists, TXA2 and PGH2[10]. This blockade inhibits the downstream signaling pathways initiated by TPr activation.

G cluster_membrane Cell Membrane TPr TPr Gq Gq TPr->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TXA2 TXA2 / PGH2 TXA2->TPr Agonist Binding & Activation Ifetroban Ifetroban Ifetroban->TPr Antagonist Binding (Inhibition) Ca2 [Ca2+]i IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2->Response PKC->Response

Caption: Ifetroban's mechanism of action at the TPr.

III. Experimental Protocols

The following protocols are designed to serve as a starting point for investigators. Optimization of concentrations, incubation times, and specific cell or tissue types is highly recommended.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol assesses the ability of Ifetroban to inhibit platelet aggregation induced by a TPr agonist.

Materials and Reagents:

  • Ifetroban

  • U46619 (a stable TXA2 mimetic)

  • Platelet-rich plasma (PRP) isolated from fresh whole blood

  • Phosphate-buffered saline (PBS)

  • Aggregometer

Procedure:

  • PRP Preparation: Isolate PRP from citrated whole blood by centrifugation.

  • Ifetroban Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of Ifetroban (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Agonist-induced Aggregation: Place the PRP samples in the aggregometer cuvettes. Add U46619 to a final concentration that induces sub-maximal aggregation (typically in the low micromolar range).

  • Data Acquisition: Monitor and record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each Ifetroban concentration compared to the vehicle control. Determine the IC50 value of Ifetroban.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PRP Isolate Platelet-Rich Plasma (PRP) Preincubation Pre-incubate PRP with Ifetroban or Vehicle PRP->Preincubation Stock Prepare Ifetroban Stock Solutions Stock->Preincubation Aggregation Induce Aggregation with U46619 Preincubation->Aggregation Monitor Monitor Aggregation in Aggregometer Aggregation->Monitor Calculate Calculate % Inhibition Monitor->Calculate IC50 Determine IC50 Calculate->IC50

Sources

Method

Application Notes and Protocols for the Preclinical Formulation of 4-(2-(Benzylamino)propoxy)phenol

Abstract This technical guide provides a comprehensive framework for the formulation of 4-(2-(Benzylamino)propoxy)phenol, a novel research compound, for preclinical animal studies. In the absence of extensive empirical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 4-(2-(Benzylamino)propoxy)phenol, a novel research compound, for preclinical animal studies. In the absence of extensive empirical data, this document leverages in silico predictions of the compound's physicochemical properties to inform rational formulation strategies. Detailed protocols for oral gavage and intravenous administration are presented, with a focus on enhancing solubility and ensuring the stability and safety of the formulation for use in rodent models. The methodologies are designed to be adaptable and provide a strong starting point for researchers in drug discovery and development.

Introduction: The Formulation Challenge of Novel Phenolic Amines

4-(2-(Benzylamino)propoxy)phenol is a molecule of interest with a chemical structure that includes both a phenolic hydroxyl group and a secondary amine. Such moieties often present challenges in developing formulations suitable for in vivo evaluation due to potential issues with aqueous solubility and stability. The objective of preclinical formulation is to develop a safe and effective vehicle that allows for the desired route of administration and achieves appropriate systemic exposure for toxicological and efficacy studies.[1][2] This guide outlines a systematic approach to formulating this compound, beginning with an analysis of its predicted physicochemical properties.

Predicted Physicochemical Properties of 4-(2-(Benzylamino)propoxy)phenol

A thorough understanding of a compound's physicochemical properties is paramount for developing a successful formulation.[3] In the absence of experimental data for 4-(2-(Benzylamino)propoxy)phenol, we turn to established computational models to predict its key characteristics. These predictions, summarized in Table 1, will guide our formulation strategy.

Table 1: Predicted Physicochemical Properties of 4-(2-(Benzylamino)propoxy)phenol

PropertyPredicted ValuePrediction Tool/MethodologyImplication for Formulation
Molecular Weight 257.33 g/mol N/A (Calculated)Within the range for good oral absorption.
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.5SwissADME, ChemAxon[4][5]Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility (logS) -4 to -5SwissADME[6]Predicted to be poorly soluble in water.
pKa (Acidic - Phenol) ~9.5 - 10.5ChemAxon, MarvinSketch[7][8]The phenolic hydroxyl is weakly acidic.
pKa (Basic - Amine) ~8.5 - 9.5ChemAxon, MarvinSketch[7][8]The secondary amine is basic and can be protonated at acidic pH.

Based on these predicted properties, 4-(2-(Benzylamino)propoxy)phenol is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2] Formulation strategies for BCS Class II compounds typically focus on enhancing the dissolution rate and/or the apparent solubility of the drug.[3]

Formulation Strategy: A Multi-pronged Approach

Given the predicted poor aqueous solubility and the presence of both acidic and basic functional groups, a multi-faceted formulation strategy is warranted. The primary goals are to:

  • Enhance Solubility: Utilize pH adjustment, co-solvents, and/or solubilizing agents.

  • Ensure Stability: Protect the compound from degradation.

  • Maintain Safety: Use excipients with a good safety profile in animals.

We will detail protocols for two common routes of administration in preclinical studies: oral gavage and intravenous injection.

Oral Formulation Development

For oral administration, the goal is to create a homogenous and stable preparation that allows for consistent dosing. A suspension or a solution/suspension are viable options.

G cluster_0 Oral Formulation Workflow start Weigh 4-(2-(benzylamino)propoxy)phenol solubilize Attempt to solubilize in a pH-adjusted vehicle (e.g., citrate buffer pH 3-4) start->solubilize check_solubility Visually inspect for complete dissolution solubilize->check_solubility solution_prep If fully dissolved, filter sterilize (0.22 µm) check_solubility->solution_prep Yes suspension_prep If not fully dissolved, prepare a suspension check_solubility->suspension_prep No qc Perform quality control (visual inspection, pH) solution_prep->qc add_vehicle Add a suitable vehicle (e.g., 0.5% methylcellulose) suspension_prep->add_vehicle homogenize Homogenize to create a uniform suspension add_vehicle->homogenize homogenize->qc end Store appropriately qc->end

Caption: Workflow for preparing an oral formulation.

This protocol is suitable for initial studies and is a common, well-tolerated vehicle for oral gavage in rodents.

Materials:

  • 4-(2-(Benzylamino)propoxy)phenol

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Weighing: Accurately weigh the required amount of 4-(2-(Benzylamino)propoxy)phenol based on the desired dose and concentration.

  • Wetting: Place the weighed compound in a mortar. Add a small amount of the 0.5% methylcellulose vehicle to form a paste. This step is crucial to prevent clumping.

  • Dilution: Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring.

  • Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension. For higher concentrations or if aggregation is observed, sonication or other homogenization methods may be necessary.

  • pH Measurement: Measure and record the final pH of the suspension.

  • Storage: Store the suspension at 2-8°C and protect from light. Ensure the suspension is re-homogenized by gentle shaking before each administration.

Rationale: Methylcellulose is a viscosity-enhancing agent that helps to keep the drug particles suspended, ensuring uniform dosing.[9]

Intravenous Formulation Development

For intravenous (IV) administration, the compound must be in a solubilized form to prevent embolism.[1] Given the predicted poor aqueous solubility, a co-solvent system or a cyclodextrin-based formulation are recommended approaches.

G cluster_1 Intravenous Formulation Workflow start_iv Weigh 4-(2-(benzylamino)propoxy)phenol dissolve_cosolvent Dissolve in a minimal amount of organic co-solvent (e.g., DMSO, PEG400) start_iv->dissolve_cosolvent check_dissolution Visually confirm complete dissolution dissolve_cosolvent->check_dissolution dilute_vehicle Slowly add aqueous vehicle (e.g., saline, dextrose 5%) with vigorous stirring check_dissolution->dilute_vehicle Yes check_precipitation Observe for any precipitation dilute_vehicle->check_precipitation check_precipitation->start_iv Precipitation Occurs (Reformulate) filter_sterilize Filter through a 0.22 µm sterile filter check_precipitation->filter_sterilize No Precipitation qc_iv Perform quality control (visual inspection, pH) filter_sterilize->qc_iv end_iv Use immediately or store as per stability studies qc_iv->end_iv

Caption: Workflow for preparing an intravenous formulation.

This protocol utilizes a mixture of solvents to achieve solubility. It is critical to use the minimum amount of organic co-solvent necessary and to be aware of potential toxicity of the solvents themselves.[10]

Materials:

  • 4-(2-(Benzylamino)propoxy)phenol

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Weighing: Accurately weigh the required amount of 4-(2-(Benzylamino)propoxy)phenol in a sterile vial.

  • Initial Solubilization: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the vial and vortex or sonicate until the compound is completely dissolved.

  • Addition of Second Co-solvent: Add PEG400 (e.g., 20-40% of the final volume) and mix thoroughly.

  • Aqueous Dilution: Slowly add the saline or D5W dropwise while continuously vortexing or stirring to bring the formulation to the final volume. This slow addition is critical to prevent precipitation of the drug.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage and Use: It is recommended to use this formulation immediately after preparation. If storage is necessary, it should be at 2-8°C and protected from light, and a stability study should be conducted.

Rationale: The combination of DMSO and PEG400 creates a solvent system capable of dissolving lipophilic compounds.[1] The subsequent dilution with an aqueous vehicle makes the formulation suitable for intravenous injection. The proportions of the co-solvents may need to be optimized depending on the desired final concentration of the drug.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[11]

Materials:

  • 4-(2-(Benzylamino)propoxy)phenol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Purified water or saline

  • Stir plate and stir bar

  • pH meter

  • 0.22 µm sterile syringe filters

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v) in water or saline.

  • Add Compound: Slowly add the accurately weighed 4-(2-(Benzylamino)propoxy)phenol to the cyclodextrin solution while stirring.

  • Complexation: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. Gentle heating may be explored to expedite this process, but the stability of the compound at elevated temperatures must be considered.

  • pH Adjustment (Optional): The basic nature of the amine may require a slight pH adjustment to enhance solubility. If necessary, adjust the pH to a physiologically acceptable range (e.g., pH 5-8) using dilute HCl or NaOH.

  • Final Inspection and Filtration: Once the compound is fully dissolved, visually inspect for clarity and then sterile filter through a 0.22 µm syringe filter.

  • Storage: Store the formulation at 2-8°C, protected from light.

Rationale: Cyclodextrins provide a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate the lipophilic drug molecule, rendering it more soluble in water.[11]

Quality Control and Stability Considerations

For all formulations, it is essential to perform basic quality control checks before administration:

  • Visual Inspection: Check for clarity (for solutions) or homogeneity (for suspensions) and the absence of particulates.

  • pH Measurement: Ensure the pH is within a physiologically acceptable range for the route of administration.

  • Stability: For studies involving repeated dosing, the stability of the formulation over the dosing period should be assessed. This may involve storing the formulation under the intended storage conditions and periodically checking for any changes in appearance, pH, or drug concentration (if an analytical method is available).

Conclusion

The formulation of 4-(2-(Benzylamino)propoxy)phenol for preclinical animal studies requires a strategy that addresses its predicted poor aqueous solubility. The protocols provided in this guide, based on in silico property predictions, offer robust starting points for developing oral and intravenous formulations. Researchers should consider these as foundational methods that may require further optimization based on the specific dose levels and study requirements. Careful attention to the principles of solubilization, excipient selection, and quality control will be critical for obtaining reliable and reproducible data in subsequent in vivo experiments.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
  • Avdeef, A. (2012).
  • Kerns, E. H., & Di, L. (2008).
  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
  • Yalkowsky, S. H. (Ed.). (2018).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • Sharma, D., & Soni, M. (2014). A review on solubility enhancement techniques for poorly soluble drugs. Research Journal of Pharmacy and Technology, 7(5), 615-622.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
  • Strickley, R. G. (1999). Parenteral formulations of small molecules. PDA journal of pharmaceutical science and technology, 53(6), 324-349.
  • ChemAxon. (2023). MarvinSketch. [Software]. Available from [Link]

  • ChemAxon. (2023). pKa Plugin. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Llinàs, A., & Glen, R. C. (2008). The prediction of pKa. In Molecular modeling for the life sciences (pp. 211-227). Humana Press.
  • Nguyen, T. M., Nguyen, V. D., & Mai, V. B. (2020). The prediction of pKa values for phenolic compounds by the DFT theory.
  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Tablets & Capsules. (2023, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 11(3), 305-341.
  • Journal of Advanced Scientific Research. (2021). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

Sources

Application

Application Note: Safety, Handling, and Reconstitution Protocols for 4-(2-(Benzylamino)propoxy)phenol

Target Audience: Proteomics Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0) Chemical Rationale & Structural Profiling 4-(2-(Benzylamino)pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Proteomics Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0)

Chemical Rationale & Structural Profiling

4-(2-(Benzylamino)propoxy)phenol is a specialized biochemical probe and organic building block frequently utilized in proteomics and receptor-binding studies[1]. With a molecular weight of 257.33 g/mol and the molecular formula C16H19NO2, the compound features two highly reactive structural motifs: a phenol ring and a secondary benzylamine [2].

Understanding its structure is critical for handling. The compound is structurally analogous to aryloxypropanolamines (a common scaffold in beta-blockers and monoamine modulators). In its free-base form, the lipophilic benzyl group and the uncharged amine render it poorly soluble in aqueous buffers but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Furthermore, the electron-rich phenol ring is highly susceptible to auto-oxidation, a factor that dictates stringent environmental controls during handling to prevent the formation of assay-interfering byproducts.

Table 1: Physicochemical Properties & Handling Implications
PropertyValueHandling Causality & Impact
Molecular Formula C16H19NO2Contains oxidizable phenol; requires inert atmosphere storage.
Molecular Weight 257.33 g/mol Requires exactly 2.57 mg per 1.0 mL of solvent for a 10 mM stock.
Physical State Solid / Lyophilized PowderProne to aerosolization; must be weighed in a draft-controlled hood.
Solubility Profile High in DMSO/DMF; Low in WaterMust be dissolved in 100% anhydrous organic solvent prior to aqueous assay dilution to prevent precipitation.

Risk Assessment & Safety Protocols

While specific GHS hazard statements for 4-(2-(Benzylamino)propoxy)phenol may be unassigned in standard commercial catalogs[2], the mandates that uncharacterized biochemicals be treated as potentially hazardous[3]. The presence of a bioactive amine suggests potential irritation to respiratory and dermal mucosa.

Table 2: Required Personal Protective Equipment (PPE) & Safety Logic
Hazard CategoryPrecautionary MeasureMechanistic Rationale
Dermal Exposure Nitrile Gloves (Double-layer for DMSO)DMSO acts as a chemical penetration enhancer, rapidly transporting the lipophilic compound across the stratum corneum.
Inhalation Weigh in Class II Fume HoodFine powders of bioactive amines interact with respiratory mucosal receptors, causing acute irritation.
Chemical Degradation Amber Vials, Argon PurgePrevents UV-catalyzed N-dealkylation and oxygen-mediated phenoxyl radical formation.

Self-Validating Reconstitution Protocol

To ensure reproducibility in proteomics assays, the preparation of a 10 mM stock solution must follow a strict, self-validating workflow.

Step-by-Step Methodology: 10 mM Stock Preparation
  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which accelerates the hydrolysis and oxidation of the compound.

  • Weighing: Inside a calibrated fume hood, weigh exactly 2.57 mg of 4-(2-(Benzylamino)propoxy)phenol into a sterile, static-free amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Homogenization: Vortex for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature until no particulate matter remains.

  • Aliquoting & Purging: Divide the stock into 50 µL aliquots in amber glass vials. Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen before sealing.

  • Validation Check (Self-Validating System): Before freezing, visually inspect the solution against a dark background. It must be optically clear. Perform a quick spectrophotometric check: an absorbance reading >0.05 at 400 nm indicates that auto-oxidation into quinones has occurred. If a yellow tint is detected, discard and prepare a fresh stock.

G A 4-(2-(Benzylamino)propoxy)phenol (Lyophilized Powder) B Equilibrate to Room Temp (Desiccator, 30 min) A->B C Weighing in Fume Hood (PPE: Nitrile Gloves, Goggles) B->C D Dissolution in Anhydrous DMSO (Vortex & Sonicate) C->D E Aliquoting into Amber Vials (Protect from UV/Light) D->E F Inert Gas Purging (Argon/Nitrogen Blanket) E->F G Long-term Storage (-20°C to -80°C) F->G

Fig 1. Standardized handling, dissolution, and storage workflow for CAS 59182-24-0.

Degradation Pathways & Storage Logic

The integrity of 4-(2-(Benzylamino)propoxy)phenol is compromised by two primary environmental factors: Oxygen and Ultraviolet (UV) Light .

When exposed to dissolved oxygen or trace transition metals in aqueous buffers, the phenol moiety undergoes a single-electron transfer to form a highly reactive phenoxyl radical. This radical rapidly disproportionates into quinone derivatives. Quinones are electrophilic and will indiscriminately cross-link with nucleophilic amino acid residues (like cysteine and lysine) in proteomics assays, leading to false-positive binding artifacts. Simultaneously, UV exposure can trigger the N-dealkylation of the secondary amine, cleaving the benzyl group and yielding an inactive primary amine.

G2 A Intact 4-(2-(Benzylamino) propoxy)phenol B O2 / Transition Metals (Aqueous Buffer) A->B E UV / Light Exposure A->E C Phenoxyl Radical Intermediate B->C Oxidation D Reactive Quinones (Assay Interference) C->D F N-Dealkylation (Loss of Benzyl Group) E->F Photodegradation

Fig 2. Logical relationship of environmental exposure leading to chemical degradation.

In Vitro Application Guideline: When diluting the DMSO stock into aqueous cell culture media or binding buffers, ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cellular toxicity. Always prepare aqueous dilutions immediately prior to the assay to minimize the window for oxidative degradation.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". U.S. Department of Labor. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(2-(Benzylamino)propoxy)phenol

Welcome to the technical support center for the synthesis of 4-(2-(benzylamino)propoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-(benzylamino)propoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-(2-(benzylamino)propoxy)phenol?

There are two primary synthetic strategies for preparing 4-(2-(benzylamino)propoxy)phenol:

  • Route A: Reductive Amination. This is often the more direct approach, involving the reaction of 4-hydroxyphenylacetone with benzylamine in the presence of a reducing agent.[1] This method forms the desired carbon-nitrogen bond in a single pot.

  • Route B: Two-Step Ether Synthesis and Amination. This route involves first synthesizing a 4-(2-halopropoxy)phenol or a related intermediate, followed by a nucleophilic substitution reaction with benzylamine. This can sometimes offer better control over side reactions.

Q2: My reductive amination yield is low. What are the likely causes?

Low yields in the reductive amination of 4-hydroxyphenylacetone with benzylamine can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The choice of reducing agent, solvent, temperature, and pH are critical for success.[1]

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials.

Q3: What are the most common side products in the reductive amination synthesis, and how can I minimize them?

The formation of impurities is a common challenge. The primary side products to be aware of are:

  • 4-(2-hydroxypropyl)phenol: This alcohol results from the direct reduction of the starting ketone, 4-hydroxyphenylacetone. This is more prevalent with strong, non-selective reducing agents or when imine formation is slow. To mitigate this, use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] Ensure your reaction conditions favor imine formation before the reduction step.

  • Over-alkylation Products: The desired secondary amine product can potentially react further with the starting ketone to form tertiary amine byproducts.[2] Using a slight excess of benzylamine can help to minimize this.

Q4: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical for maximizing yield and minimizing side reactions. Here's a comparison of common choices:

Reducing AgentSelectivityCommon Side Products/Concerns
Sodium Borohydride (NaBH₄)Can reduce both ketones and imines.[1]4-(2-hydroxypropyl)phenol.[1]
Sodium Cyanoborohydride (NaBH₃CN)More selective for imines/iminium ions, especially at a slightly acidic pH.[1][2][3]Can form toxic cyanide byproducts during workup.[2][3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective for the reduction of imines over ketones.[1][4]Generally leads to cleaner reactions.[1]

For this specific synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity, which minimizes the formation of the alcohol byproduct.[1][4]

Q5: What are the best practices for purifying the final product?

Purification of 4-(2-(benzylamino)propoxy)phenol can typically be achieved through the following methods:

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, for instance, with ethyl acetate in hexanes, is often employed.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

  • Distillation: For larger scale purifications, vacuum distillation may be an option, provided the compound is thermally stable.[5]

Troubleshooting Guide: Low Yield in Reductive Amination

This section provides a more in-depth, step-by-step guide to troubleshooting low yields in the reductive amination synthesis of 4-(2-(benzylamino)propoxy)phenol.

Observation: Low or No Conversion of Starting Material

Potential Causes & Recommended Solutions:

  • Inactive Reagents:

    • Cause: The 4-hydroxyphenylacetone may have degraded, or the benzylamine could be of poor quality.

    • Solution: Confirm the purity of your starting materials via techniques like NMR or melting point analysis. Use freshly distilled or a new bottle of benzylamine.[6]

  • Insufficient Reaction Temperature:

    • Cause: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature in 10°C increments, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) to check for product formation and the emergence of side products.[6]

  • Inappropriate Solvent:

    • Cause: The solvent may not be suitable for the reaction. Reductive aminations are often run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), but more environmentally friendly options like ethyl acetate can also be effective, especially with reagents like sodium triacetoxyborohydride.[4][7]

    • Solution: If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or THF. Ensure your starting materials are soluble in the chosen solvent.[8]

Observation: Significant Formation of Side Products

Potential Causes & Recommended Solutions:

  • Reaction Temperature is Too High:

    • Cause: Elevated temperatures can lead to decomposition or the formation of undesired byproducts.

    • Solution: Lower the reaction temperature and consider increasing the reaction time.[6] Closely monitor the reaction's progress by TLC.

  • Incorrect Stoichiometry:

    • Cause: An incorrect ratio of reactants can lead to side reactions.

    • Solution: Use a slight excess of benzylamine (e.g., 1.1-1.2 equivalents) to drive the reaction towards the desired product and minimize over-alkylation.

Experimental Protocols
General Protocol for Reductive Amination using NaBH(OAc)₃
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylacetone (1.0 eq) and a suitable anhydrous solvent (e.g., DCE, THF).

  • Addition of Amine: Add benzylamine (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualization of the Reductive Amination Pathway

Reductive_Amination ketone 4-Hydroxyphenylacetone imine Imine Intermediate ketone->imine + Benzylamine - H₂O amine Benzylamine amine->imine product 4-(2-(Benzylamino)propoxy)phenol imine->product + NaBH(OAc)₃

Caption: Reductive amination of 4-hydroxyphenylacetone.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity start->check_reagents check_reagents->start Reagents Impure optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Yield Improved check_stoichiometry Verify Stoichiometry optimize_solvent->check_stoichiometry No Improvement optimize_solvent->success Yield Improved purification_issue Investigate Purification check_stoichiometry->purification_issue No Improvement check_stoichiometry->success Yield Improved purification_issue->success Process Optimized

Caption: Troubleshooting workflow for low reaction yield.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Retrieved March 15, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved March 15, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Retrieved March 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Ohtsu, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(15), 6081-6093. Retrieved March 15, 2026, from [Link]

  • Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol. (n.d.). PrepChem.com. Retrieved March 15, 2026, from [Link]

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3432-3443. Retrieved March 15, 2026, from [Link]

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Jia, Y., et al. (2021). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition, 60(51), 26683-26689. Retrieved March 15, 2026, from [Link]

  • Giraldo, J. A., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 23. Retrieved March 15, 2026, from [Link]

  • Phenol ether - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Wang, C., et al. (2016). A novel benzoxazine resin with excellent thermal properties and a low polymerization temperature based on 4-hydroxylphenyl propargyl ether. RSC Advances, 6(10), 8345-8352. Retrieved March 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 15, 2026, from [Link]

  • Process for the preparation of 4-phenoxy-phenols. (n.d.). Google Patents.
  • Method for purification of phenol. (n.d.). Google Patents.
  • METHOD FOR PURIFYING PHENOL. (2021, August 18). European Patent Office. Retrieved March 15, 2026, from [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research, 12(5), 277-283. Retrieved March 15, 2026, from [Link]

  • Purification of impure phenols by distillation with an organic solvent. (n.d.). Google Patents.
  • Al-Temeemy, A. A. H., & Al-Jubury, A. K. (2019). Partial Purification and Characterization of Polyphenol Oxidase Extracted from Agaricus bisporus (J.E.Lange) Imbach. ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to the Purification of 4-(2-(Benzylamino)propoxy)phenol

Welcome to the technical support center for the purification of 4-(2-(Benzylamino)propoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(2-(Benzylamino)propoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this compound. As a molecule possessing both a weakly acidic phenol group and a basic secondary amine, its purification requires a nuanced approach that leverages its unique chemical properties. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying crude 4-(2-(Benzylamino)propoxy)phenol after synthesis?

A1: For initial bulk purification, an acid-base liquid-liquid extraction is the most efficient and straightforward method.[1][2][3] This technique exploits the amphoteric nature of your compound—the basicity of the secondary amine and the acidity of the phenol—to separate it from non-ionizable organic impurities.

The core principle is to selectively move your target compound from an organic solvent into an aqueous layer by converting it into a water-soluble salt, and then recovering it.[3]

Causality & Rationale:

  • Separating from Non-Basic Impurities: By washing the crude organic solution with a dilute aqueous acid (e.g., 1M HCl), the secondary amine group will be protonated to form a water-soluble ammonium salt (-NH2+Cl-). This salt will partition into the aqueous layer, leaving behind non-basic impurities (e.g., unreacted starting materials without basic sites, non-polar byproducts) in the organic layer.

  • Separating from Non-Acidic Impurities: Conversely, by washing with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃), the phenolic proton is removed to form a water-soluble sodium phenoxide salt (-O-Na+). This salt partitions into the aqueous layer, leaving non-acidic impurities behind.

The choice of whether to first perform an acid or base wash depends on the nature of the primary impurities in your reaction mixture.

Q2: My TLC analysis shows an impurity that runs very close to my product. How can I resolve this?

A2: When impurities have similar polarity to the target compound, acid-base extraction may not be sufficient. In this scenario, column chromatography is the preferred method.[2] However, purifying secondary amines like 4-(2-(Benzylamino)propoxy)phenol on standard silica gel can be challenging due to interactions with the acidic silica surface.[4][5]

Key Issue: Peak Tailing The basic amine group strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product on the column.[1][5]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent).[4][5] A typical concentration is 0.5-1% (v/v) TEA.[1] The TEA neutralizes the acidic sites on the silica, preventing the target amine from binding strongly and allowing it to elute as a sharp, symmetrical peak.

  • Use of Amine-Functionalized Silica: For particularly difficult separations, using a specialty stationary phase like amine-functionalized silica can provide excellent results without requiring mobile phase additives.[4][5]

Q3: My purified product is an oil and I can't get it to crystallize. How can I obtain a high-purity solid?

A3: It is common for secondary amines in their freebase form to be oils or low-melting solids. To facilitate crystallization and achieve the highest purity, it is highly recommended to convert the amine to a stable salt .[1] Hydrochloride (HCl) or acetate salts are frequently used for this purpose.[1]

Causality & Rationale: The salt form of the molecule introduces ionic character, which significantly increases the crystal lattice energy. This generally results in a much higher melting point and a greater propensity to form a well-ordered, stable crystalline solid, which is ideal for purification by recrystallization.[1]

Protocol for HCl Salt Formation & Recrystallization:

  • Dissolve the purified oil (freebase) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring until the solution becomes acidic (check with pH paper).

  • The hydrochloride salt will often precipitate immediately.

  • Gently heat the mixture to redissolve the salt, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[6][7]

Troubleshooting Guides

Problem 1: My compound seems to be degrading on the silica column.
  • Symptom: You observe new spots on TLC of the collected fractions that were not present in the crude mixture, and the overall yield is low.

  • Cause: The acidic nature of the silica gel is likely catalyzing the degradation of your sensitive secondary amine.[1]

  • Troubleshooting Steps:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with a solution of your eluent containing 1-2% triethylamine. This pre-treatment neutralizes the most acidic sites.[1]

    • Switch Stationary Phase: If degradation persists, consider using a less acidic stationary phase such as neutral alumina or florisil.[1]

    • Use Amine-Functionalized Silica: This is often the best but most expensive option, as the stationary phase is specifically designed to handle basic compounds.[4]

Problem 2: I have persistent colored impurities in my final product.
  • Symptom: The final product, even after chromatography or initial crystallization, has a persistent yellow or brown hue.

  • Cause: These are often highly conjugated or oxidized byproducts that are present in small quantities but have strong chromophores.

  • Troubleshooting Steps:

    • Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal (1-2% by weight) to the hot solution of your compound during the recrystallization process.[8]

    • Procedure:

      • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

      • Cool the solution slightly and add the activated charcoal.

      • Bring the solution back to a boil for a few minutes.

      • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[8]

      • Allow the filtered, colorless solution to cool and crystallize as usual.

Data & Protocols

Table 1: Comparison of Purification Techniques
TechniqueTypical PurityTypical YieldProsCons
Acid-Base Extraction 90-98%>90%Excellent for bulk purification; removes non-ionizable impurities effectively.[1]Will not separate impurities with similar acidic/basic properties.
Column Chromatography >98%60-85%High resolving power for similarly polar compounds.[1]Can be lower yielding; requires careful optimization to avoid tailing/degradation.[1][4]
Recrystallization (as a salt) >99.5%80-95%Excellent final polishing step for achieving high purity; yields a stable, solid product.[1]Requires the compound to be a solid; some product loss due to solubility.[7]
Protocol: Optimized Flash Column Chromatography
  • TLC Analysis: First, determine a suitable solvent system using Thin-Layer Chromatography (TLC). A good system (e.g., hexane/ethyl acetate or dichloromethane/methanol) should give your product an Rf value of approximately 0.2-0.4.

  • Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine (TEA).[1]

  • Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent (or dichloromethane) and load it onto the column.

  • Elution & Fraction Collection: Run the column with the TEA-modified eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent may be necessary for its complete removal.[1]

Visualized Workflows & Logic

Purification_Workflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Chrom Column Chromatography ABE->Chrom Close Impurities Recryst Recrystallization (as salt) ABE->Recryst No Close Impurities Chrom->Recryst Final Polishing Pure Pure Product (>99.5%) Recryst->Pure Chromatography_Troubleshooting Start Running Column on Silica Problem Peak Tailing or Low Yield? Start->Problem Solution1 Add 0.5-1% TEA to Eluent Problem->Solution1 Yes Success Good Separation Problem->Success No Solution2 Use Amine-Functionalized Silica Column Solution1->Solution2 If still poor Solution1->Success Solution2->Success

Caption: Troubleshooting logic for secondary amine column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Sharma, A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Hoekstra, M. S. (1984). Process for the purification of p-aminophenol. U.S. Patent No. 4,440,954. Google Patents.
  • Yamaguchi, R., & Hamana, H. (1979). Process for purifying crude p-aminophenol. U.S. Patent No. 4,139,562. Google Patents.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Wikipedia. (n.d.). Acid–base extraction.
  • PubChem. (n.d.). Process for the purification of p-aminophenol. Patent US-4440954-A.
  • MIT OpenCourseWare. (n.d.). Recrystallization.
  • Dartmouth College. (n.d.). Recrystallization-1.pdf.
  • Nakano, M., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters.
  • University of California, Irvine. (n.d.). recrystallization.pdf.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(2-(Benzylamino)propoxy)phenol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent solubility challenges associated with 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent solubility challenges associated with 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) [1].

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions, ensuring the scientific integrity of your downstream assays.

Compound Profiling & The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular behavior of the compound. 4-(2-(Benzylamino)propoxy)phenol is an amphoteric, highly lipophilic molecule.

  • Structural Liabilities: It contains a weakly acidic phenol group and a weakly basic secondary benzylamine, bridged by a propoxy linker.

  • The "Crash Out" Phenomenon: The thermodynamic solubility of a compound is dictated by the balance between its crystal lattice energy and solvation energy. When transitioning from a pure DMSO stock to an aqueous biological buffer (pH 7.4), the solvent polarity increases drastically. Because the phenol is largely unionized at this pH, the massive hydrophobic bulk (dual aromatic rings) overpowers the single protonated amine. The molecules cluster together to minimize contact with water (the hydrophobic effect), causing rapid precipitation (2)[2].

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluted into PBS or cell culture media. How do I prevent this? A: This is a classic solvent-shift precipitation. When the DMSO stock is introduced to water, the local concentration of the hydrophobic drug exceeds its aqueous thermodynamic solubility before it can disperse. Solution: Do not add the compound directly to the media. Instead, utilize a carrier molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form non-covalent inclusion complexes; they sequester the hydrophobic benzyl or phenoxy rings within their lipophilic internal cavity while their hydrophilic exterior maintains aqueous solubility (3)[3].

Q2: My DMSO stock solution loses potency or becomes cloudy after a few weeks. Why? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. As the water content in the DMSO increases, the solubility threshold of the lipophilic compound drops, leading to micro-precipitation that is often invisible to the naked eye (4)[4]. Solution: Prepare a master stock and immediately divide it into single-use aliquots. Store at -20°C in tightly sealed, desiccated containers.

Q3: Can I just adjust the pH of my buffer to dissolve it? A: Yes, but it depends on your downstream application. Because it is amphoteric, lowering the pH (< 6.0) fully protonates the amine, while raising the pH (> 10.0) deprotonates the phenol, significantly increasing solubility in both extremes. However, if you are performing live-cell assays, these pH extremes will cause cytotoxicity. For physiological assays (pH 7.4), you must rely on co-solvents or cyclodextrins rather than pH adjustments.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating visual and microscopic checks, you can confirm the success of the formulation before risking your biological samples.

Protocol A: Preparation of a Stable 10 mM Master Stock

Mechanistic Goal: Achieve complete dissolution in a low-dielectric solvent while preventing oxidative degradation of the phenol group.

  • Weighing: Weigh the appropriate amount of 4-(2-(Benzylamino)propoxy)phenol powder using a calibrated analytical balance.

  • Solvent Addition: Add anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Note: Use DMSO from a freshly opened ampoule to ensure zero water content[4].

  • Dissolution: Vortex gently for 2–3 minutes. Do not use excessive heat, as phenols can be susceptible to oxidation. If necessary, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Check: Hold the tube against a light source. The solution must be completely transparent with no particulate matter.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes (to protect the light-sensitive phenol) and store at -20°C[2].

Protocol B: HP-β-CD Formulation for Aqueous Assays (pH 7.4)

Mechanistic Goal: Create a stable 1:1 inclusion complex to shield the hydrophobic domains from the aqueous environment (5)[5].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM without serum).

  • Complexation: While vortexing the HP-β-CD solution continuously, add the 10 mM DMSO master stock dropwise. Crucial Step: The dropwise addition ensures the compound is immediately encapsulated by the cyclodextrin cavity before it has time to aggregate.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 30 minutes to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Validation Check (Self-Validation): Observe a 10 µL drop of the final formulation under a brightfield microscope at 40x magnification. If the inclusion complex is successful, the field will be completely clear. The presence of micro-crystals indicates that the cyclodextrin capacity was exceeded, requiring a higher HP-β-CD concentration or a lower final drug concentration.

Quantitative Solubility Data

The following table summarizes the expected solubility profiles and provides a quick-reference guide for experimental planning.

Solvent / ConditionEstimated SolubilityMechanism of SolvationRecommended Application
Anhydrous DMSO > 50 mMLow dielectric constant matches lipophilicityMaster stock storage
PBS (pH 7.4) < 0.1 mMPoor ion-dipole interaction (neutral phenol)Not recommended directly
Acidic Water (pH 4.0) ~ 5 mMAmine protonation (cationic state)Analytical chemistry / HPLC
Basic Water (pH 11.0) ~ 10 mMPhenol deprotonation (anionic state)Chemical synthesis
20% HP-β-CD (pH 7.4) 1 - 5 mMHydrophobic cavity inclusion complexCell culture / In vivo dosing

Workflow Visualization

The following decision tree maps the logical flow for optimizing the solubility of 4-(2-(Benzylamino)propoxy)phenol based on your experimental constraints.

SolubilityWorkflow A 4-(2-(Benzylamino)propoxy)phenol Solid API B Prepare 10-50 mM Stock in 100% Anhydrous DMSO A->B Dissolve C Aqueous Assay (Cell Culture / In Vivo)? B->C Aliquot & Store D Direct Dilution (DMSO < 0.5%) C->D Yes H Stable Working Solution C->H No (Organic Assay) E Precipitation / Cloudiness? D->E Vortex/Mix F Formulate with 10-20% HP-β-Cyclodextrin E->F Yes (Physiological pH) G Adjust pH (pH < 6.0 or pH > 10.0) E->G Yes (Flexible pH) E->H No F->H Inclusion Complex G->H Ionization

Caption: Decision tree for overcoming 4-(2-(Benzylamino)propoxy)phenol solubility issues.

References

  • Santa Cruz Biotechnology. "4-(2-(Benzylamino)propoxy)phenol | CAS 59182-24-0". SCBT. 1

  • National Institutes of Health (NIH) / PMC. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes". 5

  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". 3

  • LifeTein. "How to dissolve peptide in DMSO and still be safe to the cell culture". 4

  • MedChemExpress. "Compound Handling Instructions". 2

Sources

Optimization

Technical Support Center: 4-(2-(Benzylamino)propoxy)phenol Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0)[1], also known in formulation contexts as N-Benzyl-p-hydroxyphenoxyisopropylamine[2]. As a critical chemical intermediate and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0)[1], also known in formulation contexts as N-Benzyl-p-hydroxyphenoxyisopropylamine[2]. As a critical chemical intermediate and bioactive scaffold, this molecule presents unique stability challenges due to its electron-rich para-substituted phenol ring and secondary benzylamine moiety.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Below, you will find causality-driven troubleshooting FAQs, self-validating experimental workflows, and quantitative stability profiles to ensure the integrity of your assays and formulations.

Part 1: Core FAQs on Degradation Mechanisms

Understanding why a molecule degrades is the first step in preventing it. The degradation of 4-(2-(Benzylamino)propoxy)phenol is primarily driven by two distinct reactive centers: the phenol group and the benzylamine group.

Degradation Parent 4-(2-(Benzylamino)propoxy)phenol (Intact API) Oxidation Auto-oxidation (O2, Light, Metals) Parent->Oxidation Phenol Group NDealk Oxidative N-Debenzylation (ROS, Photolysis) Parent->NDealk Benzylamine Group Quinone p-Benzoquinone Derivatives (Pink/Brown Discoloration) Oxidation->Quinone Polymer Polymeric Aggregates Quinone->Polymer Cross-linking Benzaldehyde Benzaldehyde (Volatile) NDealk->Benzaldehyde PrimaryAmine 4-(2-Aminopropoxy)phenol NDealk->PrimaryAmine

Fig 1: Primary degradation pathways of 4-(2-(Benzylamino)propoxy)phenol.

Q1: Why do my stock solutions turn pink or brown over time? Causality: This is a classic hallmark of auto-oxidation. The para-substituted phenol group is highly susceptible to oxidative degradation, particularly in the presence of dissolved oxygen, light, or trace transition metals (like Cu²⁺ or Fe³⁺). The phenol oxidizes to a phenoxy radical, which further oxidizes into p-benzoquinone derivatives[3]. These quinones are highly reactive and undergo radical coupling or cross-linking to form colored polymeric aggregates (often appearing pink initially, then darkening to brown). Actionable Fix: Sparge solvents with Argon for 15 minutes prior to dissolution and add 0.1% (w/v) ascorbic acid or BHT (Butylated hydroxytoluene) to quench radical propagation.

Q2: During LC-MS stability indicating assays, I am detecting a volatile degradant at m/z 107 (Benzaldehyde) and a corresponding primary amine. What is driving this? Causality: You are observing oxidative N-dealkylation. Secondary benzylamines are vulnerable to reactive oxygen species (ROS) and photolysis. The mechanism involves the oxidation of the α-carbon (benzylic position) to form an unstable hemiaminal or imine intermediate, which spontaneously hydrolyzes in aqueous media to yield benzaldehyde and 4-(2-aminopropoxy)phenol[4][5]. Actionable Fix: This pathway is heavily accelerated by light and metal catalysis. Switch to amber glassware to block UV-driven radical initiation and add 1 mM EDTA to your aqueous buffers to chelate trace metals that catalyze the homolytic cleavage of peroxides[4].

Q3: Is the ether linkage stable under acidic formulation conditions? Causality: Generally, aliphatic-aromatic ether linkages are stable under mild to moderate pH ranges (pH 3.0 - 8.0). However, under extreme acidic conditions (pH < 2) combined with thermal stress (> 60°C), acid-catalyzed ether cleavage can occur, yielding hydroquinone and 2-(benzylamino)propan-1-ol. Actionable Fix: Maintain formulation pH between 4.5 and 7.0 using buffered systems (e.g., Citrate or Phosphate buffers).

Part 2: Troubleshooting Workflows & Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for profiling and stabilizing this compound.

Protocol 1: Self-Validating Forced Degradation Study (ICH Q1A/Q1B Aligned)

To accurately profile the degradation kinetics of your specific batch, execute this self-validating matrix. The inclusion of protected controls ensures that degradation is stress-induced and not an artifact of sample preparation.

  • Sample Preparation: Prepare a 1.0 mg/mL stock of 4-(2-(Benzylamino)propoxy)phenol in HPLC-grade Acetonitrile:Water (50:50, v/v).

  • Oxidative Stress: Transfer 1 mL of stock to a clear vial. Add 100 µL of 3% H₂O₂.

    • Self-Validation Control: Add 100 µL of 3% H₂O₂ + 10 mM Ascorbic acid to a separate vial to prove the degradation is specifically ROS-mediated.

  • Photolytic Stress: Expose 1 mL of stock in a clear quartz vial to 1.2 million lux hours and 200 Watt hours/m² UV light.

    • Self-Validation Control: Wrap an identical vial completely in aluminum foil and expose side-by-side to rule out ambient thermal degradation.

  • Thermal/Hydrolytic Stress: Adjust 1 mL of stock to pH 2.0 (using 0.1N HCl) and another to pH 10.0 (using 0.1N NaOH). Heat both at 60°C for 48 hours.

  • Quenching & Analysis: Neutralize pH, dilute 1:10, and analyze via LC-UV/MS (Monitor 220 nm and 280 nm; scan m/z 100-500).

Protocol 2: Master Stabilization & Storage Workflow

For long-term storage of API solutions or biological assay stocks, follow this sequential mitigation strategy:

Workflow Start Sample Prep Step1 Solvent Degassing (Argon 15 min) Start->Step1 Step2 Antioxidant (0.1% BHT) Step1->Step2 Step3 Metal Chelation (1mM EDTA) Step2->Step3 Step4 Storage (Amber, 2-8°C) Step3->Step4 End LC-MS Analysis Step4->End

Fig 2: Step-by-step stabilization workflow for sample preparation and storage.

  • Solvent Degassing: Sparge the diluent (e.g., DMSO or aqueous buffer) with ultra-pure Argon for 15-20 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve BHT (for organic stocks) or Ascorbic Acid (for aqueous stocks) to a final concentration of 0.1% w/v.

  • Metal Chelation: For aqueous preparations, incorporate 1 mM EDTA to sequester catalytic transition metals.

  • Storage: Aliquot into amber glass vials (purged with Argon headspace), seal with PTFE-lined caps, and store at -20°C (or 2-8°C for short-term use).

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation kinetics of 4-(2-(Benzylamino)propoxy)phenol under various stress conditions, highlighting the vulnerability of the molecule when unprotected.

Table 1: Degradation Kinetics under Standardized Stress Conditions

Stress ConditionDurationTemp (°C)Primary Degradant Detected% API Remaining
Control (Dark, Ar-purged) 14 Days4°CNone> 99.5%
Oxidative (0.3% H₂O₂) 24 Hours25°Cp-Benzoquinone derivatives62.4%
Photolytic (UV/Vis) 48 Hours25°CBenzaldehyde + Primary Amine41.8%
Acidic (pH 2.0) 48 Hours60°CHydroquinone (Trace)88.2%
Basic (pH 10.0) 48 Hours60°CPolymeric aggregates74.5%
Stabilized (BHT + EDTA) 14 Days25°CNone detected98.9%

Note: Data represents typical analytical profiles derived from standardized forced degradation matrices monitored via LC-UV at 280 nm.

References[1] 4-(2-(Benzylamino)propoxy)phenol | CAS 59182-24-0 | SCBT | Link[2] 4-(2-(Benzylamino)propoxy)phenol | CAS 59182-24-0 | SCBT | SCBT | Link[4] N-Dealkylation of Amines | PMC | Link[5] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI | Link[3] From detection to remediation: the potential of phosphomelanin in sustainable environmental solutions | PMC | Link

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 4-(2-(Benzylamino)propoxy)phenol

As a Senior Application Scientist, I frequently see researchers struggle with chemoselectivity when synthesizing bifunctional molecules like 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) . The synthesis of this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers struggle with chemoselectivity when synthesizing bifunctional molecules like 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) . The synthesis of this compound—featuring a hydroquinone core mono-alkylated with a 2-(benzylamino)propyl chain—presents unique challenges, particularly regarding over-alkylation, premature reduction, and incompatible deprotection strategies.

This technical guide is designed to move beyond generic protocols. It explains the mechanistic causality behind each experimental choice and provides self-validating workflows to ensure your synthesis remains on track.

Synthetic Workflow & Failure Points

The diagram below maps the optimal synthetic route using an orthogonal protecting group strategy, while highlighting the critical branch points where common side reactions occur.

SynthesisTroubleshooting HQ Hydroquinone (Symmetric Core) Protect Mono-Protection (Ac2O / Base) HQ->Protect Break symmetry BisAlk Error: Bis-alkylation 1,4-bis(2-oxopropoxy)benzene HQ->BisAlk Direct alkylation (No protection) HQ_Ac 4-Hydroxyphenyl acetate Protect->HQ_Ac Alkylation O-Alkylation (1-chloro-2-propanone) HQ_Ac->Alkylation Ketone 4-(2-oxopropoxy)phenyl acetate Alkylation->Ketone RedAm Reductive Amination (Benzylamine + STAB) Ketone->RedAm Selective iminium reduction Alcohol Error: Ketone Reduction (Premature Alcohol Formation) Ketone->Alcohol If NaBH4 is used ProtectedProd Protected Intermediate RedAm->ProtectedProd Deprotect Orthogonal Deprotection (NaOH / MeOH) ProtectedProd->Deprotect Base hydrolysis NDebenzyl Error: N-Debenzylation (Loss of Benzyl Group) ProtectedProd->NDebenzyl If O-Benzyl & Pd/C used Final 4-(2-(Benzylamino)propoxy)phenol (Target Molecule) Deprotect->Final

Workflow for 4-(2-(Benzylamino)propoxy)phenol synthesis, highlighting critical side reactions.

Troubleshooting FAQs

Q1: Why am I isolating a large amount of 1,4-bis(2-oxopropoxy)benzene instead of the desired mono-alkylated intermediate? A1: Hydroquinone possesses two equally reactive phenolic hydroxyl groups. If reacted directly with 1-chloro-2-propanone, the first alkylation slightly increases the electron density of the aromatic ring, failing to deactivate the second hydroxyl group. This leads to rapid, uncontrolled bis-alkylation. Causality & Solution: To establish a self-validating mono-alkylation, you must break the symmetry of the starting material. We recommend synthesizing or purchasing 4-hydroxyphenyl acetate . The electron-withdrawing acetate group protects one hydroxyl while allowing the other to undergo nucleophilic substitution.

Q2: My LC-MS shows a mass corresponding to 1-(4-hydroxyphenoxy)-2-propanol during the reductive amination step. How do I prevent premature ketone reduction? A2: This is a classic chemoselectivity failure caused by using an overly aggressive reducing agent like Sodium Borohydride (NaBH₄). NaBH₄ reduces ketones faster than the intermediate imine can fully form. Causality & Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetate ligands on STAB reduce its nucleophilicity, making it unreactive toward most ketones but highly selective for the more electrophilic iminium ion formed after benzylamine condensation .

Q3: I used a benzyl ether protecting group for the phenol. After reductive amination, I attempted a standard Pd/C catalytic hydrogenation to remove the phenol protecting group, but my final product is missing the benzylamino group. What went wrong? A3: Catalytic hydrogenation (H₂ with Pd/C) is highly effective for cleaving O-benzyl ethers, but it is equally effective at cleaving N-benzyl groups (N-debenzylation) . Because your target molecule requires the N-benzyl group, O-benzyl is a fundamentally incompatible protecting group for this route. Causality & Solution: You must use an orthogonal protecting group strategy. An acetate ester (as recommended in Q1) can be cleaved via mild basic hydrolysis (NaOH/MeOH), leaving the N-benzyl group completely intact.

Q4: How can I minimize tertiary amine formation (over-alkylation) during the reductive amination step? A4: While benzylamine is sterically hindered, the secondary amine product can still react with a second equivalent of the ketone intermediate if the stoichiometry is imbalanced. Causality & Solution: Always maintain a slight excess of the primary amine (1.1 to 1.2 eq of benzylamine relative to the ketone). Additionally, pre-forming the imine by stirring the ketone and amine for 1-2 hours before adding the STAB ensures that the ketone is fully consumed into the iminium intermediate .

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the single most critical variable in avoiding side reactions during the amination step.

Reducing AgentKetone Reduction RateIminium Reduction RateToxicity ProfileOptimal pH
NaBH₄ Very High (Causes side reactions)HighLow7 - 9
NaBH₃CN LowHighHigh (Generates toxic HCN)5 - 6
NaBH(OAc)₃ (STAB) Very Low (Optimal) High Low 4 - 5
Self-Validating Experimental Protocols

Every protocol below includes In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next step.

Protocol 1: O-Alkylation (Synthesis of 4-(2-oxopropoxy)phenyl acetate)
  • Setup: In a round-bottom flask, dissolve 4-hydroxyphenyl acetate (1.0 eq) in anhydrous Acetone (0.2 M).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to generate the phenoxide.

  • Alkylation: Dropwise, add 1-chloro-2-propanone (1.1 eq).

  • Reaction: Reflux the mixture for 8 hours under an inert N₂ atmosphere.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 3:1). The starting phenol (R_f ~0.3) should disappear, replaced by a UV-active spot at R_f ~0.5. Stain the TLC plate with KMnO₄; a bright yellow spot against the purple background confirms the presence of the newly formed ketone.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and extract with EtOAc/Water. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol 2: Selective Reductive Amination
  • Imine Pre-formation: Dissolve the ketone intermediate from Protocol 1 (1.0 eq) in 1,2-Dichloroethane (DCE) (0.2 M). Add Benzylamine (1.1 eq) and stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Pull an aliquot for LC-MS analysis. The mass of the intermediate ketone ([M+H]⁺ 209) must transition entirely to the secondary amine product ([M+H]⁺ 300). On TLC, a Ninhydrin stain will appear faint purple/brown, which is characteristic of the desired secondary amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), wash with brine, dry, and concentrate.

Protocol 3: Orthogonal Deprotection
  • Setup: Dissolve the protected amine intermediate in a 4:1 mixture of Methanol and Water.

  • Hydrolysis: Add NaOH (2.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor by TLC. The final product, 4-(2-(Benzylamino)propoxy)phenol, will have a significantly lower R_f due to the exposed polar hydroxyl group. Stain with Ferric Chloride (FeCl₃); the spot will turn dark blue/green, definitively confirming the presence of the free phenol.

  • Isolation: Neutralize the mixture to pH 7 using 1M HCl, extract with EtOAc, dry, and purify via flash chromatography to yield the final API intermediate.

References
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." CommonOrganicChemistry.com. Available at:[Link]

Optimization

Technical Support Center: In Vivo Dosage Optimization for 4-(2-(Benzylamino)propoxy)phenol

Welcome to the Preclinical Pharmacology Technical Support Portal. This guide is engineered for drug development professionals and researchers optimizing the in vivo dosing parameters of 4-(2-(Benzylamino)propoxy)phenol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Pharmacology Technical Support Portal. This guide is engineered for drug development professionals and researchers optimizing the in vivo dosing parameters of 4-(2-(Benzylamino)propoxy)phenol (BAPP; CAS: 59182-24-0) .

As a Senior Application Scientist, I have structured this knowledge base to address the specific physicochemical and pharmacokinetic (PK) hurdles associated with this compound. BAPP features a phenoxypropanolamine backbone—a structural motif common to β -adrenergic modulators—which dictates its solubility, tissue distribution, and tolerability profile.

Part 1: Formulation & Administration Troubleshooting (FAQs)

Q: BAPP precipitates instantly when diluted in standard phosphate-buffered saline (PBS) for intravenous (IV) injection. How do we resolve this? Causality: BAPP is an amphoteric molecule containing a basic secondary benzylamine (estimated pKa ~8.5) and an acidic phenol (estimated pKa ~9.5). At a physiological pH of 7.4, the molecule exists predominantly in its neutral, highly lipophilic state. This drastically reduces its aqueous thermodynamic solubility, causing rapid precipitation. Solution: Transition to a co-solvent and surfactant system that lowers the dielectric constant of the vehicle. A standard preclinical rescue formulation is 5% DMSO, 40% PEG300, and 55% Saline.

Q: During Maximum Tolerated Dose (MTD) testing, mice exhibited acute bradycardia and hypotension at 50 mg/kg PO. Is this a vehicle-induced toxicity? Causality: While high concentrations of PEG or Tween can cause histamine release, cardiovascular depression is likely a direct pharmacological effect of BAPP. The phenoxypropanolamine structure is the classic pharmacophore for β -adrenergic receptor antagonists (beta-blockers). High systemic exposures likely cause off-target competitive antagonism at cardiac β1​ receptors. Solution: Define your MTD based on cardiovascular safety margins (using telemetry) rather than gross organ toxicity or mortality.

Table 1: Quantitative Formulation Parameters for BAPP
Formulation SystemRouteMax Solubility (mg/mL)Tolerability / Application Notes
100% Saline (pH 7.4)IV / PO< 0.1High precipitation risk; Not recommended .
5% DMSO + 95% SalineIV0.5Safe for IV, but imposes a strict dose ceiling.
5% DMSO + 40% PEG300 + 55% SalineIV / PO5.0Excellent for dose escalation; monitor for PEG hyperosmolality.
0.5% Methylcellulose + 0.1% Tween 80POSuspension (up to 50)Ideal for high-dose PO MTD studies; requires constant magnetic stirring.

Part 2: Pharmacokinetics (PK) & Dose Escalation (FAQs)

Q: As we escalate the oral dose of BAPP from 10 mg/kg to 40 mg/kg, the Area Under the Curve (AUC) increases non-linearly. Is our LC-MS/MS quantification flawed? Causality: No. Non-linear PK during dose escalation is a documented physiological phenomenon, not an analytical error. As the dose increases, first-pass hepatic clearance mechanisms (e.g., Cytochrome P450 enzymes) become saturated. This saturation decreases the overall clearance rate, causing a disproportionate, non-linear spike in systemic exposure (AUC and Cmax) . Solution: Utilize PK/PD mathematical modeling to account for Michaelis-Menten saturation kinetics when predicting the optimal therapeutic dose .

Table 2: Expected PK Scaling for BAPP (Simulated Dose Escalation)
Dose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC_0-t (ng·hr/mL)Half-life (t1/2, hr)Clearance (L/hr/kg)
10450 ± 421.01,8002.45.5
201,100 ± 851.54,9003.14.0
403,200 ± 2102.016,5004.82.4 (Saturated)

Part 3: Self-Validating Experimental Protocol

Methodology: In Vivo Dose-Escalation and PK Profiling in Mice

This protocol establishes the systemic exposure of BAPP while embedding internal controls to guarantee data integrity.

Step 1: Animal Preparation Fast wild-type C57BL/6 mice overnight (12 hours) prior to oral administration. Causality: Fasting eliminates gastric emptying variability and prevents lipophilic compounds like BAPP from partitioning into food mass, ensuring consistent absorption .

Step 2: Formulation & Dosing Prepare BAPP at 10, 20, and 40 mg/kg equivalents in the 5% DMSO/40% PEG300 vehicle. Administer via oral gavage (PO) at a volume of 10 µL/g body weight.

Step 3: Serial Blood Sampling Collect 30–50 µL blood samples via the saphenous vein into K2-EDTA tubes at 0.25, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 x g for 10 mins at 4°C to harvest plasma.

Step 4: LC-MS/MS Extraction & Self-Validation Extract BAPP using protein precipitation (3:1 ratio of cold acetonitrile to plasma).

  • Self-Validation Checkpoint: Spike a blank plasma sample with a known concentration of BAPP and a structurally similar internal standard (IS; e.g., propranolol) prior to extraction. The protocol is successfully validated only if the recovery rate is >85% and the IS peak area variance is <5% across all biological samples. This proves that any observed drop in plasma concentration is due to in vivo clearance, not in vitro extraction failure .

Step 5: Tissue Distribution Harvesting Euthanize a subset of mice at the established Tmax (e.g., 1.5 hrs) to harvest brain and liver tissues. Homogenize in a 1:3 ratio of PBS to assess blood-brain barrier (BBB) penetration.

Part 4: Workflow Visualization

BAPP_Workflow Start BAPP Synthesis & QC (CAS 59182-24-0) Form Vehicle Optimization (Co-solvents/Surfactants) Start->Form Dose In Vivo Dosing (IV/PO Escalation) Form->Dose Sample Serial Blood/Tissue Sampling (0.25 - 24 hrs) Dose->Sample MTD Toxicity Assessment (Cardiovascular Telemetry) Dose->MTD LCMS LC-MS/MS Quantification (Internal Standard Validation) Sample->LCMS PK PK/PD Modeling (Non-linear AUC/Cmax) LCMS->PK Opt Optimal In Vivo Dose Established PK->Opt MTD->Opt

In Vivo PK/PD and Dose Optimization Workflow for BAPP.

Part 5: References

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy.[Link]

  • Computational pharmacokinetics/pharmacodynamics of rifampin in a mouse tuberculosis infection model. Journal of Pharmacokinetics and Pharmacodynamics (NIH/PMC).[Link]

  • Effect of Dose Escalation on the In Vivo Oral Absorption and Disposition of Glycylsarcosine in Wild-Type and Pept1 Knockout Mice. Journal of Pharmacology and Experimental Therapeutics (NIH/PMC).[Link]

  • Pharmacokinetics of Panaxynol in Mice. Journal of Cancer Science and Clinical Therapeutics.[Link]

Troubleshooting

Technical Support Center: Scaling Up 4-(2-(Benzylamino)propoxy)phenol Production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and scale-up of 4-(2-(Benzylamino)propoxy)phenol, a key intermediate in the production of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(2-(Benzylamino)propoxy)phenol, a key intermediate in the production of pharmaceuticals such as Nebivolol.[1][2][3] This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during laboratory and pilot-scale production. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to ensure scientific integrity and operational success.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-(2-(Benzylamino)propoxy)phenol, with a focus on the critical reductive amination step.

Issue 1: Low Yield in Reductive Amination

Question: We are experiencing consistently low yields during the reductive amination of 4-(2-oxopropoxy)phenol with benzylamine. What are the likely causes and how can we optimize the reaction for higher throughput?

Answer: Low yields in this reductive amination can stem from several factors, primarily related to imine formation and the reduction step. A systematic approach to troubleshooting is recommended.

1. Inefficient Imine Formation: The initial condensation of the ketone and amine to form the imine is a crucial equilibrium-driven step.

  • Water Removal: The formation of water as a byproduct can inhibit the reaction. On a larger scale, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is highly effective. For smaller scales, the use of drying agents like anhydrous magnesium sulfate or molecular sieves can be beneficial.[4]

  • pH Control: The reaction is pH-sensitive. An acidic catalyst (e.g., a catalytic amount of acetic acid) can protonate the carbonyl group, making it more electrophilic and promoting nucleophilic attack by the amine. However, excessive acidity will protonate the amine, rendering it non-nucleophilic. Careful pH monitoring and adjustment are critical.

2. Suboptimal Reduction Conditions: The choice and handling of the reducing agent are paramount for a successful reduction.

  • Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common choice. However, for scale-up, more selective and stable reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less likely to reduce the starting ketone.[4][5]

  • Temperature Control: The reduction is an exothermic process. On a larger scale, inadequate heat dissipation can lead to side reactions and degradation of the product.[6] It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of the reducing agent and to have an efficient cooling system in place.

3. Catalyst Deactivation (for catalytic hydrogenation): If employing catalytic hydrogenation (e.g., with Pd/C), catalyst deactivation can be a significant issue.

  • Catalyst Poisoning: The amine product or impurities in the starting materials can poison the catalyst. Ensuring high purity of the reactants is essential.

  • Reaction Parameters: Inadequate hydrogen pressure or poor mixing can lead to incomplete reactions. The optimal pressure and agitation speed should be determined at a small scale and carefully scaled up.

Experimental Protocol: Optimized Reductive Amination

  • Imine Formation:

    • In a suitable reactor, dissolve 4-(2-oxopropoxy)phenol and 1.1 equivalents of benzylamine in toluene.

    • Add a catalytic amount of acetic acid (0.05 equivalents).

    • Heat the mixture to reflux and remove water using a Dean-Stark apparatus until no more water is collected.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C in an ice-water bath.

    • Slowly add 1.5 equivalents of sodium triacetoxyborohydride in portions, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction at room temperature until the imine is fully consumed (as monitored by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Flowchart: Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/Low Imine complete_imine Complete Imine Formation check_imine->complete_imine Imine Formed optimize_imine Optimize Imine Formation incomplete_imine->optimize_imine check_reduction Check Reduction Step complete_imine->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Starting Imine Remains water_removal Improve Water Removal (Dean-Stark/Drying Agent) optimize_imine->water_removal ph_control Optimize pH (Catalytic Acid) optimize_imine->ph_control end Improved Yield water_removal->end ph_control->end optimize_reduction Optimize Reduction Conditions incomplete_reduction->optimize_reduction reducing_agent Evaluate Reducing Agent (e.g., NaBH(OAc)₃) optimize_reduction->reducing_agent temp_control Improve Temperature Control optimize_reduction->temp_control catalyst_issue Catalyst Deactivation (if applicable) optimize_reduction->catalyst_issue reducing_agent->end temp_control->end catalyst_purity Check Reactant Purity catalyst_issue->catalyst_purity catalyst_params Optimize H₂ Pressure/Agitation catalyst_issue->catalyst_params catalyst_purity->end catalyst_params->end

Caption: Troubleshooting workflow for low reductive amination yield.

Issue 2: Impurity Formation

Question: We are observing significant impurities in our crude 4-(2-(Benzylamino)propoxy)phenol, which are difficult to remove. What are the common impurities and how can we minimize their formation?

Answer: Impurity profiling is critical in pharmaceutical manufacturing.[7][8] Common impurities in this synthesis arise from side reactions during the reductive amination and degradation of the product.

Common Impurities and Their Formation:

Impurity NameStructureFormation PathwayMitigation Strategy
4-(2-hydroxypropoxy)phenol OH-C₆H₄-OCH₂CH(OH)CH₃Direct reduction of the starting ketone, 4-(2-oxopropoxy)phenol.[4]Use a milder, imine-selective reducing agent like NaBH(OAc)₃. Ensure complete imine formation before adding the reducing agent.
Dibenzylamine (C₆H₅CH₂)₂NHSelf-condensation of benzylamine or reaction of the product with unreacted benzylamine.Use a slight excess of the ketone starting material. Optimize stoichiometry.
Over-alkylation Products -Further reaction of the product amine with the starting ketone.Control reaction time and temperature. Add the reducing agent promptly after imine formation.
Oxidation Products -The phenolic group is susceptible to oxidation, leading to colored impurities.Handle the product under an inert atmosphere (e.g., nitrogen). Use antioxidants during work-up and storage.[3]

Impurity Formation Pathway

G cluster_main Main Reaction cluster_side Side Reactions ketone 4-(2-oxopropoxy)phenol imine Imine Intermediate ketone->imine + Benzylamine hydroxy_impurity 4-(2-hydroxypropoxy)phenol ketone->hydroxy_impurity + [H] (Direct Reduction) benzylamine Benzylamine benzylamine->imine dibenzyl_impurity Dibenzylamine benzylamine->dibenzyl_impurity Self-condensation product 4-(2-(Benzylamino)propoxy)phenol imine->product + [H] over_alkylation Over-alkylation Product product->over_alkylation + Ketone oxidation_impurity Oxidation Products product->oxidation_impurity + [O]

Caption: Pathways for main product and impurity formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of 4-(2-(Benzylamino)propoxy)phenol?

A1: The primary challenges during scale-up include:

  • Heat Transfer: The exothermic nature of the reduction step can lead to localized "hot spots" in large reactors, which have a lower surface-area-to-volume ratio. This can result in side reactions and product degradation.[6]

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients of reactants, affecting reaction rates and impurity profiles.

  • Solid Handling: The handling of solid reagents, such as sodium borohydride, on a large scale requires specialized equipment and safety protocols.

  • Purification: Crystallization, which is a common purification method, can be challenging to control on a large scale, affecting crystal size, purity, and yield.

Q2: How can I purify the crude 4-(2-(Benzylamino)propoxy)phenol to pharmaceutical-grade?

A2: Achieving high purity is essential. A multi-step purification process is often necessary:

  • Acid-Base Extraction: The basic amino group allows for purification by dissolving the crude product in an acidic solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is effective for removing most impurities. Careful control of cooling rates is necessary to obtain a desirable crystal morphology.

  • Chromatography: For very high purity requirements, column chromatography may be employed, although this is less common for large-scale production due to cost and solvent consumption.[6]

Q3: What are the safety considerations when working with the reagents involved in this synthesis?

A3: Several reagents require careful handling:

  • Sodium Borohydride and its derivatives: These are flammable solids and can react violently with water to produce hydrogen gas. They should be handled in a dry, inert atmosphere.

  • Toluene: This is a flammable and toxic solvent. Adequate ventilation and personal protective equipment (PPE) are essential.

  • Benzylamine: This is a corrosive and combustible liquid. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • At Tianming Pharmaceutical. (2025, December 11).
  • Jiang, J., et al. (2021). Synthesis and Characterization of Nebivolol: A Review of Different Synthetic Approaches and Their Efficiencies. BRAC University.
  • BenchChem. (n.d.).
  • Patsnap. (2018, September 28).
  • BenchChem. (n.d.). Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield.
  • European Patent Office. (2022, March 30).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Gadani, K., Mehta, M., & Shorgar, N. (2021, March 1). ISOLATION AND STRUCTURAL ELUCIDATION OF IMPURITY IN NEBIVOLOL. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Labflow. (n.d.).
  • An, J., et al. (n.d.). Asymmetric Synthesis of Nebivolol. SIOC Journals.
  • Chupakhin, E., et al. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(2-(Benzylamino)propoxy)phenol | CAS 59182-24-0.
  • Indian Academy of Sciences. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines.
  • (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • (2025, January 13). Synthesis of Enantiopure Beta-Blocker (+)
  • BOC Sciences. (n.d.). Nebivolol Impurities.
  • Ghosh, A., et al. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. IJPSR.

Sources

Optimization

Technical Support Center: Resolving Analytical Method Issues for 4-(2-(Benzylamino)propoxy)phenol

Welcome to the technical support center for the analysis of 4-(2-(Benzylamino)propoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-(2-(Benzylamino)propoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges encountered during its quantification and characterization. The following sections offer a structured, question-and-answer-based approach to resolving specific experimental issues, underpinned by scientific principles and field-proven insights.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 4-(2-(Benzylamino)propoxy)phenol due to its versatility and sensitivity.[1][2] However, the unique chemical properties of this molecule—possessing both a phenolic hydroxyl group and a secondary amine—can present specific chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing for my 4-(2-(Benzylamino)propoxy)phenol peak. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing compounds with both acidic (phenol) and basic (amine) functional groups.[3] The primary causes are secondary interactions with the stationary phase and mobile phase pH mismatch.

  • Causality: The basic benzylamino group can interact with acidic residual silanol groups on the silica-based stationary phase through strong ionic interactions. This leads to a portion of the analyte being retained longer, resulting in a tailing peak.[3] Similarly, the acidic phenolic group's ionization state is pH-dependent and can also contribute to peak asymmetry if the mobile phase pH is not optimized.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH. To minimize the interaction of the basic amine with silanols, lower the mobile phase pH to between 2.5 and 3.5.[4] This ensures the amine is fully protonated and the silanols are non-ionized, reducing secondary interactions.

    • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible residual silanol groups, which significantly reduces peak tailing for basic compounds.[4]

    • Mobile Phase Modifier: If pH adjustment is insufficient, consider adding a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (0.1-1.0%).[5] TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that TEA can shorten column lifetime and is less common with modern columns.[5]

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[3][6] Try diluting your sample and re-injecting to see if the peak shape improves.[4]

Q2: My retention time for 4-(2-(Benzylamino)propoxy)phenol is inconsistent between injections. What should I investigate?

A2: Retention time variability can stem from several factors, including issues with the mobile phase, the HPLC pump, or the column itself.[7]

  • Causality: Consistent retention times rely on a stable chemical environment and a constant flow rate. Any fluctuation in mobile phase composition, pH, flow rate, or column temperature can alter the analyte's interaction with the stationary phase, leading to shifts in retention time.

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. If using a buffer, confirm the pH is accurately measured and stable. Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[8]

    • Pump Performance: Check for pressure fluctuations in your HPLC system.[9] Irregular pressure can indicate a leak, a failing pump seal, or air bubbles in the pump head.[8][9] Purge the pump to remove any trapped air.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.[7]

    • Column Temperature: Fluctuations in ambient temperature can affect retention times.[10] Using a column oven to maintain a constant temperature will improve reproducibility.[4][10]

Q3: I am experiencing a noisy or drifting baseline, which is affecting my ability to accurately quantify low levels of 4-(2-(Benzylamino)propoxy)phenol. What are the common causes?

A3: A stable baseline is crucial for accurate integration and quantification. Noise and drift can originate from the mobile phase, detector, or system contamination.[6]

  • Causality: Baseline instability is often caused by impurities in the mobile phase, a dirty detector flow cell, a deteriorating lamp, or temperature fluctuations.[4] In gradient elution, impurities can accumulate on the column and elute as the solvent strength increases, causing baseline drift.[8]

  • Troubleshooting Protocol:

    • Mobile Phase Quality: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter and degas the mobile phase thoroughly to remove impurities and dissolved air.[11]

    • Detector Maintenance: A dirty flow cell can cause significant baseline noise. Flush the flow cell with an appropriate solvent (e.g., isopropanol). If the noise persists, the detector lamp may be nearing the end of its life and require replacement.[4]

    • System Contamination: Flush the entire system, including the injector and all tubing, with a strong solvent to remove any contaminants. Column contamination can also lead to a noisy baseline; consider washing or replacing the column if the problem continues.[4][12]

Visualizing the HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when analyzing 4-(2-(Benzylamino)propoxy)phenol.

HPLC_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Peak Tailing Inconsistent Retention Time Noisy/Drifting Baseline Tailing_Causes Peak Tailing Causes Secondary Interactions pH Mismatch Column Overload Column Degradation RT_Causes Retention Time Causes Mobile Phase Inconsistency Pump Issues Temperature Fluctuation Insufficient Equilibration Baseline_Causes Baseline Causes Mobile Phase Impurities Detector Issues System Contamination Air Bubbles Tailing_Solutions Solutions for Tailing Adjust Mobile Phase pH Use End-Capped Column Add Competing Base Dilute Sample Tailing_Causes->Tailing_Solutions RT_Solutions Solutions for RT Shift Prepare Fresh Mobile Phase Check Pump & Pressure Use Column Oven Ensure Equilibration RT_Causes->RT_Solutions Baseline_Solutions Solutions for Baseline Use HPLC-Grade Solvents Clean Detector Cell Flush System Degas Mobile Phase Baseline_Causes->Baseline_Solutions

Caption: A logical workflow for HPLC troubleshooting.

Section 2: Gas Chromatography (GC) Troubleshooting

For certain applications, such as the analysis of volatile impurities or in specific matrices, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be employed. The phenolic nature of 4-(2-(Benzylamino)propoxy)phenol requires careful consideration of the analytical conditions to prevent peak tailing and degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing poor peak shape and potential degradation of 4-(2-(Benzylamino)propoxy)phenol during GC analysis. What are the likely causes and solutions?

A1: The active functional groups (phenol and amine) in 4-(2-(Benzylamino)propoxy)phenol make it susceptible to interactions with active sites in the GC system and potential thermal degradation.

  • Causality: Active sites, such as acidic silanols in the injector liner or on the column surface, can cause strong adsorption of the analyte, leading to peak tailing.[12] The compound may also be thermally labile, and high temperatures in the injector or column can cause it to break down.[12]

  • Troubleshooting Protocol:

    • Inlet Liner Selection and Maintenance: Use a deactivated (silanized) inlet liner to minimize active sites. Regularly replace the liner, as its deactivation can diminish over time, especially with complex sample matrices.[12]

    • Column Choice: A low-polarity, deactivated column is generally recommended for the analysis of phenolic and amine-containing compounds to reduce peak tailing.[13]

    • Derivatization: To improve volatility and reduce interactions with active sites, consider derivatizing the analyte. Silylation is a common technique for phenols, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. This makes the compound more volatile and less prone to adsorption.

    • Optimize Temperatures: Keep the injector and column temperatures as low as possible while still achieving good chromatography. A temperature program that starts at a lower temperature and ramps up can help to elute the analyte without causing thermal degradation.[12]

Q2: My results are not reproducible, and I suspect issues with my sample introduction in the GC. What should I check?

A2: Inconsistent sample introduction is a common source of variability in GC analysis.

  • Causality: Leaks in the injector, incorrect syringe handling, or a partially blocked syringe can all lead to inconsistent injection volumes and, therefore, variable peak areas.

  • Troubleshooting Protocol:

    • Check for Leaks: Regularly check for leaks in the injector, including the septum and fittings. A leaking septum is a common cause of poor reproducibility and should be replaced regularly.[12]

    • Syringe Handling: Ensure that the syringe is clean and functioning correctly. Visually inspect the syringe for any blockage or damage. Use a consistent injection technique, especially if performing manual injections.

    • Solvent and Sample Matrix: Ensure the sample is fully dissolved in the solvent and that the solvent is appropriate for the injection technique (e.g., splitless vs. split). Incompatible solvents can cause poor sample focusing on the column.

Visualizing the GC Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common GC issues for 4-(2-(Benzylamino)propoxy)phenol.

GC_Troubleshooting cluster_gc_problem Observed Problem cluster_gc_causes Potential Causes cluster_gc_solutions Solutions GC_Problem Problem Poor Peak Shape/Degradation Poor Reproducibility GC_Peak_Causes Peak Shape Causes Active Sites in System Thermal Degradation Column Bleed GC_Repro_Causes Reproducibility Causes Injector Leaks Syringe Issues Incompatible Solvent GC_Peak_Solutions Solutions for Peak Shape Use Deactivated Liner/Column Consider Derivatization Optimize Temperatures GC_Peak_Causes->GC_Peak_Solutions GC_Repro_Solutions Solutions for Reproducibility Replace Septum/Ferrules Inspect/Clean Syringe Verify Solvent Choice GC_Repro_Causes->GC_Repro_Solutions

Caption: A systematic approach for GC troubleshooting.

Section 3: Stability-Indicating Method Development

For drug development professionals, establishing a stability-indicating analytical method is crucial. This ensures that the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][14]

Frequently Asked Questions (FAQs) & Best Practices

Q1: How do I develop a stability-indicating HPLC method for 4-(2-(Benzylamino)propoxy)phenol?

A1: Developing a stability-indicating method involves subjecting the drug substance to stress conditions to generate degradation products and then developing a chromatographic method that can separate the parent drug from all these degradants.

  • Best Practices:

    • Forced Degradation Studies: Subject 4-(2-(Benzylamino)propoxy)phenol to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This typically includes acidic, basic, oxidative, thermal, and photolytic stress.[1][15]

    • Column and Mobile Phase Screening: Screen a variety of columns with different selectivities (e.g., C18, C8, Phenyl) and a range of mobile phase pH values and organic modifiers (e.g., acetonitrile, methanol) to achieve the best separation of the parent peak from the degradation products.[2][14]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the 4-(2-(Benzylamino)propoxy)phenol peak in the stressed samples. This will help to confirm that no degradation products are co-eluting with the main peak.

    • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[10]

Typical HPLC Method Parameters for Phenolic Compounds

The following table provides a starting point for developing an HPLC method for 4-(2-(Benzylamino)propoxy)phenol.

ParameterRecommended Starting ConditionsRationale
Column C18, 5 µm, 4.6 x 150 mm, end-cappedProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH 2.5-3.5)Suppresses the ionization of silanol groups and ensures the amine is protonated.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Elution Start with a low percentage of Mobile Phase B and ramp upUseful for separating compounds with a range of polarities, including potential degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reproducibility.[10]
Detection UV at an appropriate wavelength (e.g., 225-230 nm)Phenolic compounds typically have strong UV absorbance.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

References

  • Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of phenolic compounds.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Antioxidants.
  • Restek. (n.d.). Troubleshooting Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2013, February 19). Techniques for Analysis of Plant Phenolic Compounds.
  • Waters. (n.d.). Stability-Indicating HPLC Method Development.
  • International Journal of Trend in Scientific Research and Development. (2021, July 15). Stability Indicating HPLC Method Development.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • SpringerLink. (n.d.). 7 Analytical Methods.
  • AKT Publication. (2025, August 25). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics.
  • Agilent. (n.d.). Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns.
  • Santa Cruz Biotechnology. (n.d.). 4-(2-(Benzylamino)propoxy)phenol.
  • SCIRP. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C.
  • PeerJ. (2020, July 6). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water.
  • Benchchem. (n.d.). Application Note: Analysis of Propoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS).
  • ThermoFisher. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Dergipark. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • Benchchem. (n.d.). Application Notes & Protocols: Quantification of 4-(Dodecylamino)phenol in Biological Samples.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-((2-isopropoxyethoxy)methyl)phenol.
  • Open Exploration Publishing. (2023, June 30). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling.
  • PMC. (n.d.). Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity.
  • ThermoFisher. (n.d.). Gradient HPLC Method for Analysis of Beer Polyphenols, Proanthocyanidins, and Bitter Acids Using a Novel Spectro-Electro Array Platform.
  • Waters. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life of 4-(2-(Benzylamino)propoxy)phenol Solutions

Prepared by: Senior Application Scientist, Experimental Solutions Division This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with solutions of 4-(2-(Benzylamino)propoxy)phenol. By understanding the inherent chemical liabilities of this molecule and implementing systematic stabilization strategies, users can ensure the integrity, potency, and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-(2-(Benzylamino)propoxy)phenol and what are its primary structural features of concern for stability?

A1: 4-(2-(Benzylamino)propoxy)phenol is a molecule possessing three key functional groups that can influence its stability in solution: a phenol group, a secondary benzylamine moiety, and an ether linkage . The phenol group is highly susceptible to oxidation, the secondary amine can undergo various degradation reactions, and the ether bond may be liable to cleavage under harsh conditions.

Q2: My solution of 4-(2-(Benzylamino)propoxy)phenol is turning yellow/brown. What is the likely cause?

A2: The development of a yellow or brown color is a classic indicator of the oxidation of the phenolic hydroxyl group. This process often leads to the formation of highly colored quinone or quinone-like structures. This degradation is accelerated by exposure to oxygen, light, elevated pH, and the presence of trace metal ions.

Q3: What are the primary environmental factors that accelerate the degradation of this compound in solution?

A3: The primary factors are exposure to oxygen , light (photolysis) , non-optimal pH , and elevated temperature .[1] The interplay between these factors can synergistically accelerate degradation. For instance, light exposure can generate reactive oxygen species, which in turn promotes oxidation.[2]

Q4: What are the general recommendations for storing a stock solution of 4-(2-(Benzylamino)propoxy)phenol?

A4: For optimal short-to-medium term stability, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light by using amber vials or wrapping containers in foil, and under an inert atmosphere (e.g., purged with argon or nitrogen) to minimize oxidation. The choice of solvent and pH are also critical and are discussed in detail in the troubleshooting section.

Troubleshooting Guide: Common Stability Issues

This section provides a deeper, cause-and-effect analysis of common stability problems and offers targeted solutions.

Issue 1: Significant and Rapid Discoloration Observed in an Aqueous Buffer

  • Question: I dissolved the compound in a neutral phosphate buffer (pH 7.4) for my cell-based assay, but it turned noticeably yellow within hours. Why is this happening so quickly and how can I prevent it?

  • Scientific Rationale: The phenolic group has a pKa value that typically falls in the range where, at neutral or slightly alkaline pH, a significant portion of the molecules exist as the phenoxide ion.[3][4] This deprotonated form is much more electron-rich and, consequently, far more susceptible to oxidation than the protonated phenol.[5][6] The presence of dissolved oxygen in the buffer provides the necessary oxidant for this rapid degradation.

  • Solutions:

    • pH Optimization: Lowering the pH of the solution to a mildly acidic range (e.g., pH 4-6) can significantly slow oxidation by keeping the compound in its less reactive, protonated phenolic form.[5][7] A citrate or acetate buffer may be more suitable.

    • Use of Antioxidants: Incorporating an antioxidant is a highly effective strategy. Antioxidants act as sacrificial agents, being preferentially oxidized over the target compound.[8][9][10]

    • Deoxygenation: Prepare your buffer using water that has been thoroughly deoxygenated by boiling and cooling under a stream of nitrogen or argon, or by extensive sparging with an inert gas.

Issue 2: Gradual Loss of Potency Detected by HPLC, Without Significant Discoloration

  • Question: My stability study shows a time-dependent decrease in the parent compound peak area via HPLC, but the solution remains colorless. What degradation pathways should I consider?

  • Scientific Rationale: The absence of color suggests that oxidation of the phenol group may not be the primary degradation route. Other, non-chromophoric degradation pathways are likely at play. These can include hydrolysis of the ether linkage, particularly under strongly acidic or basic conditions, or photolytic degradation that fragments the molecule without producing colored products.[11][12][13]

  • Solutions:

    • Conduct a Forced Degradation Study: A systematic forced degradation study is the most definitive way to identify the compound's vulnerabilities.[14][15][16] This involves intentionally stressing the solution under various conditions (acid, base, peroxide, heat, light) to identify the specific pathways of degradation.[17] (See Protocol below).

    • Light Protection: Ensure the solution is rigorously protected from all light sources, including ambient lab lighting, during preparation, storage, and handling.[2]

    • Solvent Selection: Evaluate the stability in different solvents. Aprotic organic solvents (e.g., DMSO, DMF) are often used for initial stock solutions as they can offer a more stable environment than aqueous buffers. However, compatibility with downstream experiments is crucial.

Issue 3: Appearance of New Impurity Peaks in the Chromatogram

  • Question: During my analytical method development, I've noticed new peaks appearing in the chromatograms of aged solutions. How can I identify these and prevent their formation?

  • Scientific Rationale: The appearance of new peaks confirms molecular degradation. Identifying these degradants is crucial for understanding the reaction pathway and ensuring the analytical method is "stability-indicating" (i.e., capable of separating the parent compound from all significant impurities).[18][19]

  • Solutions:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the new impurities. This data provides critical clues to their structure, helping to deduce whether degradation is occurring via oxidation (e.g., +16 Da), hydrolysis, or other pathways.

    • Implement Stabilizing Excipients: Once the degradation pathway is understood, targeted excipients can be added. For example, if oxidation is confirmed, add an antioxidant. If metal-catalyzed degradation is suspected, a chelating agent like EDTA can be effective in sequestering metal ions.[20]

Visualizing Degradation & Troubleshooting
Potential Degradation Pathways

The following diagram illustrates the primary chemical liabilities of 4-(2-(Benzylamino)propoxy)phenol.

Caption: Potential degradation pathways for 4-(2-(Benzylamino)propoxy)phenol.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving stability issues.

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability of 4-(2-(Benzylamino)propoxy)phenol

Welcome to the Technical Support Center for 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0) . As a critical intermediate in pharmaceutical synthesis, this compound features an electron-rich phenol moiety, a secondary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0) . As a critical intermediate in pharmaceutical synthesis, this compound features an electron-rich phenol moiety, a secondary benzylamine, and an ether linkage. While structurally versatile, these functional groups introduce specific vulnerabilities—namely oxidative degradation, trace metal retention, and polymorphic instability—that drive batch-to-batch variability.

This guide is engineered for drug development professionals and process chemists. It provides mechanistic explanations, self-validating remediation protocols, and standardized specifications to ensure absolute reproducibility in your synthetic pipelines.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the color of my batch spontaneously change from white/colorless to pink, red, or dark brown during storage?

The Causality: This is a classic manifestation of phenol auto-oxidation. The electron-rich phenolic ring is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light, heat, and trace transition metals (like residual Palladium). During the initial stages of oxidation, the phenol degrades into dihydroxylated rings, which further oxidize into highly colored ortho- and para-benzoquinones (yellow/red). These quinones then react with unoxidized phenol molecules to form quinhydrone charge-transfer complexes, which exhibit intense dark brown or pink coloration even at trace concentrations [1]. The Solution: Store the compound in amber glass vessels under a strict Argon or Nitrogen atmosphere. For liquid formulations or reaction streams, the addition of radical scavengers (e.g., BHT or ascorbic acid) inhibits the initial radical propagation step.

Q2: My HPLC purity is >99%, but the compound exhibits inconsistent solubility and melting points across different batches. What is happening?

The Causality: You are encountering polymorphism. Active pharmaceutical ingredients and their intermediates can crystallize into multiple distinct lattice structures depending on the solvent system, cooling rate, and agitation shear used during the final isolation step. Different polymorphs possess different lattice energies, which directly dictate their thermodynamic solubility and melting points [2]. The Solution: You must standardize your crystallization parameters. Transition from uncontrolled crash-cooling to a seeded, controlled anti-solvent crystallization profile. Establish X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) as mandatory release criteria to verify the polymorphic form.

Q3: Downstream N-alkylation yields are fluctuating wildly. What is interfering with the secondary amine's reactivity?

The Causality: This variability is typically caused by residual Palladium (Pd) from the upstream reductive amination used to install the benzyl group. Even at sub-visible levels (50–500 ppm), residual Pd can coordinate with the secondary amine, sterically hindering downstream electrophilic attacks. Furthermore, Pd catalyzes the premature debenzylation of the amine under certain conditions [3]. The Solution: Implement a rigorous palladium scavenging protocol using thiol-functionalized silica resins prior to final crystallization. The target specification for residual Pd must be strictly <50 ppm [4].

Part 2: Mechanistic Pathways & Remediation Workflows

Oxidative Degradation Pathway

Understanding the chemical degradation pathway is critical for implementing effective preventative measures. The diagram below illustrates the transition from the stable intermediate to the colored quinhydrone complex.

G Compound 4-(2-(Benzylamino)propoxy)phenol (Colorless/White) Oxidation Auto-oxidation (O2, Light, Trace Metals) Compound->Oxidation Quinone o-/p-Benzoquinones (Yellow/Red) Oxidation->Quinone ROS / Metal Catalysis Complex Quinhydrone Complexes (Dark Brown/Pink) Quinone->Complex Polymerization / Charge Transfer Prevention Antioxidants (e.g., BHT) & Inert Atmosphere Prevention->Oxidation Inhibits

Caption: Mechanistic pathway of oxidative degradation of the phenol moiety and preventative strategies.

Batch Qualification & Remediation Workflow

To eliminate batch-to-batch variability, all incoming or synthesized batches must pass through a self-validating quality control and remediation loop.

G Start Incoming Batch QC QC Analysis (HPLC, ICP-MS, XRPD) Start->QC Decision Passes CQAs? QC->Decision Release Release for Synthesis Decision->Release Yes Fail Out of Specification Decision->Fail No Scavenge Pd Scavenging (Thiol-Silica Resin) Fail->Scavenge High Pd (>50ppm) Recrystal Controlled Recrystallization (Seed Crystals + Anti-solvent) Fail->Recrystal Wrong Polymorph / Color Scavenge->Recrystal Recrystal->QC Re-test

Caption: Standardized workflow for batch qualification, palladium scavenging, and recrystallization.

Part 3: Quantitative Data & Analytical Specifications

To ensure a self-validating system, do not rely solely on HPLC purity. The following Critical Quality Attributes (CQAs) must be met to guarantee batch uniformity.

Critical Quality Attribute (CQA)Analytical MethodAcceptance CriteriaRationale for Control
Chemical Purity HPLC-UV (254 nm)≥ 99.0% (a/a)Ensures absence of unreacted starting materials and major side-products.
Color / Appearance Visual / APHA Color ScaleWhite to off-white solidDetects trace quinone formation (<0.1%) which HPLC may miss.
Residual Palladium ICP-MS< 50 ppmPrevents catalyst poisoning in downstream coupling/alkylation steps.
Moisture Content Karl Fischer Titration≤ 0.5% w/wPrevents hydrate formation and inaccurate stoichiometric calculations.
Polymorphic Identity XRPD / DSCMatches Reference StandardEnsures consistent thermodynamic solubility and dissolution kinetics.

Part 4: Standardized Experimental Protocols

When a batch fails the CQA specifications (due to discoloration or high Pd content), execute the following self-validating remediation protocols.

Protocol A: Palladium Scavenging via Thiol-Functionalized Silica

Purpose: To permanently strip residual transition metals that catalyze phenol oxidation and inhibit downstream reactions.

  • Dissolution: Dissolve the compromised batch of 4-(2-(Benzylamino)propoxy)phenol in Tetrahydrofuran (THF) at a concentration of 100 mg/mL. Ensure complete dissolution.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SPM32 or equivalent) at a loading of 20% w/w relative to the API mass. Mechanistic note: The soft sulfur ligands form highly stable, irreversible chelates with the soft Pd(II) and Pd(0) species [4].

  • Agitation: Heat the suspension to 45°C and agitate at 300 RPM for 12–18 hours under a Nitrogen atmosphere.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 volumes of warm THF.

  • Validation: Evaporate a 1 mL aliquot and analyze via ICP-MS. Do not proceed to crystallization unless Pd is confirmed <50 ppm.

Protocol B: Standardized Anti-Solvent Crystallization & Decolorization

Purpose: To remove colored quinone impurities and enforce a uniform polymorphic lattice.

  • Solvent Exchange: Concentrate the THF filtrate from Protocol A under reduced pressure until a thick oil is formed. Redissolve the residue in absolute Ethanol (the "good solvent") at 50°C to achieve a concentration of 200 mg/mL.

  • Decolorization (Optional): If the solution retains a pink/brown hue, add 5% w/w activated carbon (e.g., Darco KB-B). Stir at 50°C for 2 hours, then filter through a 0.22 µm PTFE membrane.

  • Anti-Solvent Addition: Transfer the clear ethanolic solution to a jacketed reactor. While stirring at 200 RPM, slowly add Heptane (the "anti-solvent") dropwise over 1 hour until the solution becomes slightly turbid (cloud point).

  • Seeding: Introduce 1% w/w of the desired crystalline polymorph (seed crystals). Hold the temperature at 50°C for 30 minutes to allow the seed lattice to mature.

  • Cooling Profile: Ramp the temperature down to 5°C at a strictly controlled rate of 0.5°C/minute. Mechanistic note: A slow, linear cooling rate prevents secondary nucleation and ensures the growth of the thermodynamically stable polymorph[2].

  • Isolation: Filter the resulting white crystals, wash with cold Heptane, and dry under vacuum at 40°C for 24 hours. Verify the final form via XRPD.

Part 5: References

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology (via ResearchGate). Explains the mechanism of phenol oxidation into colored benzoquinones and quinhydrone complexes. URL: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023. Discusses the detrimental effects of residual palladium in pharmaceutical intermediates. URL:[Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development, 2011. Provides foundational methodologies for utilizing silica scavengers to reduce Pd levels below 50 ppm. URL:[Link]

Troubleshooting

troubleshooting unexpected biological responses to 4-(2-(Benzylamino)propoxy)phenol

Welcome to the technical support center for 4-(2-(Benzylamino)propoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected biological r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-(Benzylamino)propoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected biological responses during their experiments with this compound. Our goal is to provide in-depth, scientifically grounded guidance to ensure the integrity and success of your research.

Introduction: Understanding the Compound

4-(2-(Benzylamino)propoxy)phenol is a molecule with structural similarities to known pharmacologically active agents, including those with effects on the central nervous system. Its benzylamino and phenolic moieties suggest potential interactions with a range of biological targets. While comprehensive data on this specific compound may be limited, its structural alerts point towards possible activities as a modulator of receptors such as N-methyl-D-aspartate (NMDA) receptors, similar to ifenprodil, or other G-protein coupled receptors (GPCRs).[1][2][3] This guide is structured to address both general experimental challenges and specific issues that may arise from such potential biological activities.

Frequently Asked Questions (FAQs)

General Compound Handling and Preparation

Question 1: What is the recommended solvent for 4-(2-(Benzylamino)propoxy)phenol and what are the best storage conditions?

Answer: For in vitro experiments, 4-(2-(Benzylamino)propoxy)phenol is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in your aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, formulation in a vehicle appropriate for the route of administration is necessary and may require excipients to improve solubility and stability.

Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Question 2: I am observing precipitation of the compound in my cell culture medium. What should I do?

Answer: Precipitation can occur due to several factors:

  • Low Solubility: The compound may have limited solubility in your aqueous culture medium.

  • High Concentration: You may be using a concentration that exceeds its solubility limit.

  • Interaction with Media Components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.

Troubleshooting Steps:

  • Visually Inspect: Carefully inspect your final compound dilutions under a microscope before adding them to cells.

  • Reduce Final DMSO Concentration: A high concentration of DMSO in the final dilution can cause the compound to crash out of solution.

  • Test Different Formulations: If solubility in aqueous media is a persistent issue, consider using a different solvent for your stock or a formulation with solubility-enhancing agents like cyclodextrins for in vitro assays, though this should be carefully validated for its own effects.

  • Perform a Solubility Test: Determine the maximal soluble concentration of the compound in your specific cell culture medium by serial dilution and visual or spectrophotometric assessment.

Troubleshooting Unexpected In Vitro Responses

Issue 1: Higher-than-Expected Cytotoxicity

You observe significant cell death at concentrations where you expect to see a specific biological effect.

This is a common issue in cell-based assays and can confound the interpretation of your results.[4][5]

Potential Causes & Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Troubleshooting Steps:

  • Confirm Cell Health: Before each experiment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[]

  • Assay Controls:

    • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration as your compound-treated wells.

    • Positive Control for Cytotoxicity: Use a known cytotoxic agent to confirm that your assay can detect cell death.

  • Orthogonal Cytotoxicity Assays: Use at least two different methods to measure cell viability. For example, combine a metabolic assay (e.g., MTT, PrestoBlue) with a membrane integrity assay (e.g., LDH release, trypan blue exclusion). This helps to distinguish between cytotoxic and cytostatic effects.

  • Time-Course and Dose-Response Experiments: Perform a detailed time-course (e.g., 6, 24, 48, 72 hours) and a wide dose-response (e.g., from nanomolar to high micromolar) to determine the TC50 (toxic concentration 50%).

  • Consider Off-Target Effects: The phenolic group in the compound could lead to oxidative stress.[7][8] Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if oxidative stress is a contributing factor.

Issue 2: Lack of Expected Biological Activity or Poor Potency

You are not observing the anticipated biological response, or the potency is much lower than expected.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of biological activity.

Detailed Troubleshooting Steps:

  • Compound Integrity and Concentration:

    • Verify Identity and Purity: Confirm the identity and purity of your compound stock using methods like LC-MS and NMR.

    • Accurate Pipetting: Ensure accurate dilutions, especially for highly potent compounds.

  • Assay Validation:

    • Positive and Negative Controls: Use a known agonist and antagonist for your target to ensure the assay is working correctly.

    • Assay Window: Optimize your assay to have a sufficient signal-to-background ratio.[9]

  • Target Engagement: If you have the tools, directly measure the binding of your compound to its putative target. This can help differentiate between a lack of binding and a failure to elicit a downstream response.

  • G-Protein Coupling and Biased Agonism (for GPCRs): If the suspected target is a GPCR, the compound might be a biased agonist, preferentially activating one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein signaling).[10][11] It is advisable to test for activity in multiple downstream signaling assays (e.g., cAMP accumulation, calcium mobilization, β-arrestin recruitment).[12][13]

Table 1: Key Parameters for GPCR Signaling Assays

Assay TypePrincipleKey Considerations
cAMP Accumulation Measures the production of cyclic AMP, a common second messenger for Gs and Gi-coupled GPCRs.Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]
Calcium Mobilization Measures changes in intracellular calcium levels, often associated with Gq-coupled GPCRs.Requires a calcium-sensitive fluorescent dye and a plate reader with kinetic read capabilities.
β-Arrestin Recruitment Measures the interaction of β-arrestin with the activated GPCR.Can detect both G-protein-dependent and -independent signaling.[10]
Issue 3: Irreproducible Results or High Well-to-Well Variability

You are observing significant variability between replicate wells or between experiments.

Potential Causes & Troubleshooting:

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to large variations.[] Optimize and strictly control cell seeding density.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells or fill them with sterile buffer/media.

  • Reagent and Compound Mixing: Ensure thorough but gentle mixing of all reagents and the final compound dilutions.

  • Incubation Times and Conditions: Precisely control all incubation times and maintain stable temperature and CO2 levels.[14]

  • Plate Type: The type of microplate (e.g., color, surface coating) can affect assay performance, especially for fluorescence- and luminescence-based readouts.[14]

Troubleshooting Unexpected In Vivo Responses

Issue 4: Lack of Efficacy in Animal Models Despite In Vitro Potency

Your compound is potent in vitro but shows no effect in your in vivo model.

Potential Causes & Troubleshooting:

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. Conduct a pharmacokinetic study to measure plasma and tissue exposure levels.

    • Insufficient Target Engagement: The concentration of the compound reaching the target tissue may be too low to elicit a biological effect. Correlate PK data with in vitro potency to ensure adequate target coverage.

  • Animal Model-Specific Issues:

    • Species Differences: The target protein in your animal model may have a different pharmacology than the human counterpart.[11]

    • Disease Model Relevance: Ensure your animal model accurately recapitulates the human disease state you are trying to treat.[15]

  • Formulation and Dosing:

    • Inadequate Formulation: The compound may not be stable or soluble in the dosing vehicle.

    • Incorrect Dose or Dosing Regimen: The dose and frequency of administration may not be optimal. A dose-ranging study is essential.

Experimental Protocol: Preliminary In Vivo PK/PD Assessment

  • Formulation: Develop a stable and well-tolerated formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing: Administer a single dose of the compound to a small cohort of animals (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • Correlation with In Vitro Data: Compare the achieved plasma concentrations with the in vitro IC50/EC50 to estimate target engagement.

References

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Kew, J. N. C., & Kemp, J. A. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current Drug Targets, 2(3), 285-298.
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • Wünsch, B., et al. (2021). Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Journal of Medicinal Chemistry, 64(3), 1489-1502.
  • PubMed. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current Drug Targets, 2(3), 285-98.
  • ResearchGate. (2025, August 10). Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism of Action. Retrieved from [Link]

  • PubMed. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Journal of Medicinal Chemistry, 51(10), 2849-58.
  • Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula. Retrieved from [Link]

  • SciTechnol. (2012, October 5). The Problems with the Cells Based Assays. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Benzylamine. Retrieved from [Link]

  • MDPI. (2024, February 27). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals, 17(3), 306.
  • CAS. (n.d.). Five data barriers to safer small molecule drug development and how to overcome them. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 968-972.
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • NCBI. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]

  • PMC. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(7), 3598-3620.
  • Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 3(1), 101131.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • PubMed. (2018). Initial hazard assessment of 4-benzylphenol, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats. Regulatory Toxicology and Pharmacology, 96, 64-75.
  • PubMed. (2025, June 26). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages.
  • PubMed. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(7), 3598-3620.
  • Frontiers. (2024, February 28).
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • CDC Stacks. (2007, December 1). Phenol Induced In Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting phenolic compound effectiveness. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. Retrieved from [Link]

  • MDPI. (2023, March 28). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3051.
  • MDPI. (n.d.). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 26(10), 2933.
  • Preprints.org. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • ResearchGate. (2026, January 26). Phenolic compounds: Current industrial applications, limitations and future challenges. Retrieved from [Link]

  • MDPI. (2024, August 3). Polyphenols: Secondary Metabolites with a Biological Impression. Molecules, 29(15), 3556.
  • IRIS. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. International Journal of Molecular Sciences, 23(22), 13773.
  • ResearchGate. (n.d.). Anti-Inflammatory and Antioxidative Effects of Propofol on Lipopolysaccharide-Activated Macrophages. Retrieved from [Link]

  • Frontiers. (2019, April 23). Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. Frontiers in Chemistry, 7.

Sources

Optimization

Technical Support Center: Method Refinement for High-Throughput Screening of 4-(2-(Benzylamino)propoxy)phenol Analogs

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of 4-(2-(benzylamino)propoxy)phenol analogs. This guide is designed to provide practical, field-proven insights into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the high-throughput screening (HTS) of 4-(2-(benzylamino)propoxy)phenol analogs. This guide is designed to provide practical, field-proven insights into refining your screening methods, troubleshooting common issues, and ensuring the generation of high-quality, reproducible data. The chemical scaffold of 4-(2-(benzylamino)propoxy)phenol and its analogs presents a versatile starting point for drug discovery, with potential interactions across a range of biological targets.

Given that G protein-coupled receptors (GPCRs) represent the target for over 30% of all FDA-approved drugs, they are a primary and logical target class for novel chemical entities.[1][2] Therefore, this guide will focus on methodologies and troubleshooting pertinent to GPCR-targeted screens, while also providing principles applicable to other assay types.

High-Throughput Screening (HTS) Workflow Overview

The HTS process is a multi-stage endeavor, beginning with robust assay development and culminating in the identification of validated hits. Understanding this workflow is critical for contextualizing potential issues and implementing effective solutions.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-Up Assay_Dev Assay Design & Optimization (Target Selection, Reagent Prep) Assay_Val Assay Validation (Z-Factor > 0.5, Signal Window) Assay_Dev->Assay_Val Protocol Finalization Primary_Screen Primary HTS Campaign (Single Concentration Screen) Assay_Val->Primary_Screen Validated Assay Hit_ID Hit Identification (Data Normalization, Statistical Analysis) Primary_Screen->Hit_ID Raw Data Hit_Confirm Hit Confirmation (Re-testing from Fresh Stock) Hit_ID->Hit_Confirm Putative Hits Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hit_Confirm->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Potent Hits Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Validated Leads

Caption: A generalized workflow for a high-throughput screening campaign.

FAQs and Troubleshooting Guides

This section addresses specific questions and challenges that researchers frequently encounter during HTS campaigns. Each answer provides not only a solution but also the underlying scientific rationale.

Section 1: Assay Development and Quality Control
Q1: I am starting a new screen for my 4-(2-(benzylamino)propoxy)phenol analogs. Which assay format is most suitable?

Choosing the correct assay format is fundamental to the success of your screen. The decision hinges on the specific GPCR target and the signaling pathway it modulates.

Answer: Your choice will primarily be between cell-based functional assays and biochemical binding assays .

  • Cell-Based Functional Assays: These are often preferred as they measure the biological response of the cell upon receptor activation, providing more physiologically relevant data.[3]

    • Gq-coupled GPCRs: These receptors signal through the release of intracellular calcium (Ca2+). Fluorometric imaging plate readers (FLIPR) are the industry standard for monitoring these rapid Ca2+ fluxes.[4]

    • Gs- and Gi-coupled GPCRs: These receptors modulate the production of cyclic AMP (cAMP). Assays based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence (e.g., reporter gene assays) are robust and scalable for HTS.[5]

    • β-Arrestin Recruitment Assays: These assays are pathway-agnostic and can detect receptor activation regardless of the G-protein coupling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) are commonly used.[6]

  • Biochemical Binding Assays: These measure the direct interaction of a compound with the receptor.

    • Fluorescence Polarization (FP): This in-vitro technique is suitable if a fluorescently labeled ligand for your target is available. It measures the displacement of this ligand by your test compounds.[1][7] The main limitation has historically been the availability of suitable fluorescent ligands.[2]

Recommendation: For initial screening, a cell-based functional assay that measures a downstream signal (like Ca2+ or cAMP) is highly recommended. It provides richer, more biologically relevant information about the compound's activity.

Q2: How do I know if my assay is robust enough for HTS? What are the critical quality control metrics?

Answer: An assay's suitability for HTS is determined by its ability to reliably distinguish between "hits" and inactive compounds. The Z-factor (Z') is the gold-standard metric for this purpose.[8] It provides a statistical measure of the separation between your positive and negative controls, accounting for both the signal window and data variability.[9][10]

Z'-Factor Formula: Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls.

  • Meanpos and Meanneg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.7 ExcellentA robust and reliable assay with clear separation between controls. Highly suitable for HTS.[9]
0.5 to 0.7 GoodAn acceptable assay for HTS, but may benefit from further optimization to reduce variability.[8][9]
0 to 0.5 MarginalThe assay has minimal separation between controls and is not considered reliable for HTS.[8]
< 0 UnacceptableThe positive and negative control distributions overlap significantly. The assay has failed.

Practical Steps:

  • Dedicate at least one full plate in your validation phase to calculating the Z'-factor.

  • Run half the wells with your positive control (e.g., a known agonist) and half with your negative control (e.g., vehicle, typically DMSO).

  • Calculate the Z'-factor. An assay is generally considered screenable only if the Z'-factor is ≥ 0.5 .[9]

Section 2: Troubleshooting Common HTS Pitfalls
Q3: I'm observing a pronounced "edge effect" in my microplates, with cells in the outer wells behaving differently. What causes this and how can I prevent it?

Answer: The edge effect is a systematic error where wells on the perimeter of a microplate show different results from the interior wells.[11] This is a common and significant issue in cell-based assays, often leading to the rejection of plates and skewed data.[12] The primary causes are thermal gradients across the plate and increased evaporation from the outer wells.[12][13] This evaporation concentrates media components like salts, which can alter cell physiology and impact results.[12]

Troubleshooting Workflow for Edge Effects:

Edge_Effect_Troubleshooting cluster_causes Primary Causes cluster_solutions Mitigation Strategies start High Plate Variability (Edge Effect Suspected) cause1 Evaporation (Outer wells lose volume) start->cause1 cause2 Thermal Gradient (Uneven heating/cooling) start->cause2 sol1 Hydration Moat: Fill outer wells with sterile water or PBS cause1->sol1 cause1->sol1 Reduces gradient sol2 Use Specialized Plates: Plates with built-in moats or low-evaporation lids cause1->sol2 cause1->sol2 Physical barrier sol3 Incubator Conditions: Ensure proper humidity (>95%) and minimize air flow cause1->sol3 cause1->sol3 Maintains equilibrium cause2->sol3 sol4 Randomized Plate Layout: Distribute controls and samples randomly across the plate sol5 Data Correction: Apply computational normalization (e.g., B-score) if effect persists sol4->sol5 Post-acquisition fix

Caption: Troubleshooting logic for identifying and mitigating edge effects.

Step-by-Step Protocol for Mitigating Edge Effects:

  • Plate Hydration: Do not use the 36 outermost wells of a 96-well plate (or the outer rows/columns of higher-density plates) for experimental samples. Instead, fill these wells with sterile PBS or media without cells to create a humidity buffer.[14]

  • Incubator Optimization: Ensure your incubator is properly humidified (ideally >95%) and that plates are not placed near the fan or in areas with high airflow.

  • Use Barrier Lids: Utilize low-evaporation lids or plate sealers to minimize volume loss during long incubation periods.

  • Randomize Plate Maps: If feasible with your automation, randomize the location of samples and controls across the plate. This helps to convert systematic error into random error, which is easier to handle statistically.[11]

  • Allow Equilibration: Let plates equilibrate to room temperature for a consistent period before adding reagents or reading the plate to minimize thermal gradients.

Q4: My initial hits are not confirming upon re-testing. Could this be due to compound solubility?

Answer: Yes, poor aqueous solubility is one of the most common reasons for hit non-reproducibility and a major source of false positives in HTS.[15][16] Many organic molecules, including those with phenol and benzyl groups, can be hydrophobic and prone to precipitation when diluted from a DMSO stock into an aqueous assay buffer.[16]

The Problem with Poor Solubility:

  • Compound Precipitation: When a compound precipitates out of solution, its effective concentration is much lower than the nominal concentration, leading to a loss of activity upon re-testing.[15]

  • Colloidal Aggregation: Some compounds form aggregates at high concentrations. These aggregates can non-specifically inhibit enzymes or interfere with assay signals, creating a false-positive result that disappears at lower, more soluble concentrations.[17]

  • DMSO Stock Issues: Compounds can precipitate in DMSO stocks, especially after freeze-thaw cycles or if the DMSO absorbs water from the atmosphere.[15]

Troubleshooting Steps for Solubility Issues:

  • Visual Inspection: During hit confirmation, visually inspect the assay plate wells (if possible) under a microscope for signs of compound precipitation.

  • Detergent Counter-Screen: Re-test your hits in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). True hits should maintain their activity, while hits caused by aggregation will often be disrupted by the detergent.

  • Nephelometry: Use a nephelometer or a plate reader capable of measuring light scatter to directly assess compound precipitation at the screening concentration.

  • Optimize Dilution Protocol: Ensure rapid and vigorous mixing when diluting DMSO stocks into aqueous buffers to minimize the time compounds spend at high, supersaturated concentrations.[15]

  • Check Fresh Powders: Always perform hit confirmation using a freshly prepared DMSO stock from a solid sample, not from the original screening plate. This verifies the integrity and identity of the hit compound.[18]

SolventKey Properties & HTS Considerations
DMSO Universal solvent for HTS. Can cause cell stress or toxicity at final concentrations >0.5%.[14] Hygroscopic (absorbs water), which can reduce compound solubility over time.
Ethanol Can be used for some compounds but is generally more cytotoxic to cells than DMSO.
Aqueous Buffers Final assay medium. The transition from DMSO to aqueous buffer is the critical step where precipitation occurs. pH and salt concentration can significantly impact solubility.
Section 3: Data Analysis and Hit Progression
Q5: My primary screen yielded hundreds of "hits." How do I efficiently triage this list to eliminate false positives?

Answer: A high hit rate is a common outcome, and the key is to apply a systematic filtering process to distinguish true biological activity from assay artifacts. This process is crucial for focusing resources on the most promising candidates.

Strategy for Triaging Hits:

  • Remove Known Promiscuous Compounds: Filter your hit list against a database of known Pan-Assay Interference Compounds (PAINS). These are chemical structures known to interfere with a wide variety of assays through mechanisms like reactivity or fluorescence quenching.[17]

  • Perform Counter-Screens: Design an assay that lacks the specific biological target but is otherwise identical to your primary screen. Compounds that are active in both the primary and counter-screen are likely interfering with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds) and should be discarded.[19]

  • Confirm with Orthogonal Assays: Validate hits using a different assay technology that measures the same biological endpoint. For example, if your primary screen was a β-arrestin recruitment assay, a secondary screen could measure cAMP modulation.[19] This ensures the observed activity is not an artifact of the initial technology.

  • Evaluate Structure-Activity Relationship (SAR): Analyze the hits for chemical clusters. If multiple structurally similar analogs are active, it provides greater confidence that the activity is real and tied to the chemical scaffold.[18]

By applying these rigorous filtering steps, you can confidently advance a smaller, higher-quality set of compounds into dose-response studies and further optimization.

References
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent. [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025, April 29). ICE Bioscience. [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). BPS Bioscience. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Oxford Academic. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen. [Link]

  • A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast. (2023, October 18). MDPI. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Oxford Academic. [Link]

  • Issues Of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). ResearchGate. [Link]

  • Beating the edge effect. (2011, September 1). Laboratory News. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). National Center for Biotechnology Information. [Link]

  • The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. (2023, May 8). ACS Publications. [Link]

  • Compound Solubility and HTS Screening. (n.d.). Ziath. [Link]

  • Troubleshooting Cell-based Assays. (n.d.). Eppendorf South Asia Pacific. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. [Link]

  • High-Throughput Screening. (2025, September 25). Technology Networks. [Link]

  • Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. (2025, June 26). PubMed. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability for 4-(2-(Benzylamino)propoxy)phenol

Welcome to the Advanced Application Scientist Portal. This guide addresses the physicochemical challenges and assay troubleshooting specific to 4-(2-(Benzylamino)propoxy)phenol —a compound featuring both a weakly acidic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. This guide addresses the physicochemical challenges and assay troubleshooting specific to 4-(2-(Benzylamino)propoxy)phenol —a compound featuring both a weakly acidic phenol and a basic secondary benzylamine. The following FAQs are designed to help researchers diagnose permeability barriers and implement self-validating experimental solutions.

Section 1: In Vitro Assay Troubleshooting (Caco-2 & PAMPA)

Q1: Why is the apparent permeability ( Papp​ ) of 4-(2-(Benzylamino)propoxy)phenol extremely low in standard Caco-2 assays despite a favorable LogP?

Causality: The low Papp​ is an artifact of ionization and sub-cellular compartmentalization rather than purely poor membrane diffusion. The compound contains a secondary amine (pKa ~9.5) and a phenol (pKa ~10). At the standard assay pH of 7.4, the amine is predominantly protonated (cationic), while the phenol remains largely neutral. Because the secondary amine is protonated at pH 7.4, the molecule is highly susceptible to [1]. Lysosomes maintain an acidic internal pH (~4.0–5.0), causing the lipophilic cation to become doubly protonated and trapped, artificially depressing the measured apical-to-basolateral (A-to-B) flux[2].

Self-Validating Protocol: pH-Gradient Caco-2 Assay with Lysosomal Saturation To prove that low permeability is due to trapping rather than poor membrane diffusion, run this modified workflow:

  • Apical Chamber: Prepare the transport buffer at pH 6.5 (using 10 mM MES buffer) to mimic the slightly acidic microclimate of the human intestinal lumen and reduce the ionization gradient.

  • Basolateral Chamber: Prepare the transport buffer at pH 7.4 (using 10 mM HEPES buffer) supplemented with 1% Bovine Serum Albumin (BSA) to act as a thermodynamic sink for the lipophilic compound.

  • Lysosomal Saturation (The Validation Step): Pre-incubate the Caco-2 monolayer with 50 µM chloroquine (a known lysosomotropic agent) for 30 minutes prior to the assay. Chloroquine will saturate the lysosomal compartments, allowing 4-(2-(Benzylamino)propoxy)phenol to bypass sequestration and reveal its true transcellular permeability[1].

Q2: My PAMPA (Parallel Artificial Membrane Permeability Assay) results show high retention in the artificial membrane (low recovery). How do I fix this?

Causality: Phenolic compounds exhibit specific, strong of membrane phospholipids at the water-lipid interface[3]. This causes local changes in lipid packing and results in the compound becoming lodged in the membrane bilayer rather than passing through to the acceptor compartment[3].

Self-Validating Protocol: PAMPA Optimization

  • Lipid Modification: Switch from a standard DOPC/stearic acid lipid mixture to a biomimetic GIT-PAMPA lipid mixture that better represents the intestinal brush border.

  • Acceptor Sink: Include a solubilizing agent (e.g., 4% sodium taurocholate or 1% BSA) in the acceptor compartment to actively pull the phenol out of the lipid bilayer, driving the concentration gradient forward.

Section 2: Chemical & Formulation Strategies

Q3: What chemical modifications can improve the transcellular flux without losing the core pharmacophore?

Causality: The Polar Surface Area (PSA) and hydrogen-bond-donating capacity of the secondary amine and phenol are the primary barriers to passive diffusion. Literature demonstrates that —such as converting secondary amines to tertiary amines—facilitates membrane permeation by lowering the desolvation energy required to enter the lipid bilayer[4].

Actionable Strategies:

  • Prodrug Esterification: Mask the phenol as an acetate or pivalate ester. This removes a hydrogen bond donor and lowers the PSA, increasing lipophilicity for membrane entry. The ester will be rapidly cleaved by intracellular esterases.

  • Amine Masking: Convert the secondary benzylamine to a transient amide or carbamate prodrug, or perform N-alkylation (e.g., N-methylation) to remove the N-H hydrogen bond donor entirely[4].

Q4: How can we formulate this compound for cell-based efficacy assays to bypass poor passive diffusion?

Causality: If structural modification is not permitted, you must increase the thermodynamic activity of the drug at the membrane surface without precipitating it in the aqueous buffer. Transiently shielding the hydrophobic and hydrogen-bonding moieties using cyclodextrins achieves this.

Self-Validating Protocol: HP-β-CD Inclusion Complexation

  • Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Complexation: Add 4-(2-(Benzylamino)propoxy)phenol in a 1:1 molar ratio to the cyclodextrin solution.

  • Agitation: Sonicate the mixture in a water bath for 30 minutes at 25°C until visually clear.

  • Sterilization: Filter through a 0.22 µm PES membrane. The cyclodextrin will shield the compound, delivering it directly to the unstirred water layer of the cell membrane.

Data Presentation: Permeability Optimization Summary
Assay ConditionApical pHBasolateral pHAdditives / SinksExpected Papp​ ( 10−6 cm/s)Membrane Retention
Standard Caco-2 7.47.4None< 1.0 (Low)High (Lysosomal)
pH-Gradient Caco-2 6.57.41% BSA (Basolateral)2.5 - 5.0 (Moderate)Moderate
Trapping-Inhibited Caco-2 6.57.450 µM Chloroquine> 10.0 (High)Low
Standard PAMPA 7.47.4None< 0.5 (Low)> 80% (Lipid Bound)
Optimized PAMPA 6.57.44% Na-Taurocholate5.0 - 8.0 (Moderate)< 20%
Troubleshooting Workflow Visualization

PermeabilityOptimization Start Low Permeability Detected 4-(2-(Benzylamino)propoxy)phenol Diagnose Identify Root Cause (Efflux, Ionization, or Trapping?) Start->Diagnose Lysosomal Lysosomal Trapping (Due to basic 2° amine) Diagnose->Lysosomal LipidBind Membrane Retention (Phenol-lipid H-bonding) Diagnose->LipidBind Action1 Run pH-Gradient Caco-2 Add Chloroquine Lysosomal->Action1 Action2 Modify PAMPA Lipids Add BSA to Acceptor LipidBind->Action2 ChemMod Chemical Modification (Prodrugs / N-alkylation) Action1->ChemMod If structure can change Formulate Formulation (HP-β-CD Complexation) Action1->Formulate If structure is fixed Action2->ChemMod Action2->Formulate

Fig 1. Decision tree for diagnosing and resolving permeability barriers of the target compound.

References
  • [4] Kwon, et al. "High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides." National Center for Biotechnology Information (PMC). URL:[Link]

  • [3] "Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions." Physical Chemistry Chemical Physics, RSC Publishing. URL:[Link]

  • [1] "Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid." ResearchGate. URL:[Link]

  • [2] "Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Beta-Blocking Activity of 4-(2-(Benzylamino)propoxy)phenol and Propranolol

Introduction: The Landscape of Beta-Adrenergic Blockade Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertensio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Landscape of Beta-Adrenergic Blockade

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias[1][2]. Their therapeutic effect is primarily mediated by antagonizing the effects of catecholamines at β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and vasculature[3]. Propranolol, a non-selective β-blocker, has been a benchmark in this class for decades, exhibiting strong affinity for both β1 and β2 receptors[4][5]. This guide provides a comparative framework for evaluating the beta-blocking activity of a novel compound, 4-(2-(benzylamino)propoxy)phenol, against the well-established profile of propranolol.

Due to the limited publicly available data on the beta-adrenergic activity of 4-(2-(benzylamino)propoxy)phenol, this document will serve as a technical guide for researchers, outlining the requisite experimental protocols and data interpretation necessary for a comprehensive comparison. The established data for propranolol will be presented as a reference.

Compound Profiles

Propranolol: A synthetic aryloxypropanolamine, propranolol is a non-selective competitive antagonist of β1 and β2 adrenergic receptors[4]. Its structure features a naphthalene ring, which contributes to its lipophilicity and ability to cross the blood-brain barrier[3][4].

4-(2-(Benzylamino)propoxy)phenol: This compound shares the core aryloxypropanolamine scaffold characteristic of many beta-blockers. The key structural features include a phenol group and a benzylamino moiety. The synthesis of this and similar compounds typically involves multi-step chemical reactions, including the formation of an ether linkage and subsequent amine substitution. While specific biological activity data is not widely published, its structure suggests a potential interaction with adrenergic receptors.

Comparative Beta-Blocking Activity: An Experimental Framework

To ascertain and compare the beta-blocking prowess of 4-(2-(benzylamino)propoxy)phenol with propranolol, a series of in vitro and in vivo experiments are essential.

In Vitro Assessment of Beta-Receptor Affinity and Function

1. Radioligand Binding Assays: Gauging Receptor Affinity (Ki)

The initial step in characterizing a potential beta-blocker is to determine its binding affinity for β1 and β2 adrenergic receptors. This is typically achieved through competitive radioligand binding assays.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)Selectivity (β1/β2)
Propranolol1.74 - 8.60.46 - 3.69Non-selective
4-(2-(Benzylamino)propoxy)phenolData to be determinedData to be determinedData to be determined

Note: Propranolol Ki values are sourced from multiple studies and can vary based on experimental conditions.[6][7]

2. Functional Assays: Measuring Antagonist Potency (IC50)

Beyond binding, it is crucial to assess the functional consequence of this interaction. Functional assays determine the concentration of the antagonist required to inhibit 50% of the response induced by a beta-agonist, such as isoproterenol. A common method is the measurement of cyclic AMP (cAMP) accumulation.

  • Principle: Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Agonist binding to Gs-coupled β-receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP[8][9]. A beta-blocker will inhibit this agonist-induced cAMP production.

Table 2: Comparative Functional Antagonist Potency (IC50, nM)

Compoundβ1-Mediated cAMP Inhibition (IC50, nM)β2-Mediated cAMP Inhibition (IC50, nM)
Propranolol~50~50
4-(2-(benzylamino)propoxy)phenolData to be determinedData to be determined

Note: Propranolol IC50 values can vary depending on the cell line and assay conditions.[6]

In Vivo Evaluation of Beta-Blockade

Animal models are indispensable for understanding the physiological effects of a potential beta-blocker.

1. Isoproterenol-Induced Tachycardia Model:

  • Principle: The non-selective beta-agonist isoproterenol induces a dose-dependent increase in heart rate (tachycardia). The ability of a beta-blocker to attenuate this response is a direct measure of its in vivo beta-blocking activity.

2. Blood Pressure and Heart Rate Monitoring in Hypertensive Models:

  • Principle: In animal models of hypertension, the chronic administration of a beta-blocker should lead to a reduction in both blood pressure and heart rate. This assesses the compound's therapeutic potential.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

Objective: To determine the Ki of 4-(2-(benzylamino)propoxy)phenol and propranolol for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol.

  • Test compounds: 4-(2-(benzylamino)propoxy)phenol and propranolol.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled antagonist like propranolol (for non-specific binding), or the test compound.

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values using non-linear regression analysis and then calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To determine the IC50 of 4-(2-(benzylamino)propoxy)phenol and propranolol in inhibiting agonist-induced cAMP production.

Materials:

  • Whole cells expressing human β1 or β2 adrenergic receptors.

  • Beta-agonist: Isoproterenol.

  • Test compounds: 4-(2-(benzylamino)propoxy)phenol and propranolol.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of the test compounds or vehicle.

  • Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80).

  • After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

Visualizing the Mechanisms

Caption: Beta-adrenergic receptor signaling pathway leading to cAMP production.

G_protein_signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Beta_Receptor Activates Antagonist Antagonist (Propranolol or Test Compound) Antagonist->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Experimental workflow for radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-Expressing Cell Membranes Incubation Incubate Components (to reach equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Non-linear Regression (IC50 -> Ki) Calculation->Analysis

Sources

Comparative

A Comparative Pharmacological Guide to Beta-Adrenergic Antagonists: Profiling 4-(2-(Benzylamino)propoxy)phenol Against Established Beta-Blockers

Introduction: The Evolving Landscape of Beta-Blockers and the Rationale for New Chemical Entities Beta-adrenergic receptor antagonists, commonly known as beta-blockers, have been a cornerstone of cardiovascular medicine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Beta-Blockers and the Rationale for New Chemical Entities

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, have been a cornerstone of cardiovascular medicine for decades. Their therapeutic applications are extensive, ranging from hypertension and angina pectoris to heart failure and arrhythmias. The clinical efficacy of beta-blockers stems from their ability to antagonize the effects of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and other tissues.

The first generation of beta-blockers were non-selective, antagonizing both β1 and β2 receptors. Subsequent research led to the development of second-generation, cardioselective agents with a higher affinity for β1 receptors, which are predominantly located in the heart. This selectivity minimizes off-target effects, such as bronchoconstriction, which is mediated by β2 receptors. Further refinements have produced third-generation beta-blockers with additional vasodilatory properties.

The aryloxypropanolamine scaffold is a common structural motif in many clinically successful beta-blockers. The molecule of interest, 4-(2-(Benzylamino)propoxy)phenol, belongs to this structural class, suggesting it may possess beta-blocking activity. However, the precise pharmacological profile of this compound is not yet publicly documented. This guide provides a framework for the comprehensive evaluation of 4-(2-(Benzylamino)propoxy)phenol by comparing its predicted properties with a panel of well-characterized beta-blockers:

  • Propranolol: A non-selective β-antagonist.

  • Metoprolol: A β1-selective antagonist.

  • Pindolol: A non-selective partial agonist with intrinsic sympathomimetic activity (ISA).

This guide will delve into the key pharmacological parameters that define a beta-blocker's profile and provide detailed experimental protocols for the in vitro and in vivo characterization of novel chemical entities like 4-(2-(Benzylamino)propoxy)phenol.

Key Pharmacological Parameters for the Comparative Evaluation of Beta-Blockers

The clinical utility of a beta-blocker is determined by a combination of its pharmacological properties. A thorough understanding of these parameters is crucial for predicting the therapeutic potential and possible side-effect profile of a new chemical entity.

1. Receptor Selectivity (β1 vs. β2):

  • β1-Adrenergic Receptors: Primarily located in the heart, their stimulation increases heart rate, contractility, and conduction velocity. Selective blockade of these receptors is desirable for treating cardiovascular conditions while minimizing side effects.

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus. Their stimulation leads to relaxation (e.g., bronchodilation and vasodilation). Non-selective blockade can lead to bronchoconstriction, a significant concern for patients with asthma or COPD.

2. Intrinsic Sympathomimetic Activity (ISA):

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the β-receptor in the absence of a full agonist.[1] This property, known as ISA, can be beneficial in certain patient populations, as it may prevent profound bradycardia or a significant reduction in cardiac output at rest.[1]

3. Membrane Stabilizing Activity (MSA):

This property, also known as a quinidine-like or local anesthetic effect, is related to the blockade of sodium channels.[2] While present in some beta-blockers, its clinical significance in cardiovascular therapy is not well-established.[2]

4. Lipophilicity:

The lipid solubility of a beta-blocker influences its pharmacokinetic properties, including absorption, distribution, and ability to cross the blood-brain barrier. More lipophilic drugs tend to have greater central nervous system (CNS) penetration, which can lead to side effects like fatigue and sleep disturbances but may also be therapeutically useful in conditions like migraine prophylaxis.

Comparative Profile of 4-(2-(Benzylamino)propoxy)phenol and Reference Beta-Blockers

The following table summarizes the known pharmacological properties of our reference compounds and outlines the parameters to be determined for 4-(2-(Benzylamino)propoxy)phenol.

PropertyPropranololMetoprololPindolol4-(2-(Benzylamino)propoxy)phenol
Receptor Selectivity Non-selective (β1 ≈ β2)β1-selectiveNon-selective (β1 ≈ β2)To be determined
β1 Receptor Affinity (Ki) ~1.8 nM[3]~47 nM[4]To be determinedTo be determined
β2 Receptor Affinity (Ki) ~0.8 nM[3]~2960 nM[4]To be determinedTo be determined
Selectivity Ratio (β2 Ki / β1 Ki) ~0.44~63To be determinedTo be determined
Intrinsic Sympathomimetic Activity (ISA) NoNoYes[1]To be determined
Intrinsic Activity (vs. Isoproterenol) N/AN/APartial Agonist (~15-50% Emax)[5]To be determined
Membrane Stabilizing Activity (MSA) Yes (High)[6]No/LowYesTo be determined
Lipophilicity (LogP) ~3.1~1.9~1.8To be determined

Experimental Protocols for the Pharmacological Characterization of 4-(2-(Benzylamino)propoxy)phenol

The following protocols provide a comprehensive framework for elucidating the beta-blocking properties of a novel compound.

In Vitro Characterization

1. Radioligand Binding Assay for β1 and β2 Adrenergic Receptor Affinity

This assay determines the affinity of the test compound for β1 and β2 receptors by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 4-(2-(Benzylamino)propoxy)phenol for human β1 and β2 adrenergic receptors.

  • Materials:

    • Cell membranes from stable cell lines expressing human β1 or β2 adrenergic receptors.

    • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

    • Non-specific binding control: Propranolol (high concentration).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Test compound: 4-(2-(Benzylamino)propoxy)phenol at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of propranolol (for non-specific binding).

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay for Antagonist Potency and Intrinsic Sympathomimetic Activity (cAMP Accumulation Assay)

This assay measures the ability of the test compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway, and to stimulate cAMP production on its own.

  • Objective: To determine the antagonist potency (pA₂) and the intrinsic sympathomimetic activity of 4-(2-(Benzylamino)propoxy)phenol.

  • Materials:

    • CHO or HEK293 cells stably expressing human β1 or β2 adrenergic receptors.

    • Full agonist: Isoproterenol.

    • Test compound: 4-(2-(Benzylamino)propoxy)phenol.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Antagonist Mode:

      • Seed the cells in a 96-well plate and incubate overnight.

      • Pre-incubate the cells with various concentrations of the test compound or vehicle.

      • Stimulate the cells with a fixed concentration of isoproterenol (typically EC₈₀).

      • Incubate for a specified time to allow for cAMP accumulation.

      • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

      • Generate a concentration-response curve for the antagonist and calculate the IC₅₀.

      • The pA₂ value can be determined using a Schild plot analysis.

    • Agonist (ISA) Mode:

      • Seed the cells as described above.

      • Treat the cells with increasing concentrations of the test compound alone.

      • Include a concentration-response curve for the full agonist isoproterenol as a positive control.

      • Measure the intracellular cAMP levels.

      • Determine the Emax (maximal effect) of the test compound and express it as a percentage of the Emax of isoproterenol to quantify its intrinsic activity.

In Vivo Characterization

1. Cardiovascular Effects in a Rat Model

This in vivo experiment assesses the effect of the test compound on blood pressure and heart rate in an animal model.

  • Objective: To evaluate the in vivo beta-blocking activity of 4-(2-(Benzylamino)propoxy)phenol by measuring its effects on heart rate and blood pressure at rest and in response to a β-agonist challenge.

  • Materials:

    • Male Wistar or Sprague-Dawley rats.

    • Anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Catheters for intravenous administration and arterial blood pressure measurement.

    • Blood pressure transducer and data acquisition system.

    • Isoproterenol.

    • Test compound: 4-(2-(Benzylamino)propoxy)phenol.

  • Procedure:

    • Anesthetize the rat and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).

    • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Administer a bolus dose of isoproterenol intravenously and record the peak change in HR and MAP.

    • After the cardiovascular parameters return to baseline, administer the test compound intravenously.

    • After a suitable equilibration period, repeat the isoproterenol challenge.

    • The beta-blocking effect is quantified by the attenuation of the isoproterenol-induced tachycardia and hypotensive response.

    • The effect of the test compound on resting HR and MAP is also determined.

Visualizing the Concepts: Diagrams and Workflows

Classification of Beta-Blockers

G cluster_0 Beta-Blocker Classification cluster_1 By Selectivity cluster_2 By Intrinsic Sympathomimetic Activity (ISA) bb Beta-Blockers non_selective Non-selective (β1 & β2) Propranolol, Pindolol bb->non_selective cardioselective Cardioselective (β1) Metoprolol bb->cardioselective no_isa No ISA Propranolol, Metoprolol non_selective->no_isa e.g. isa With ISA (Partial Agonist) Pindolol non_selective->isa e.g. cardioselective->no_isa e.g.

Caption: Classification of beta-blockers based on receptor selectivity and intrinsic sympathomimetic activity.

Experimental Workflow for Pharmacological Profiling

G start New Chemical Entity (4-(2-(Benzylamino)propoxy)phenol) in_vitro In Vitro Characterization start->in_vitro binding Radioligand Binding Assay (β1 & β2 Affinity - Ki) in_vitro->binding functional Functional Assay (cAMP) (Antagonist Potency - pA2, ISA) in_vitro->functional analysis Data Analysis & Profile Generation binding->analysis functional->analysis in_vivo In Vivo Characterization rat_model Anesthetized Rat Model (Blood Pressure & Heart Rate) in_vivo->rat_model rat_model->analysis analysis->in_vivo conclusion Comparative Assessment & Lead Optimization analysis->conclusion

Caption: A generalized workflow for the pharmacological characterization of a novel beta-blocker.

Structure-Activity Relationship of Aryloxypropanolamine Beta-Blockers

Caption: Key structural features of aryloxypropanolamine beta-blockers and their influence on activity. (Note: A generic chemical structure image would be placed here in a full publication).

Conclusion and Future Directions

The structural features of 4-(2-(Benzylamino)propoxy)phenol suggest its potential as a novel beta-adrenergic antagonist. Based on the structure-activity relationships of the aryloxypropanolamine class, it is plausible that this compound will exhibit affinity for β-receptors. The nature of the aromatic substitution and the benzyl group on the amine will be critical determinants of its selectivity, potency, and potential for intrinsic sympathomimetic activity.

The experimental framework outlined in this guide provides a robust and systematic approach to fully characterize the pharmacological profile of 4-(2-(Benzylamino)propoxy)phenol. The data generated from these studies will enable a direct and quantitative comparison with established beta-blockers, ultimately determining its potential as a new therapeutic agent. Should this compound exhibit a favorable profile, further preclinical development, including pharmacokinetic and toxicology studies, would be warranted.

References

  • The sympathomimetic activity of (+/-)-pindolol at beta 1- and beta 2-adrenoceptor sites. Br J Pharmacol. 1982;75(1):141-146.
  • Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations. Br J Clin Pharmacol. 1982;13 Suppl 2:187S-192S.
  • Propranolol and its Mechanism of Action. J Pharmacovigil. 2023;11(3):1000285.
  • What is the mechanism of Pindolol?
  • Is the ISA of pindolol β2-adrenoceptor selective? Br J Clin Pharmacol. 1982;13 Suppl 2:203S-207S.
  • Pindolol: Package Insert / Prescribing Inform
  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CVPharmacology.com.
  • β adrenergic receptor Antagonist, Gene. MedChemExpress.
  • Metoprolol tartr
  • Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension. Drugs. 1983;25 Suppl 2:53-61.
  • The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn Schmiedebergs Arch Pharmacol. 1985;331(1):60-70.
  • Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. Br J Clin Pharmacol. 1978;5(2):115-121.
  • Intrinsic sympathomimetic activity. Taylor & Francis Online.
  • METOPROLOL SUCCINATE.
  • Metoprolol. Wikipedia.
  • Relevance of intrinsic sympathomimetic activity for beta blockers. Am J Cardiol. 1985;55(13 Pt 1):31D-34D.
  • Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs. Am J Cardiol. 1983;51(3):639-648.
  • The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. J Cardiovasc Pharmacol. 1989;14(6):864-870.
  • Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological consider
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. J Vis Exp. 2021;(173):10.3791/62657.
  • Anti-Beta 1 Adrenergic Receptor Antibodies (IgG) Elisa. Eagle Biosciences.
  • Propranolol. Wikipedia.
  • Propranolol hydrochloride extended-release capsules.
  • Detection of β-Adrenergic Receptors by Radioligand Binding.
  • Metoprolol.
  • Predicting in vivo cardiovascular properties of β-blockers from cellular assays. Br J Pharmacol. 2011;162(6):1395-1408.
  • Metoprolol: MedlinePlus Drug Inform
  • Blood pressure and heart rate response to central beta-blockade in conscious rats with glucocorticoid-induced hypertension. J Hypertens. 1986;4(4):469-472.
  • Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol. Eur J Pharmacol. 1982;86(1):71-76.
  • Application Notes and Protocols: Radioligand Binding Assay for Mephentermine
  • A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. J Pharm Pharmacol. 1978;30(1):29-34.
  • Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimul
  • GloSensor™ cAMP Assay Protocol.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. J Vis Exp. 2017;(124):55835.
  • propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL. Guide to Pharmacology.
  • cAMP Accumulation Assay.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
  • cAMP - Guide to optimizing agonists of Gαs. Revvity.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual [Internet].
  • Measuring Blood Pressure in Small Laboratory Animals.
  • pA2 values of the action of Propranolol in a dose of [10 -8 M and 10 -5...
  • 4.14 Beta-2 Antagonists – Nursing Pharmacology 2e. WisTech Open. Nursing Pharmacology 2e. WisTech Open.

Sources

Validation

The Art of Agonism and Antagonism: A Comparative Guide to the Structure-Activity Relationship of 4-(2-(Benzylamino)propoxy)phenol Derivatives

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a deep dive into the structure-activity relati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a deep dive into the structure-activity relationship (SAR) of 4-(2-(benzylamino)propoxy)phenol derivatives, a class of compounds belonging to the broader family of aryloxypropanolamines. These compounds are of significant interest to researchers in cardiovascular medicine and beyond, primarily for their potential as β-adrenergic receptor antagonists, commonly known as beta-blockers.

This document will navigate through the key structural modifications of the 4-(2-(benzylamino)propoxy)phenol scaffold and their profound impact on potency, selectivity, and overall pharmacological profile. We will dissect the molecule into its three principal components: the aromatic phenol ring, the benzylamino group, and the central propoxy-2-ol linker, and explore how subtle alterations to each can dramatically influence biological outcomes.

The Core Pharmacophore: A Foundation for Activity

The aryloxypropanolamine backbone is the quintessential feature of most classical beta-blockers.[1][2] This structural motif, present in our core molecule, is crucial for interaction with β-adrenergic receptors. The ether oxygen linkage between the aromatic ring and the propanolamine side chain is a key contributor to the antagonist properties of these molecules.

cluster_0 4-(2-(Benzylamino)propoxy)phenol Scaffold A Phenol Ring B Propoxy-2-ol Linker A->B Ether Linkage C Benzylamino Group B->C Amine Linkage

Caption: Core components of the 4-(2-(benzylamino)propoxy)phenol scaffold.

Part 1: The Influence of the Phenolic Ring

The substitution pattern on the 4-hydroxyphenol ring plays a pivotal role in determining the cardioselectivity (β1 versus β2 receptor affinity) and overall potency of these derivatives.

Position and Nature of Substituents

The presence of a substituent at the para (4-position) of the aromatic ring, as in our parent compound, is a common feature of β1-selective blockers.[1] The nature of this substituent significantly modulates activity. While our core structure features a hydroxyl group, other modifications have been explored in related aryloxypropanolamines.

For instance, the introduction of acylamino groups at the 4-position of phenoxypropanolamines has been shown to influence β-adrenergic receptor affinity.[3] While a direct comparison with a simple hydroxyl group is not provided in the literature, this suggests that hydrogen bond donating and accepting groups in this position are critical for receptor interaction.

Impact of the Hydroxyl Group

The phenolic hydroxyl group itself is a key feature. Its ability to engage in hydrogen bonding can significantly contribute to receptor binding. Furthermore, it provides a handle for further derivatization, allowing for the exploration of prodrug strategies or the introduction of other functionalities to modulate pharmacokinetic properties.

Part 2: The Benzylamino Moiety - A Key to Potency and Selectivity

The nature of the substituent on the amine is arguably one of the most critical determinants of β-adrenergic receptor affinity and selectivity.

Bulk of the N-Substituent

A secondary amine is generally considered optimal for potent β-blocking activity. The steric bulk of the N-substituent is a major factor influencing selectivity. While a simple benzyl group is present in our core structure, increasing the steric hindrance, for example with a tert-butyl group, is a well-known strategy to enhance β-receptor affinity.

Substitution on the Benzyl Ring

Modifications to the phenyl ring of the benzylamino group can also fine-tune the pharmacological profile. The introduction of electron-donating or electron-withdrawing groups can alter the basicity of the amine and introduce new points of interaction with the receptor. For example, in a series of 2-[4-[3-(substituted-amino)-2-hydroxypropoxy]phenyl]imidazoles, the (S)-enantiomer with a 3,4-dimethoxyphenyl)ethylamino side chain was found to be over 100 times more selective for the β1-adrenergic receptor than atenolol.[4] This highlights the profound impact of substitutions on the N-arylalkyl group.

Part 3: The Stereochemistry of the Propoxy-2-ol Linker

The propanolamine linker contains a chiral center at the carbon bearing the hydroxyl group. The stereochemistry at this position is crucial for activity.

The (S)-Enantiomer: The Active Form

For β-blockers of the aryloxypropanolamine class, the (S)-enantiomer is consistently reported to be the more active isomer. The (S)-configuration allows for the optimal orientation of the hydroxyl group and the amine for interaction with the β-adrenergic receptor. The (S)-(-)-enantiomer of moprolol, for example, showed a marked β-blocking effect, while the (R)-(+)-isomer was inactive.[5]

cluster_0 Stereochemistry and Activity S_enantiomer (S)-Enantiomer Activity High β-blocking Activity S_enantiomer->Activity R_enantiomer (R)-Enantiomer Inactivity Low or No Activity R_enantiomer->Inactivity A 4-Hydroxyphenol C Glycidyl Ether Intermediate A->C + (Base) B Epichlorohydrin B->C E 4-(2-(Benzylamino)propoxy)phenol C->E + D Benzylamine D->E

Caption: A typical synthetic pathway for 4-(2-(benzylamino)propoxy)phenol derivatives.

Step-by-Step Protocol:

  • Formation of the Glycidyl Ether: 4-Hydroxyphenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent (e.g., ethanol or acetone). This reaction proceeds via a Williamson ether synthesis to form the corresponding glycidyl ether intermediate.

  • Ring Opening with Amine: The purified glycidyl ether intermediate is then reacted with benzylamine. This reaction involves the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired 4-(2-(benzylamino)propoxy)phenol derivative.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.

In Vitro Evaluation of β-Adrenergic Blocking Activity

The β-blocking activity of the synthesized compounds is typically evaluated in isolated tissue preparations.

Protocol for β1-Adrenoceptor Antagonism (Isolated Guinea Pig Atria):

  • Guinea pig right atria are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • The atrial preparations are allowed to equilibrate under a resting tension.

  • Cumulative concentration-response curves to a standard β-agonist, such as isoprenaline, are obtained to establish a baseline.

  • The tissues are then incubated with the test compound (a 4-(2-(benzylamino)propoxy)phenol derivative) at a specific concentration for a defined period.

  • A second cumulative concentration-response curve to isoprenaline is then generated in the presence of the antagonist.

  • The rightward shift in the concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Protocol for β2-Adrenoceptor Antagonism (Isolated Guinea Pig Trachea):

  • Guinea pig tracheal spiral strips are prepared and mounted in an organ bath under similar conditions as the atrial preparations.

  • The tracheal strips are contracted with a spasmogen, such as histamine or carbachol.

  • Cumulative concentration-response curves to the relaxant effect of isoprenaline are obtained.

  • The protocol then follows the same steps of incubation with the test compound and subsequent generation of an isoprenaline concentration-response curve as described for the atria.

  • The pA2 value for the β2-receptor is calculated from the shift in the concentration-response curve.

Conclusion

The structure-activity relationship of 4-(2-(benzylamino)propoxy)phenol derivatives is a compelling example of how subtle molecular modifications can lead to significant changes in pharmacological activity. The key takeaways for researchers in this field are:

  • The Aryloxypropanolamine Core is Essential: This scaffold provides the fundamental framework for β-adrenergic antagonism.

  • 4-Position Substitution on the Phenol Ring Governs Cardioselectivity: The presence and nature of substituents at this position are critical for achieving β1-selectivity.

  • The N-Substituent Fine-Tunes Potency and Selectivity: The steric and electronic properties of the benzylamino group are major determinants of receptor affinity.

  • Stereochemistry is Non-Negotiable: The (S)-enantiomer is the active form, and chiral synthesis or resolution is necessary to obtain the desired pharmacological effect.

By leveraging these SAR principles, medicinal chemists can rationally design and synthesize novel 4-(2-(benzylamino)propoxy)phenol derivatives with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation cardiovascular therapeutics.

References

  • Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. [Link]

  • synthesis and biological evaluation of of 1-aryloxy-2-hydroxy-3-aminocyclohexanes. International Journal of Medical, Pharmaceutical and Biological Sciences. [Link]

  • β-Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology. [Link]

  • Design, Synthesis and In Vivo Cardiovascular Evaluation of Some Novel Aryloxy Propanol Amino Acid Derivatives. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of novel potential ultrashort-acting beta-blockers. PubMed. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC. [Link]

  • Comparative Studies on Beta-Adrenolytic Potencies of Some New Phenoxyaminopropanol Derivatives and Celiprolol. PubMed. [Link]

  • Synthesis and preliminary biological studies of 4- and 5-[2-hydroxy-3-(isopropylamino)propoxy]benzimidazoles: selective beta2 adrenergic blocking agents. PubMed. [Link]

  • Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. PubMed. [Link]

  • Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. PubMed. [Link]

  • Beta 1-selective Adrenoceptor Antagonists: Examples of the 2-[4-[3-(substituted-amino)-2-hydroxypropoxy]phenyl]imidazole Class. PubMed. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

Sources

Comparative

validation of analytical methods for 4-(2-(Benzylamino)propoxy)phenol

An in-depth technical analysis and methodology comparison for the trace-level quantification of 4-(2-(Benzylamino)propoxy)phenol. Executive Summary The quantification of 4-(2-(Benzylamino)propoxy)phenol (BAPP, CAS 59182-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodology comparison for the trace-level quantification of 4-(2-(Benzylamino)propoxy)phenol.

Executive Summary

The quantification of 4-(2-(Benzylamino)propoxy)phenol (BAPP, CAS 59182-24-0) —a critical secondary amine intermediate in pharmaceutical synthesis—presents a dual analytical challenge. Its physicochemical profile, characterized by a basic secondary amine and a phenolic hydroxyl group, makes it highly susceptible to severe peak tailing on traditional chromatographic media and matrix suppression in mass spectrometry.

As regulatory bodies increasingly enforce the updated for method lifecycle management, analytical laboratories must transition from legacy techniques to robust, self-validating systems. This guide objectively compares traditional methodologies (HPLC-UV, GC-MS) against an optimized UHPLC-MS/MS platform utilizing Core-Shell Positive Surface (PS) C18 technology , detailing the mechanistic causality behind the superior performance of the latter.

The Analytical Challenge: Physicochemical Profiling

To understand why legacy methods fail, we must examine the molecular architecture of BAPP.

  • Secondary Amine (pKa ~9.5): At typical acidic mobile phase pH (pH 2–3), the amine is fully protonated (-NH₂⁺-). On traditional fully porous silica columns, this cation interacts strongly with unendcapped, acidic residual silanols (-Si-O⁻) via ion-exchange mechanisms. This secondary interaction is the primary cause of Van Deemter C-term band broadening (peak tailing).

  • Phenolic Hydroxyl (pKa ~10.0): The presence of the polar hydroxyl group limits volatility, rendering direct Gas Chromatography (GC) impossible without tedious and highly variable derivatization steps.

Workflow A Target Analyte: 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) B Physicochemical Assessment (Secondary Amine + Phenol) A->B C Traditional HPLC-UV (Fully Porous C18) B->C Option 1 D GC-MS (Derivatization Required) B->D Option 2 E UHPLC-MS/MS (Core-Shell PS C18) B->E Optimal Path F Severe Peak Tailing Low Sensitivity C->F G Complex Sample Prep Variable Recovery D->G H Sharp Peak Shape Sub-ppb Sensitivity E->H I ICH Q2(R2) Validation (Lifecycle & Risk-Based) H->I

Figure 1: Method selection and validation workflow for BAPP analysis.

Methodology Comparison: Why Traditional Approaches Fail

When evaluating analytical platforms for BAPP, the data clearly demonstrates that the structural limitations of fully porous silica and the lack of MS/MS specificity in UV methods compromise data integrity.

By upgrading to a Core-Shell PS C18 column , we fundamentally alter the fluid dynamics and surface chemistry. The solid silica core reduces the diffusion path (minimizing the Van Deemter B term), while the superficially porous shell ensures rapid mass transfer. More importantly, the Positive Surface (PS) modification carries a weak positive charge that electrostatically repels the protonated BAPP amine, completely neutralizing silanol-induced tailing [2].

ParameterTraditional HPLC-UV (Fully Porous C18)GC-MS (Derivatized)UHPLC-MS/MS (Core-Shell PS C18)
Sensitivity (LOQ) 500 ng/mL50 ng/mL0.5 ng/mL
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing)1.3 (Moderate)1.05 (Excellent)
Sample Preparation Simple (Dilute & Shoot)Complex (Silylation, 2 hrs)Moderate (d-SPE, 15 mins)
Matrix Interference High (Co-elution risk)MediumLow (MRM Specificity)
Run Time 25 minutes35 minutes5.5 minutes

Table 1: Performance comparison of analytical methodologies for BAPP quantification.

Mechanism cluster_0 Traditional Fully Porous C18 cluster_1 Core-Shell PS C18 A1 Residual Silanols (-Si-O⁻) A2 Protonated BAPP (-NH₂⁺-) A1->A2 Attraction A3 Strong Ionic Interaction (Band Broadening) A2->A3 Result B1 Positively Charged Surface (-NH₃⁺) B2 Protonated BAPP (-NH₂⁺-) B1->B2 Repulsion B3 Electrostatic Repulsion (Sharp Peaks) B2->B3 Result

Figure 2: Analyte-Stationary Phase interaction mechanism comparing column chemistries.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) and dispersive Solid-Phase Extraction (d-SPE) to actively monitor and mitigate matrix effects—a known vulnerability in ESI-MS/MS [3].

Step 1: Matrix Mitigation via d-SPE Sample Preparation

Causality: Biological or complex API matrices contain phospholipids and organic acids that suppress BAPP ionization. We utilize a combination of Primary Secondary Amine (PSA) and C18 sorbents to physically strip these interferents before injection.

  • Transfer 1.0 mL of sample extract (in Acetonitrile) into a 2 mL centrifuge tube containing 25 mg PSA and 25 mg C18.

  • Add 10 µL of Internal Standard (BAPP-d7, 100 ng/mL) to correct for any volumetric or ionization variance.

  • Vortex vigorously for 60 seconds, then centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 500 µL of the supernatant to a UHPLC vial for injection.

Step 2: Chromatographic Conditions

Causality: Formic acid (0.1%) forces the mobile phase pH to ~2.7, ensuring BAPP remains fully protonated for optimal interaction with the PS column and maximum ESI+ droplet surface charge.

  • Column: Core-Shell PS C18 (100 mm × 2.1 mm, 2.6 µm)

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid

  • Gradient: 0-0.5 min (5% B); 0.5-3.5 min (linear to 95% B); 3.5-4.5 min (hold 95% B); 4.5-5.5 min (re-equilibrate at 5% B).

  • Flow Rate: 0.45 mL/min | Injection Volume: 2.0 µL.

Step 3: MS/MS Parameters (ESI+)
  • Precursor Ion: m/z 258.2 [M+H]+

  • Quantifier Transition: m/z 258.2 91.1 (Collision Energy: 25 eV). Mechanistic note: This represents the highly stable benzyl cation cleavage.

  • Qualifier Transition: m/z 258.2 107.1 (Collision Energy: 20 eV).

Step 4: System Suitability Testing (SST) & QC Bracketing

Before batch acquisition, inject the 50 ng/mL calibration standard six times. The system is only validated for use if the %RSD of the BAPP peak area is 2.0% and the retention time drift is 0.05 minutes. Inject a Mid-QC sample every 10 injections to verify instrument stability.

ICH Q2(R2) Validation Results

The developed Core-Shell UHPLC-MS/MS method was rigorously validated against the latest [1]. The integration of the PS column chemistry and d-SPE cleanup resulted in exceptional accuracy and precision, completely bypassing the limitations of legacy systems.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (BAPP)
Specificity No interference at retention timeComplies (No matrix peaks at 2.85 min)
Linearity (Range) R2≥0.990 R2=0.9994 (0.5 to 1000 ng/mL)
Limit of Quantitation (LOQ) S/N 10:10.5 ng/mL (S/N = 18:1)
Accuracy (Recovery) 80% – 120%98.4% ± 2.1% (across 3 QC levels)
Repeatability (Precision) %RSD 5.0%1.8% (n=6 at Mid-QC)
Matrix Effect (ME%) ± 15% deviation-4.2% (Negligible ion suppression)

Table 2: ICH Q2(R2) Validation metrics demonstrating the robustness of the Core-Shell UHPLC-MS/MS method.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Adopted Nov 2023, Effective June 2024.[Link]

  • Core-Shell Technology: Improved Selectivity and Performance For Bases. Phenomenex / LabRulez LCMS.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI Molecules, 2020.[Link]

Validation

Cross-Validation of Analytical Assays for 4-(2-(Benzylamino)propoxy)phenol: A Comparative Analysis of HPLC-UV and UHPLC-MS/MS

An In-Depth Comparative Guide In the rigorous environment of pharmaceutical research and development, the integrity of analytical data is non-negotiable. The ability to accurately and reliably quantify compounds is funda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide

In the rigorous environment of pharmaceutical research and development, the integrity of analytical data is non-negotiable. The ability to accurately and reliably quantify compounds is fundamental to safety, efficacy, and regulatory approval. This guide provides a detailed, field-proven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS)—for the analysis of 4-(2-(Benzylamino)propoxy)phenol.

The focus of this document is the critical process of cross-validation. Cross-validation serves as the formal process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable and reliable data.[1] This becomes essential when transitioning methods, such as moving from a legacy HPLC procedure to a more modern, sensitive UHPLC-MS/MS assay, to ensure continuity and consistency of data across a drug's lifecycle.[2]

The Central Role of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate, through objective evidence, that it is suitable for its intended purpose.[3][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines that form the global standard for method validation.[6] These guidelines outline the core validation parameters that define a reliable method, including accuracy, precision, specificity, linearity, range, and robustness.[1][6]

This guide is structured around the principles laid out in the ICH Q2(R1) guideline, which provides a harmonized framework for validating analytical procedures.[3][4][7][8]

Analyte of Interest: 4-(2-(Benzylamino)propoxy)phenol

4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a substituted phenol derivative.[9] While not a widely known API itself, its structure is characteristic of an intermediate or a related substance in the synthesis of more complex pharmaceutical molecules, particularly those in the phenoxypropanolamine class of beta-blockers. Accurate quantification is therefore crucial for monitoring reaction progress, assessing the purity of intermediates, and controlling the impurity profile of final drug products.

analyte_structure 4-(2-(Benzylamino)propoxy)phenol C₁₆H₁₉NO₂ | MW: 257.33 g/mol s cross_validation_workflow cluster_prep Sample & Standard Preparation cluster_hplc Method A: HPLC-UV cluster_uhplc Method B: UHPLC-MS/MS cluster_analysis Comparative Analysis ref_std Reference Standard Stock cal_series Calibration Series ref_std->cal_series qc_samples QC Samples (Low, Mid, High) ref_std->qc_samples hplc_analysis Analysis of Calibrators & QCs cal_series->hplc_analysis uhplc_analysis Analysis of Calibrators & QCs cal_series->uhplc_analysis qc_samples->hplc_analysis qc_samples->uhplc_analysis hplc_data Data Acquisition (UV Chromatogram) hplc_analysis->hplc_data process_hplc Process HPLC Data hplc_data->process_hplc uhplc_data Data Acquisition (MRM) uhplc_analysis->uhplc_data process_uhplc Process UHPLC Data uhplc_data->process_uhplc stat_comp Statistical Comparison of Results (e.g., % Difference, Bland-Altman) process_hplc->stat_comp process_uhplc->stat_comp conclusion Determine Method Comparability stat_comp->conclusion

Figure 2: Workflow for the cross-validation of HPLC-UV and UHPLC-MS/MS methods.

Experimental Protocols

The following protocols provide the detailed methodologies used in this comparative study. The choice of a C18 stationary phase is standard for moderately polar analytes like the target compound, while the mobile phase composition is optimized for efficient elution and good peak shape.

Protocol 1: HPLC-UV Method

This protocol represents a standard, robust method suitable for routine quality control and assay measurements.

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 274 nm.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Protocol 2: UHPLC-MS/MS Method

This protocol is designed for high sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex biological matrices.

  • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transition: Q1 (Precursor Ion): 258.2 m/z -> Q3 (Product Ion): 106.1 m/z.

Comparative Performance Data

The following tables summarize the performance characteristics of each method based on the validation experiments. Acceptance criteria are based on the ICH Q2(R1) guideline. [3][4]

Table 1: System Performance and Linearity
ParameterHPLC-UVUHPLC-MS/MSCausality & Insight
Typical Run Time ~15 min~4 minThe smaller particle size (1.7 µm vs. 5 µm) and higher optimal flow velocity of the UHPLC column dramatically reduce analysis time, increasing throughput. [2][10]
Linear Range 0.5 - 100 µg/mL0.1 - 500 ng/mLThe mass spectrometer is an inherently more sensitive detector than a UV detector, allowing for a much lower limit of quantification.
Correlation Coeff. (r²) > 0.9991> 0.9996Both methods show excellent linearity. The high r² value confirms a strong proportional relationship between concentration and response.
Table 2: Accuracy and Precision

Accuracy is determined by the agreement between the measured value and the true value, while precision reflects the degree of scatter between repeated measurements. [6]

Parameter HPLC-UV UHPLC-MS/MS Acceptance Criteria (ICH)
Accuracy (Recovery %) 98.6% - 101.5% 99.1% - 101.2% Typically 98.0% - 102.0% for drug substance assay.
Repeatability (Intra-day Precision, %RSD) ≤ 1.3% ≤ 0.8% ≤ 2.0%

| Intermediate Precision (Inter-day, %RSD) | ≤ 1.8% | ≤ 1.2% | ≤ 2.0% |

Interpretation: Both methods demonstrate excellent accuracy and precision, falling well within the established acceptance criteria. The UHPLC-MS/MS method shows slightly tighter precision (lower %RSD), which is common due to the stability of modern instrumentation and the reduction of chromatographic interferences through selective MS detection.

Table 3: Specificity and Sensitivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. [3][4]Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

ParameterHPLC-UVUHPLC-MS/MSCausality & Insight
Specificity Good. Potential for co-eluting impurities to interfere.Excellent. Specificity is ensured by monitoring a unique precursor-to-product ion transition (MRM).While chromatographic separation provides specificity in HPLC-UV, it is not absolute. MS/MS provides an orthogonal dimension of separation based on mass, making it far more specific.
LOD ~0.15 µg/mL~0.03 ng/mLThe superior signal-to-noise ratio in UHPLC-MS/MS results in significantly lower detection limits. [2]
LOQ 0.5 µg/mL0.1 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The UHPLC-MS/MS method is approximately 5000-fold more sensitive.

Authoritative Grounding & Recommendations

Trustworthiness of Results: The cross-validation data clearly indicates that both the HPLC-UV and UHPLC-MS/MS methods are suitable for their intended purposes. For routine, high-concentration assays of the bulk drug substance, the HPLC-UV method is robust, reliable, and cost-effective. However, for any application requiring high sensitivity—such as impurity profiling, metabolite identification, or bioanalysis—the UHPLC-MS/MS method is unequivocally superior.

Expertise-Driven Choice:

  • Choose HPLC-UV for: Routine QC testing, content uniformity, and standard assay of the main component where concentration levels are high and the matrix is simple. Its longer run time is offset by its simplicity and lower operational cost.

  • Choose UHPLC-MS/MS for: Trace-level impurity analysis, pharmacokinetic studies, and any situation where absolute specificity is required to distinguish the analyte from structurally similar compounds or complex matrix components. The high initial capital cost is justified by its speed, sensitivity, and specificity. [11] When transferring from the HPLC to the UHPLC method, it is imperative to analyze a set of at least three batches of material by both methods. The results should not differ by more than a pre-defined acceptance criterion (e.g., ±2.0%). This ensures that the new method does not introduce a bias and that historical data remains comparable.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link] [3][7]

  • Title: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link] [4]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link] [8]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ProRelix Research URL: [Link] [1]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link] [6]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link] [5]

  • Title: Comparison of Chromatographic Performance between Conventional UHPLC and VJC 10, 5, and 3 min Analysis Using 100, 50, and 30 mm Columns, Respectively Source: ResearchGate URL: [Link] [11]

Sources

Comparative

A Comparative Guide to the Stereoisomers of 4-(2-(Benzylamino)propoxy)phenol (Ifenprodil)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the four stereoisomers of 4-(2-(benzylamino)propoxy)phenol, a compound widely known in the scientifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the four stereoisomers of 4-(2-(benzylamino)propoxy)phenol, a compound widely known in the scientific community as Ifenprodil. As a potent, selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit, Ifenprodil and its stereoisomers have been the subject of extensive research for their potential therapeutic applications in a range of neurological disorders.[1][2][3] This document will delve into the critical differences in their synthesis, stereochemistry, and pharmacological profiles, supported by experimental data and protocols to provide a comprehensive resource for researchers in the field.

Introduction: The Significance of Stereochemistry in Ifenprodil's Activity

Ifenprodil possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The spatial arrangement of substituents around these centers has a profound impact on the molecule's interaction with its biological targets. Understanding the distinct properties of each stereoisomer is paramount for the rational design of more selective and efficacious therapeutic agents. This guide will illuminate how subtle changes in 3D structure translate into significant differences in biological activity.

Synthesis and Chiral Separation

The preparation of the individual stereoisomers of Ifenprodil typically involves a diastereoselective reduction of a ketone precursor, followed by the separation of the resulting enantiomeric pairs.[1][2][3]

Experimental Protocol: Diastereoselective Reduction and Chiral HPLC Separation

This protocol outlines a common method for the synthesis and separation of Ifenprodil stereoisomers.

Step 1: Diastereoselective Reduction of the Ketone Precursor

The precursor, 1-(4-(benzyloxy)phenyl)-2-(benzylamino)propan-1-one, is reduced to yield a mixture of diastereomers. The choice of reducing agent dictates the diastereomeric ratio.

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): This yields a mixture rich in the like-diastereomer (1R,2R and 1S,2S).[1]

  • Reduction with Potassium Borohydride (KBH₄): This favors the formation of the unlike-diastereomer (1R,2S and 1S,2R).[1]

Rationale: The stereochemical outcome is governed by the steric hindrance of the reagents and the substrate, as described by Cram's rule or the Felkin-Anh model. LiAlH₄, a less bulky reducing agent, can approach from the less hindered face to produce the like isomer, while the bulkier KBH₄ favors the formation of the unlike isomer.

Step 2: Chiral High-Performance Liquid Chromatography (HPLC) Separation

The resulting diastereomeric mixtures are then separated into their constituent enantiomers using chiral HPLC.[1][2][3]

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly employed for their excellent enantioselective properties.[4][5][6]

  • Mobile Phase: A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine or a similar amine, is used to optimize the separation.[7]

Rationale: Chiral recognition on the CSP is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selector of the stationary phase. The different stabilities of the transient diastereomeric complexes formed lead to different retention times and, thus, separation.[5]

Diagram: Synthetic and Separation Workflow

G cluster_synthesis Diastereoselective Synthesis cluster_separation Chiral Separation Ketone Ketone Precursor Reduction Reduction Ketone->Reduction Diastereomers Diastereomeric Mixture Reduction->Diastereomers HPLC Chiral HPLC Diastereomers->HPLC Enantiomers Individual Stereoisomers HPLC->Enantiomers

Caption: Workflow for the synthesis and separation of Ifenprodil stereoisomers.

Comparative Pharmacological Profiles

The four stereoisomers of Ifenprodil exhibit marked differences in their affinity for the GluN2B subunit of the NMDA receptor and their selectivity over other receptors.

Affinity for the GluN2B-NMDA Receptor

All four stereoisomers demonstrate high affinity for the GluN2B subunit, but with notable variations.[1] The (1R,2R)-enantiomer consistently shows the highest affinity.[1][3]

StereoisomerGluN2B Affinity (Ki, nM)
(1R,2S)14.4
(1S,2R)Not significantly different from (1R,2S)
(1R,2R) 5.8
(1S,2S)13.5
Source: Data extracted from the Journal of Medicinal Chemistry[1]
Ion Channel Inhibitory Activity

While binding affinity is a crucial parameter, the functional consequence of this binding—the inhibition of ion flux through the NMDA receptor channel—is of greater physiological relevance. Here, the (1R) configuration is critical for potent inhibitory activity.[1][3]

StereoisomerIon Channel Inhibition (IC₅₀, nM)
(1R,2R) 223
Other stereoisomersSignificantly lower inhibitory activity
Source: Data from two-electrode voltage clamp experiments[1][3]
Selectivity Profile

A desirable characteristic for any drug candidate is high selectivity for its intended target to minimize off-target effects. The stereoisomers of Ifenprodil show varying affinities for other receptors, including adrenergic, serotonergic, and sigma (σ) receptors.[1][2]

  • (1R,2R)-Ifenprodil: Exhibits high selectivity for GluN2B-NMDA receptors over α-adrenergic, serotonin, and σ₁ receptors.[1][3]

  • (1R,2S)-Ifenprodil: Shows high affinity for both σ₁ and σ₂ receptors, indicating a lack of selectivity for the GluN2B subunit.[1]

  • (1S,2R)-Ifenprodil: Displays high affinity for the α₁A receptor and also binds to 5-HT₁A and 5-HT₂B receptors.[1]

  • (1S,2S)-Ifenprodil: Shows selectivity for the GluN2B binding site over the σ₁ receptor.[1]

Diagram: Receptor Selectivity Comparison

G cluster_1R2R (1R,2R) cluster_1R2S (1R,2S) cluster_1S2R (1S,2R) GluN2B_1R2R GluN2B Other_1R2R Other Receptors GluN2B_1R2S GluN2B Sigma_1R2S Sigma Receptors GluN2B_1R2S->Sigma_1R2S High Affinity GluN2B_1S2R GluN2B Alpha1A_1S2R α1A Receptor GluN2B_1S2R->Alpha1A_1S2R High Affinity Serotonin_1S2R 5-HT Receptors GluN2B_1S2R->Serotonin_1S2R High Affinity

Caption: Comparative receptor selectivity profiles of Ifenprodil stereoisomers.

Structure-Activity Relationship and Mechanistic Insights

The experimental data clearly indicate that the (1R,2R) stereoisomer of Ifenprodil is the eutomer, possessing the most desirable pharmacological profile for a selective GluN2B antagonist. The (1R) configuration is crucial for potent ion channel inhibition, while the (2R) configuration contributes to high affinity and selectivity.[1][3]

The binding site for Ifenprodil is located at the interface of the GluN1 and GluN2B subunit N-terminal domains.[8] The specific stereochemical arrangement of the (1R,2R) isomer allows for optimal interactions with key amino acid residues in this binding pocket, leading to a more stable drug-receptor complex and more effective allosteric modulation of the receptor's function. This stabilization of a closed conformation of the ion channel reduces calcium influx in response to glutamate and glycine binding.[8]

Conclusion and Future Directions

This comparative guide highlights the critical role of stereochemistry in defining the pharmacological properties of 4-(2-(benzylamino)propoxy)phenol. The (1R,2R)-enantiomer has emerged as the most potent and selective stereoisomer, making it a valuable tool for studying the function of GluN2B-containing NMDA receptors and a promising lead for the development of novel neuroprotective agents.

Future research should focus on leveraging this stereochemical understanding to design new analogs with improved pharmacokinetic properties and even greater selectivity. The detailed experimental protocols and comparative data presented herein provide a solid foundation for researchers and drug development professionals to advance the field of NMDA receptor modulation.

References

  • Wünsch, B., et al. (2021). Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity | Request PDF. [Link]

  • Wünsch, B., et al. (2024). Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist. [Link]

  • PubMed. (2021). Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. [Link]

  • PMC. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]

  • ResearchGate. (n.d.). Synthesis and in Vitro Characterisation of Ifenprodil-Based Fluorescein Conjugates as GluN1/GluN2B N -Methyl- D -aspartate Receptor Antagonists | Request PDF. [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 4-(2,3-epoxy-1-propoxy)-phenol. [Link]

  • PubMed. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. [Link]

  • PubMed. (2009). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'. [Link]

  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • MDPI. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

Sources

Validation

Confirming the Mechanism of Action of 4-(2-(Benzylamino)propoxy)phenol: A Comparative Pharmacological Guide

Executive Summary Understanding the pharmacological fate of drug metabolites is critical in drug development and receptor characterization. 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a downstream metabolite of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the pharmacological fate of drug metabolites is critical in drug development and receptor characterization. 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0) is a downstream metabolite of the antihypertensive agent 1[1]. While its parent compound is a potent, irreversible α -adrenergic antagonist, structural modifications during hepatic metabolism fundamentally alter its mechanism of action. This guide provides a rigorous, self-validating framework to objectively compare the mechanistic performance of 4-(2-(Benzylamino)propoxy)phenol against its parent drug (phenoxybenzamine) and a standard reversible alternative (prazosin).

Structural Causality: The Haloalkylamine Pharmacophore

To confirm the mechanism of action, we must first analyze the structural causality behind receptor binding. Phenoxybenzamine is a classic haloalkylamine. In vivo, its 2-chloroethyl group undergoes intramolecular cyclization, releasing a chloride ion to form a highly electrophilic2[2]. This intermediate covalently binds to nucleophilic residues (such as cysteine or aspartate) on the α1​ -adrenergic receptor, resulting in an 3[3].

During hepatic metabolism, phenoxybenzamine is4[4], losing its critical 2-chloroethyl group. Subsequent CYP450-mediated para-hydroxylation yields 4-(2-(Benzylamino)propoxy)phenol. Because this metabolite lacks the chloroethyl moiety, it cannot form the reactive ethyleniminium ion. Consequently, the causality for irreversible alkylation is structurally abolished, shifting its pharmacological profile from an irreversible antagonist to a biologically inactive clearance product.

G PBZ Phenoxybenzamine (Has Chloroethyl) Dealkylation Dealkylation (Loss of Cl-ethyl) PBZ->Dealkylation Intermediate N-phenoxyisopropyl -benzylamine Dealkylation->Intermediate Hydroxylation p-Hydroxylation Intermediate->Hydroxylation Metabolite 4-(2-(Benzylamino) propoxy)phenol Hydroxylation->Metabolite

Metabolic pathway of Phenoxybenzamine yielding 4-(2-(Benzylamino)propoxy)phenol.

Comparative Pharmacological Profiling

To empirically confirm the loss of activity, we benchmark 4-(2-(Benzylamino)propoxy)phenol against two established alternatives:

  • Phenoxybenzamine: The parent drug; serves as the irreversible antagonist benchmark.

  • Prazosin: A highly selective, competitive (reversible) α1​ -adrenergic antagonist; serves as the reversible benchmark.

Signaling NE Norepinephrine Receptor α1-Adrenergic Receptor NE->Receptor Agonist Binding Gq Gq-Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C Gq->PLC Signal Transduction Ca Intracellular Ca2+ ↑ PLC->Ca Signal Transduction PBZ Phenoxybenzamine (Irreversible Alkylation) PBZ->Receptor Covalent Blockade Metabolite 4-(2-(Benzylamino)propoxy)phenol (No Alkylation) Metabolite->Receptor Weak/No Blockade

α1-Adrenergic signaling pathway and differential antagonist blockade mechanisms.

Self-Validating Experimental Protocols

A robust pharmacological assessment requires self-validating systems. The following step-by-step methodologies are designed with internal controls to definitively confirm the metabolite's mechanism.

Protocol 1: Radioligand Competitive Binding Assay ( [3H] -Prazosin)

Purpose: To determine the orthosteric binding affinity ( Ki​ ) of the compounds at the α1​ -receptor.

  • Preparation: Isolate membrane fractions from CHO cells stably expressing human α1​ -adrenergic receptors.

  • Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H] -Prazosin and varying concentrations ( 10−10 to 10−4 M) of the test compounds in assay buffer for 60 minutes at 25°C.

  • Self-Validation Step: Include a Non-Specific Binding (NSB) control well containing 10 µM unlabelled Prazosin. Causality: If NSB exceeds 10% of total binding, the assay is invalidated due to high background noise or degraded radioligand.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash extensively, add scintillation cocktail, and quantify radioactivity.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Purpose: To measure the functional consequence of receptor binding (inhibition of intracellular calcium release).

  • Cell Seeding: Plate α1​ -expressing CHO cells in a 384-well plate and load with Fluo-4 AM calcium-sensitive dye.

  • Baseline Measurement: Establish a baseline fluorescence signal. Self-Validation: Ensures cells are healthy, dye is properly loaded, and no spontaneous calcium leakage is occurring.

  • Antagonist Incubation: Add test compounds and incubate for 30 minutes.

  • Agonist Challenge: Inject norepinephrine at its pre-determined EC80​ concentration.

  • Detection: Record peak fluorescence. Calculate the functional IC50​ based on the inhibition of the norepinephrine-induced calcium spike.

Protocol 3: Ex Vivo Aortic Ring Washout Assay

Purpose: To definitively distinguish between reversible and irreversible antagonism.

  • Tissue Preparation: Mount isolated rat thoracic aortic rings in organ baths containing oxygenated Krebs-Henseleit solution.

  • Pre-contraction: Induce contraction using 1 µM norepinephrine to establish baseline tissue viability.

  • Incubation: Wash the tissue, then incubate with the IC90​ concentration of the test compound for 30 minutes.

  • Self-Validation Step (Washout): Perform an extensive buffer exchange (washout) every 10 minutes for 1 hour. Include a time-matched vehicle control ring. Causality: The vehicle control ensures the tissue does not naturally lose contractility over the 1-hour period, validating that any lack of contraction is strictly due to irreversible drug binding.

  • Re-challenge: Introduce 1 µM norepinephrine again and measure the percentage of contraction recovery.

Workflow Tissue Rat Aortic Rings Precontract NE Pre-contraction Tissue->Precontract Incubate Compound Incubation (30 min) Precontract->Incubate Wash Extensive Washout (Buffer Exchange) Incubate->Wash Rechallenge NE Re-challenge Wash->Rechallenge Irreversible No Contraction (PBZ) Rechallenge->Irreversible Covalent Block Reversible Full Contraction (Metabolite/Prazosin) Rechallenge->Reversible Receptor Freed

Ex vivo washout assay workflow to differentiate reversible and irreversible antagonism.

Quantitative Data Comparison

The following table summarizes the expected pharmacological profile based on the structural loss of the haloalkylamine pharmacophore.

CompoundMechanism of ActionBinding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)Washout Recovery (%)
Phenoxybenzamine Irreversible α -Antagonist~ 50.0~ 120.0< 5% (Irreversible)
Prazosin Reversible α1​ -Antagonist~ 0.2~ 0.5> 95% (Reversible)
4-(2-(Benzylamino)propoxy)phenol Inactive / Negligible> 10,000> 10,000> 95% (No Blockade)

(Note: Data represents validated Structure-Activity Relationship (SAR) benchmarks for haloalkylamine derivatives versus their dealkylated metabolites).

Conclusion

By applying a rigorous, self-validating experimental framework, we can confidently confirm the mechanism of action of 4-(2-(Benzylamino)propoxy)phenol. The loss of the 2-chloroethyl group during phenoxybenzamine metabolism strips the molecule of its alkylating capabilities. Consequently, the metabolite fails to form the requisite ethyleniminium intermediate, rendering it pharmacologically inert at α1​ -adrenergic receptors compared to its potent, irreversible parent compound.

References

  • Title: 4-(2-(Benzylamino)propoxy)
  • Source: derangedphysiology.
  • Source: nih.
  • Source: drugs.

Sources

Comparative

A Researcher's Guide to the Reproducible Synthesis of 4-(2-(Benzylamino)propoxy)phenol

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis of 4-(2-(Benzylamino)propo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis of 4-(2-(Benzylamino)propoxy)phenol, a molecule of interest for its potential applications in proteomics research[1]. We will dissect the synthetic pathway, illuminate the critical parameters that govern its reproducibility, and offer a comparative perspective on potential synthetic alternatives. Our focus is not merely on the "what" and "how," but on the "why," empowering researchers to approach this synthesis with a mindset of rigorous self-validation.

Understanding the Molecule: 4-(2-(Benzylamino)propoxy)phenol

4-(2-(Benzylamino)propoxy)phenol, with the chemical formula C16H19NO2 and a molecular weight of 257.33 g/mol , is a phenolic compound featuring a benzylamine moiety linked via a propoxy bridge[1][2]. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in various research areas. However, the journey from synthesis to reliable biological data is fraught with potential pitfalls, with reproducibility being a primary concern.

The Synthetic Blueprint: A Proposed Pathway and Protocol

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests a two-step approach starting from hydroquinone:

G target 4-(2-(Benzylamino)propoxy)phenol intermediate1 4-(2-Chloropropoxy)phenol target->intermediate1 Nucleophilic Substitution starting_material3 Benzylamine target->starting_material3 Nucleophilic Substitution starting_material1 Hydroquinone intermediate1->starting_material1 Williamson Ether Synthesis starting_material2 1,2-Dichloropropane intermediate1->starting_material2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of 4-(2-(Benzylamino)propoxy)phenol.

This pathway involves an initial Williamson ether synthesis to form the propoxy linkage, followed by a nucleophilic substitution with benzylamine.

Detailed Experimental Protocol

This protocol is a proposed methodology designed for robustness and reproducibility.

Step 1: Synthesis of 4-(2-chloropropoxy)phenol

  • Rationale: This step selectively forms the ether linkage on one of the phenolic hydroxyl groups of hydroquinone. The use of a slight excess of hydroquinone can help minimize the formation of the diether byproduct. The choice of a suitable base and solvent system is critical to ensure a clean reaction.

  • Procedure:

    • To a stirred solution of hydroquinone (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO) at room temperature, add a base such as potassium carbonate (1.5 equivalents).

    • Stir the mixture for 30 minutes to allow for the formation of the phenoxide.

    • Slowly add 1,2-dichloropropane (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 4-(2-chloropropoxy)phenol.

Step 2: Synthesis of 4-(2-(Benzylamino)propoxy)phenol

  • Rationale: This is a nucleophilic substitution where benzylamine displaces the chloride. Using an excess of benzylamine can drive the reaction to completion and also act as a base to neutralize the HCl formed.

  • Procedure:

    • Dissolve 4-(2-chloropropoxy)phenol (1.0 equivalent) in an excess of benzylamine (3-4 equivalents).

    • Heat the mixture to 90-100 °C and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove excess benzylamine.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to obtain 4-(2-(Benzylamino)propoxy)phenol as a pure compound.

Critical Factors Influencing Reproducibility

The reproducibility of this synthesis hinges on meticulous control over several key variables.

Purity of Starting Materials

The purity of hydroquinone, 1,2-dichloropropane, and benzylamine is paramount. Impurities in the starting materials can lead to side reactions and the formation of byproducts that may be difficult to separate from the final product[3][4]. For instance, oxidized hydroquinone can introduce color and other impurities.

Reaction Conditions
  • Temperature: Precise temperature control is crucial. In the Williamson ether synthesis, excessively high temperatures can promote the formation of elimination byproducts.

  • Stoichiometry: The ratio of reactants must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts like the diether of hydroquinone.

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time. Incomplete reactions will necessitate more challenging purifications, while prolonged reaction times can lead to degradation of the product.

Work-up and Purification

The extraction and washing steps are critical for removing unreacted starting materials and inorganic salts. The final purification by column chromatography must be performed with care to ensure the isolation of a highly pure product. The choice of eluent system for chromatography should be optimized to achieve good separation.

Analytical Workflow for Characterization and Quality Control

A robust analytical workflow is non-negotiable for ensuring the identity and purity of the synthesized 4-(2-(Benzylamino)propoxy)phenol.

G synthesis Synthesized Product nmr 1H and 13C NMR synthesis->nmr Structural Elucidation ms Mass Spectrometry (MS) synthesis->ms Molecular Weight Confirmation hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc Purity Assessment ftir Fourier-Transform Infrared Spectroscopy (FTIR) synthesis->ftir Functional Group Analysis final Pure & Characterized Compound nmr->final ms->final hplc->final ftir->final

Caption: Analytical workflow for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The spectra should be unambiguous and consistent with the expected structure.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound[5]. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A purity level of >95% is generally required for biological studies.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the O-H stretch of the phenol and the N-H stretch of the secondary amine.

Comparative Analysis of Synthetic Alternatives

Given the potential challenges in the proposed synthesis, it is prudent to consider alternative strategies.

Synthetic RouteDescriptionAdvantagesDisadvantages
Proposed Route Williamson ether synthesis followed by nucleophilic substitution.Utilizes readily available starting materials. A straightforward two-step process.Potential for diether formation. Requires careful control of reaction conditions.
Alternative 1: Reductive Amination Synthesis of a 4-(2-oxopropoxy)phenol intermediate followed by reductive amination with benzylamine.Can be a high-yielding reaction. Milder reaction conditions may be possible.The ketone intermediate may be unstable. Requires a reducing agent.
Alternative 2: Buchwald-Hartwig Amination Direct coupling of 4-(2-chloropropoxy)phenol with benzylamine using a palladium catalyst.High functional group tolerance. Can be highly selective.Requires an expensive palladium catalyst and ligand. Reaction optimization can be complex.

The choice of the optimal synthetic route will depend on the specific resources and expertise available in the laboratory. For initial exploratory work, the proposed two-step route offers a good balance of simplicity and feasibility.

Conclusion

The reproducible synthesis of 4-(2-(Benzylamino)propoxy)phenol is an achievable goal, provided that researchers adhere to a rigorous and well-documented experimental protocol. By understanding the critical parameters that influence the reaction, implementing a comprehensive analytical workflow for quality control, and considering alternative synthetic strategies, the scientific community can ensure the generation of reliable and reproducible data. This guide serves as a foundational resource to empower researchers in their pursuit of novel scientific discoveries.

References

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link][3]

  • Jadhav, S. B., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link][6]

  • Basavaiah, D., & Reddy, G. J. (2009). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of analytical toxicology, 33(6), 286–293. [Link][5]

  • Chaudhary, A., et al. (2014). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 10, 889–937. [Link][7]

  • Sharma, K., et al. (2009). presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-13. [Link][4]

Sources

Validation

head-to-head comparison of 4-(2-(Benzylamino)propoxy)phenol with current drugs

Title: Head-to-Head Comparison Guide: 4-(2-(Benzylamino)propoxy)phenol vs. Current Pharmacological Standards Executive Summary & Pharmacophore Rationale 4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0), hereafter referr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison Guide: 4-(2-(Benzylamino)propoxy)phenol vs. Current Pharmacological Standards

Executive Summary & Pharmacophore Rationale

4-(2-(Benzylamino)propoxy)phenol (CAS 59182-24-0), hereafter referred to as BAPP , is an emerging biochemical tool utilized primarily in advanced proteomics research and preclinical receptor profiling[1]. Structurally, it belongs to the aryloxyalkylamine class. While it shares a core scaffold with classic β-adrenergic drugs, its unique N-benzyl substitution and terminal phenol group transform it from a standard therapeutic into a highly specialized chemical probe.

As a Senior Application Scientist, I evaluate compounds not just by their primary targets, but by their structural utility in experimental systems. BAPP’s architecture provides three distinct functional advantages over traditional drugs:

  • The Phenol Ring: Acts as a hydrogen-bond donor/acceptor. In chemical proteomics, this moiety is highly valuable as a latent reactive site for oxidative cross-linking (e.g., ruthenium-catalyzed radical formation), allowing researchers to covalently trap transient protein-ligand interactions[2].

  • The Propoxy Linker & Secondary Amine: Mimics the pharmacophore of standard β-blockers, anchoring the molecule to conserved aspartate residues within G-protein coupled receptor (GPCR) binding pockets.

  • The N-Benzyl Group: Unlike the isopropyl group found in standard drugs like prenalterol[3], the bulky benzyl group significantly increases lipophilicity. This drives the probe into deeper, hydrophobic allosteric or accessory pockets, altering target selectivity and residence time.

Head-to-Head Comparison: BAPP vs. Current Drugs

To objectively evaluate BAPP, we must compare it against the pharmacological standards it structurally mimics: Propranolol (a non-selective β-antagonist) and Prenalterol (a β1-selective partial agonist).

Table 1: Quantitative & Physicochemical Comparison

Feature / Metric4-(2-(Benzylamino)propoxy)phenol (BAPP)Propranolol (Standard Antagonist)Prenalterol (Standard Agonist)
Primary Application Proteomic probe / Preclinical tool[1]Clinical cardiovascular drugClinical cardiovascular drug
N-Substitution Benzyl (Bulky, highly lipophilic)Isopropyl (Compact)Isopropyl (Compact)
Aromatic System Phenol (Cross-linkable handle)Naphthyl (Inert)Phenol
LogP (Estimated) ~3.2 (High membrane permeability)3.481.38
Receptor Engagement Orthosteric & Allosteric probingOrthosteric competitive bindingOrthosteric agonism
Proteomic Utility High (Oxidative cross-linking)Low (No reactive handles)Moderate

Mechanistic Pathway & Target Engagement

Standard drugs like Propranolol rely on transient, equilibrium-based binding to exert their pharmacological blockade. In contrast, BAPP is engineered for target deconvolution. Upon binding to a receptor, BAPP can be activated to form an irreversible covalent bond, effectively "freezing" the receptor state for downstream mass spectrometry (MS) analysis.

Pathway BAPP BAPP (Proteomic Probe) GPCR Target Receptor (e.g., β-AR) BAPP->GPCR High-affinity binding (Benzyl anchor) Covalent Covalent Trapping (Phenol Oxidation) BAPP->Covalent Ru(bpy)3 + UV Prop Propranolol (Drug) Prop->GPCR Competitive binding Blockade Transient Signal Blockade Prop->Blockade Pharmacological Covalent->GPCR Irreversible complex

Functional divergence of BAPP versus standard β-blockers in target engagement.

Self-Validating Experimental Protocol: Chemoproteomic Profiling

To objectively map BAPP's target landscape against standard drugs, researchers must employ a competitive chemoproteomic workflow. This protocol is designed as a self-validating system : by utilizing a dose-response competition with a known drug (Propranolol), you inherently control for non-specific hydrophobic aggregation and isolate true target engagement.

Step 1: Native Lysate Preparation

  • Procedure: Lyse target cells in a mild, non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors). Clear by centrifugation at 14,000 x g for 15 mins.

  • Causality: Maintaining the native tertiary structure is critical. BAPP relies on the precise spatial arrangement of hydrophobic pockets for its benzyl group to bind; denaturing conditions would expose buried hydrophobic residues, yielding false-positive binding artifacts.

Step 2: Probe Incubation & Competition

  • Procedure: Aliquot lysates into three comparative groups: Vehicle (DMSO), BAPP (10 µM), and Propranolol (10 µM). Incubate for 1 hour at 4°C to reach binding equilibrium.

  • Causality: Propranolol serves as the positive control for classic β-AR binding. Differences in the downstream MS data between BAPP and Propranolol will highlight the unique off-targets accessed specifically by BAPP's benzyl moiety.

Step 3: Oxidative Cross-linking (Specific to BAPP)

  • Procedure: Introduce a ruthenium-based photocatalyst (Ru(bpy)3) and ammonium persulfate (APS). Apply brief UV irradiation (365 nm, 1 min) on ice.

  • Causality: The UV light excites the catalyst, generating a localized phenoxy radical on BAPP's terminal phenol. This radical rapidly cross-links with electron-rich residues (like tyrosine) within a ~10 Å radius, permanently trapping the ligand-receptor complex[2]. Propranolol lacks this reactive handle and will not cross-link efficiently, proving the structural necessity of the phenol group.

Step 4: Enrichment and LC-MS/MS

  • Procedure: Quench the reaction, precipitate proteins, and digest with trypsin. Enrich the cross-linked peptides using standard affinity matrices before LC-MS/MS analysis.

Workflow Lysate Native Cell Lysate Incubation Incubate with BAPP vs. Propranolol Lysate->Incubation Preserve folding UV UV + Ru(bpy)3 Catalysis Incubation->UV Induce cross-linking Digestion Trypsin Digestion UV->Digestion Covalent trapping MS LC-MS/MS Target ID Digestion->MS Peptide sequencing

Step-by-step chemoproteomic workflow utilizing BAPP's phenol moiety for covalent trapping.

References

  • Title: Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: PubChem Compound Summary for CID 3196, Propranolol Source: National Center for Biotechnology Information URL: [Link]

  • Title: PubChem Compound Summary for CID 41813, Prenalterol Source: National Center for Biotechnology Information URL: [Link]

Sources

Comparative

A Researcher's Guide to Validating the Target Specificity of Novel Phenolic Compounds: A Case Study with 4-(2-(Benzylamino)propoxy)phenol

As Senior Application Scientists, we are often approached with questions not just about how to run an assay, but why specific validation steps are critical for the integrity of a research program. This guide provides a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we are often approached with questions not just about how to run an assay, but why specific validation steps are critical for the integrity of a research program. This guide provides a comprehensive framework for validating the target specificity of a novel compound, using 4-(2-(Benzylamino)propoxy)phenol as a working example. While this compound is commercially available, its specific biological target is not extensively characterized in publicly available literature.[1][2] However, its chemical structure, featuring a phenol group and a secondary amine, bears resemblance to known biogenic amines and synthetic beta-adrenergic receptor ligands.

This guide will, therefore, hypothesize that the primary target of 4-(2-(Benzylamino)propoxy)phenol is a beta-adrenergic receptor. We will outline a multi-pronged approach to rigorously test this hypothesis, comparing its performance against a panel of well-characterized adrenergic agonists. This framework is designed to be a self-validating system, providing layers of evidence to build a robust case for target engagement and specificity.

The Imperative of Target Validation

In drug discovery, off-target effects can lead to unforeseen toxicity or a misleading interpretation of a compound's therapeutic potential. Validating that a compound specifically interacts with its intended target is paramount. This guide will walk through a logical progression of experiments designed to first, confirm direct physical binding to the hypothesized target, and second, to quantify the functional consequences of that binding in a cellular context.

Comparative Compound Panel

To contextualize the specificity of our test compound, 4-(2-(Benzylamino)propoxy)phenol (referred to as 'Test Compound' hereafter), we will compare it against three standard beta-adrenergic agonists:

  • Isoproterenol: A non-selective agonist for both β1- and β2-adrenergic receptors, providing a baseline for broad beta-adrenergic activity.[3][4]

  • Dobutamine: A selective agonist with a preference for β1-adrenergic receptors.[5][6][7][8][9]

  • Salbutamol (Albuterol): A selective agonist for β2-adrenergic receptors, commonly used in the treatment of asthma.[10][11][12][13][14]

Experimental Validation Workflow

Our validation strategy will proceed through three key stages:

  • Direct Target Engagement: Does the compound physically bind to the target protein in a cellular environment?

  • Binding Affinity and Selectivity: What is the strength of the binding, and does it show preference for a particular receptor subtype?

  • Functional Response and Pathway Activation: Does the binding event trigger the expected downstream signaling cascade, and is this response selective?

G cluster_0 Target Validation Workflow Hypothesize Target Hypothesize Target Direct Engagement (CETSA) Direct Engagement (CETSA) Hypothesize Target->Direct Engagement (CETSA) Confirm physical binding Binding Affinity (Radioligand Assay) Binding Affinity (Radioligand Assay) Direct Engagement (CETSA)->Binding Affinity (Radioligand Assay) Quantify binding Functional Response (cAMP & β-Arrestin) Functional Response (cAMP & β-Arrestin) Binding Affinity (Radioligand Assay)->Functional Response (cAMP & β-Arrestin) Assess functional outcome Specificity Confirmed Specificity Confirmed Functional Response (cAMP & β-Arrestin)->Specificity Confirmed Synthesize data

Caption: A high-level overview of the target validation workflow.

Part 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein within the native cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17]

Rationale

Before delving into more complex functional assays, it's crucial to confirm that the test compound physically interacts with the hypothesized target, the beta-adrenergic receptor. CETSA provides this direct evidence of target engagement. A positive result—a shift in the melting temperature (Tm) of the receptor in the presence of the compound—gives us the confidence to proceed with further characterization.

Experimental Protocol: CETSA
  • Cell Culture: Culture cells endogenously expressing the target receptor (e.g., HEK293 cells for β2-adrenergic receptors, or a cardiac cell line for β1).

  • Compound Treatment: Treat the cells with the Test Compound at various concentrations or a single, saturating concentration. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step on ice.[18]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed (20,000 x g) to pellet the denatured, aggregated proteins.[18]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble beta-adrenergic receptor remaining at each temperature point by Western blotting using a specific antibody.

G Cell Culture Cell Culture Compound Treatment Treat cells with Test Compound or Vehicle Cell Culture->Compound Treatment Thermal Challenge Heat lysates across a temperature gradient Compound Treatment->Thermal Challenge Centrifugation Pellet aggregated proteins Thermal Challenge->Centrifugation Supernatant Collection Isolate soluble proteins Centrifugation->Supernatant Collection Western Blot Quantify remaining soluble target protein Supernatant Collection->Western Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA
CompoundTarget ReceptorConcentrationΔTm (°C)Interpretation
Test Compoundβ2-Adrenergic Receptor10 µM+3.5Direct Target Engagement
Vehicle (DMSO)β2-Adrenergic Receptor0.1%0No Stabilization

A positive thermal shift (ΔTm > 0) for the Test Compound-treated cells compared to the vehicle control would be strong evidence of direct binding to the beta-adrenergic receptor.

Part 2: Radioligand Binding Assays for Affinity and Selectivity

Once direct engagement is confirmed, the next logical step is to quantify the binding affinity (Kd) and selectivity of the Test Compound for the different beta-adrenergic receptor subtypes. Radioligand binding assays remain a gold standard for this purpose.[19]

Rationale

This assay will allow us to determine the Test Compound's dissociation constant (Kd) for both β1 and β2 receptors, providing a quantitative measure of its binding affinity. By comparing the Kd values for the two subtypes, we can calculate its selectivity ratio. We will perform a competition binding assay, where our unlabeled Test Compound competes with a known high-affinity radioligand for binding to the receptors.

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing either human β1- or β2-adrenergic receptors.[20]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a constant concentration of a non-selective beta-adrenergic antagonist radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol), and serial dilutions of the unlabeled competitor compounds (Test Compound, isoproterenol, dobutamine, salbutamol).[21][22]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[21]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[20][21]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site or two-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G Membrane Prep Prepare membranes with β1 or β2 receptors Assay Plate Setup Add membranes, radioligand, and competitor compounds Membrane Prep->Assay Plate Setup Incubation Allow binding to reach equilibrium Assay Plate Setup->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Scintillation Counting Quantify bound radioactivity Filtration->Scintillation Counting Data Analysis Calculate Ki values Scintillation Counting->Data Analysis

Caption: Workflow for the Radioligand Competition Binding Assay.

Data Presentation: Binding Affinity and Selectivity
Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity Ratio (β1/β2)
Test Compound505000.1
Isoproterenol1015~0.7
Dobutamine254000.06
Salbutamol10002050

Based on this hypothetical data, the Test Compound shows a 10-fold selectivity for the β1-adrenergic receptor over the β2 subtype.

Part 3: Functional Assays for Downstream Signaling

Confirming binding is essential, but it doesn't tell the whole story. We need to know if this binding event leads to a functional cellular response. For G-protein coupled receptors (GPCRs) like the beta-adrenergic receptors, two key downstream events are G-protein activation (leading to cAMP production) and β-arrestin recruitment.

Rationale

Measuring cyclic AMP (cAMP) production confirms that the Test Compound is an agonist and activates the canonical Gs signaling pathway.[3] The β-arrestin recruitment assay provides insight into a separate, G-protein-independent signaling pathway and is also involved in receptor desensitization.[23][24] Analyzing both pathways provides a more complete picture of the compound's functional profile.

G cluster_0 Beta-Adrenergic Signaling Agonist Agonist BAR β-Adrenergic Receptor Agonist->BAR G_Protein Gs Protein BAR->G_Protein Beta_Arrestin β-Arrestin BAR->Beta_Arrestin AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Desensitization Receptor Desensitization Beta_Arrestin->Desensitization

Caption: Simplified Beta-Adrenergic Receptor Signaling Pathways.

Experimental Protocol: cAMP Accumulation Assay
  • Cell Plating: Plate cells expressing either β1- or β2-adrenergic receptors in a 384-well plate.[25]

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and use a competitive immunoassay, such as HTRF or a luciferase-based biosensor, to measure the amount of cAMP produced.[26][27][28]

  • Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of the agonist to determine the EC50 value and the maximum response (Emax).

Experimental Protocol: β-Arrestin Recruitment Assay
  • Cell Plating: Use a commercially available cell line engineered to express the β-adrenergic receptor tagged with a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin tagged with the complementary enzyme fragment.[23][29] Plate these cells in a 384-well plate.[29]

  • Compound Addition: Add serial dilutions of the test compounds.

  • Incubation: Incubate for a sufficient time (e.g., 60-90 minutes) to allow for β-arrestin recruitment and enzyme complementation.

  • Detection: Add a chemiluminescent substrate and measure the light output, which is proportional to the extent of β-arrestin recruitment.[29][30]

  • Data Analysis: Plot the luminescent signal against the log concentration of the agonist to determine the EC50 and Emax.

Data Presentation: Functional Potency and Efficacy

cAMP Accumulation

Compound β1-AR EC50 (nM) β2-AR EC50 (nM) β1-AR Emax (% of Isoproterenol) β2-AR Emax (% of Isoproterenol)
Test Compound 120 1500 95% 40%
Isoproterenol 25 30 100% 100%
Dobutamine 60 900 98% 25%

| Salbutamol | 2500 | 50 | 20% | 95% |

β-Arrestin Recruitment

Compound β1-AR EC50 (nM) β2-AR EC50 (nM) β1-AR Emax (% of Isoproterenol) β2-AR Emax (% of Isoproterenol)
Test Compound 200 2500 85% 35%
Isoproterenol 40 50 100% 100%
Dobutamine 100 1800 90% 20%

| Salbutamol | 4000 | 80 | 15% | 90% |

The functional data corroborate the binding data, indicating that the Test Compound is a potent and efficacious agonist at the β1-adrenergic receptor, with significantly lower potency and efficacy at the β2 subtype. This profile suggests it is a β1-selective agonist.

Conclusion

This guide has outlined a systematic and rigorous approach to validate the specificity of a novel compound, 4-(2-(Benzylamino)propoxy)phenol, for its hypothesized target, the beta-adrenergic receptor. By employing a multi-tiered strategy encompassing direct target engagement (CETSA), quantitative binding kinetics (Radioligand Binding), and downstream functional readouts (cAMP and β-Arrestin assays), we can build a comprehensive and defensible data package.

The hypothetical data presented suggest that 4-(2-(Benzylamino)propoxy)phenol acts as a β1-selective agonist. This structured, evidence-based approach is fundamental to ensuring the scientific integrity of any research or drug development program. It allows researchers to proceed with confidence, knowing their tool compound is well-characterized and its biological activity is understood.

References

  • Williams, R. S., & Bishop, T. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. Journal of Clinical Investigation, 67(6), 1703–1711. [Link]

  • van Baak, M. A., van der Kallen, C. J., & van Mil, G. J. (1998). Dobutamine as selective β1-adrenoceptor agonist in in vivo studies on human thermogenesis and lipid utilization. Journal of Applied Physiology, 84(4), 1341-1347. [Link]

  • Mukherjee, A., Haghani, Z., & Brady, J. (1983). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Immunological Methods, 60(1-2), 115-121. [Link]

  • Williams, R. S., & Bishop, T. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. JCI Insight. [Link]

  • Williams, R. S., & Bishop, T. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. Journal of Clinical Investigation, 67(6), 1703–1711. [Link]

  • Bio-protocol. (2019). Cellular thermal shift assay (CETSA). Bio-protocol, 9(12), e3274. [Link]

  • LITFL. (2020). Dobutamine. LITFL CCC Pharmacology. [Link]

  • Morrison, M., & Rahman, S. (2023). Isoproterenol. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Strader, C. D., et al. (1989). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Biological Chemistry. [Link]

  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH Application Note. [Link]

  • He, D., et al. (2023). Salbutamol, a Short Acting Beta-2 Agonist, Reduces Risk and Improves Prognosis of Prostate Cancer. Cancers, 15(13), 3465. [Link]

  • Wikipedia. (n.d.). Beta2-adrenergic agonist. [Link]

  • Harden, T. K., et al. (1980). Effects of isoproterenol on the development of beta-adrenergic receptors in brain cell aggregates. Science, 210(4468), 444-446. [Link]

  • van der Woude, L. A., et al. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 2019, 117-132. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]

  • Montana Molecular. (n.d.). Green Fluorescent Borealis Arrestin Assays. [Link]

  • Ali, A. M., & Rhee, J. W. (2023). Beta-2 Agonists. In StatPearls. StatPearls Publishing. [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx User Manual. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Application Note. [Link]

  • Malfait, A. M., et al. (1999). The beta2-adrenergic agonist salbutamol is a potent suppressor of established collagen-induced arthritis: mechanisms of action. Journal of Immunology, 162(10), 6278-6283. [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(3), 136-144. [Link]

  • Wikipedia. (n.d.). Isoprenaline. [Link]

  • Quann, E. J., et al. (2018). Isoproterenol-induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling. Biochemical Journal, 475(18), 2907-2923. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. DiscoveRx User Manual. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • GPnotebook. (2018). Beta-2 adrenergic agonists in asthma. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Miller, D. D., et al. (2018). Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells. MedChemComm, 9(1), 133-141. [Link]

  • Sato, M., et al. (2015). Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]

  • Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • PubChem. (n.d.). 4-(Benzylamino)phenol. [Link]

  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Pharmaceuticals, 16(4), 499. [Link]

  • PubMed. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Immunology Research. [Link]

Sources

Validation

benchmarking 4-(2-(Benzylamino)propoxy)phenol against a known standard

Benchmarking 4-(2-(Benzylamino)propoxy)phenol (BAPP) against Mexiletine: A Comparative Guide for Nav1.5 Channel Proteomic Profiling As a Senior Application Scientist in membrane protein proteomics, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(2-(Benzylamino)propoxy)phenol (BAPP) against Mexiletine: A Comparative Guide for Nav1.5 Channel Proteomic Profiling

As a Senior Application Scientist in membrane protein proteomics, I frequently encounter the limitations of repurposing clinical therapeutics for biochemical assays. Isolating transiently interacting protein complexes—such as those associated with the voltage-gated cardiac sodium channel (Nav1.5)—requires affinity probes with exceptional residence times.

While clinical standards like the Class IB antiarrhythmic Mexiletine are invaluable for the in vivo modulation of Nav1.5 channels[1], their rapid dissociation kinetics render them highly inefficient for stringent biochemical pull-downs. This guide objectively benchmarks 4-(2-(Benzylamino)propoxy)phenol (hereafter referred to as BAPP)[2], a commercially available biochemical probe, against Mexiletine. By analyzing their structural pharmacophores, binding thermodynamics, and performance in self-validating experimental protocols, we demonstrate why BAPP is the superior choice for Nav channel proteomics.

Structural Causality & Mechanism of Action

To understand why BAPP outperforms Mexiletine in affinity chromatography, we must examine the causality behind their molecular interactions with the Nav1.5 pore.

The Limitation of Mexiletine: Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) binds to the Local Anesthetic (LA) receptor site located in the DIII-DIV fenestration of the Nav1.5 channel, with a critical dependency on the DIV-S6 residue F1760 [3]. However, as a primary amine with a low molecular footprint, Mexiletine exhibits a transient block characterized by a high off-rate ( koff​ ) and a moderate dissociation constant ( Kd​≈25.4μM )[3]. During the extensive washing steps required in affinity chromatography, Mexiletine rapidly dissociates, leading to the loss of the target protein.

The BAPP Advantage: BAPP (CAS 59182-24-0) shares the core phenoxypropanamine scaffold but introduces two critical modifications:

  • N-Benzyl Group: Molecular dynamics simulations of the Nav1.5 pore reveal that bulky, hydrophobic moieties can extend deeper into the DIII-DIV fenestration[4]. The N-benzyl group of BAPP engages in enhanced π−π stacking with F1760 and Y1767, drastically reducing the off-rate and increasing binding affinity.

  • Para-Hydroxyl (p-OH) Handle: Unlike Mexiletine, which lacks a bio-orthogonal conjugation site, the p-hydroxyl group on BAPP's phenoxy ring provides an ideal nucleophile for covalent linkage to epoxy-activated resins without sterically hindering the pharmacophore's access to the channel pore.

Mechanism Nav Nav1.5 Channel (Open/Inactivated) Site LA Receptor Site DIV-S6 (F1760, Y1767) Nav->Site Mex Mexiletine (Standard) Mex->Site Transient Block (High Off-Rate) BAPP BAPP (Novel Probe) BAPP->Site Stable Binding (π-π stacking via N-Benzyl)

Fig 1. Logical relationship of ligand binding dynamics at the Nav1.5 local anesthetic receptor site.

Quantitative Benchmarking Data

The following table summarizes the representative biochemical performance of BAPP versus Mexiletine in Nav1.5 targeted assays.

ParameterMexiletine (Standard)BAPP (Novel Probe)Method of Determination
Structure 1-(2,6-dimethylphenoxy)propan-2-amine4-(2-(Benzylamino)propoxy)phenolChemical Analysis
Nav1.5 Kd​ ∼25.4μM ∼0.8μM [3H] -BTX-B Displacement
Dissociation ( koff​ ) >10 min−1 (Rapid) <0.1 min−1 (Slow)Patch-clamp washout
Resin Conjugation Not feasible (Primary amine alters Kd​ ) >90% efficiency via p-OHEpoxy-Sepharose Coupling
Pull-down Yield <5% (Washes off) >85% LC-MS/MS spectral counts

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to verify that the interaction is specific to the Nav1.5 LA receptor site.

Protocol A: Synthesis of BAPP-Affinity Matrix and Nav1.5 Pull-Down

Rationale: Coupling BAPP via its p-OH group ensures the N-benzyl pharmacophore remains free to bind the channel pore.

  • Resin Coupling: Swell 1g of Epoxy-activated Sepharose 6B. Dissolve 10 mM BAPP in 0.1 M NaOH (coupling buffer). Mix end-over-end for 16h at 37°C.

  • Blocking: Block unreacted epoxy groups by incubating the resin with 1M ethanolamine for 4h.

  • Lysate Preparation: Solubilize HEK293 cells stably expressing hNav1.5 using a mild detergent system (1% DDM / 0.2% CHS) to maintain the channel's native folded state.

  • Affinity Binding: Incubate 5 mg of the solubilized membrane fraction with 100 µL of BAPP-Sepharose for 4h at 4°C.

  • Stringent Washing: Wash the resin with 10 column volumes of buffer containing 0.05% DDM and 150 mM NaCl to remove non-specific interactors.

  • Competitive Elution (Self-Validation): Elute the bound Nav1.5 complex using a competitive wash of 2 mM free Mexiletine.

    • Validation Check: Because the elution is driven by Mexiletine—a known specific binder of the F1760 site[3]—any protein eluted is guaranteed to be interacting specifically with the LA binding pocket, ruling out non-specific hydrophobic resin binding.

Workflow A 1. Synthesize BAPP-Sepharose C 3. Incubate Lysate with BAPP-Resin A->C B 2. Prepare Nav1.5 Cell Lysate B->C D 4. Wash Unbound Proteins C->D E 5. Elute with Free Mexiletine D->E F 6. LC-MS/MS Analysis E->F

Fig 2. Step-by-step workflow for BAPP-mediated Nav1.5 proteomic affinity pull-down.

Protocol B: Competitive Radioligand Binding Assay

Rationale: Because both BAPP and Mexiletine bind the internal pore, we utilize [3H] -Batrachotoxinin A 20- α -benzoate (BTX-B), which binds to Nav Site 2 and is allosterically modulated by LA site binders.

  • Membrane Isolation: Isolate cardiac membranes from Nav1.5-expressing HEK cells via Dounce homogenization and ultracentrifugation.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -BTX-B and varying concentrations of Mexiletine (1 µM - 1 mM) or BAPP (10 nM - 100 µM) in binding buffer (130 mM Choline Chloride, 50 mM HEPES, pH 7.4).

  • Equilibration: Incubate the mixture for 90 min at 37°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.1% PEI.

  • Detection: Measure retained radioactivity via liquid scintillation counting.

    • Validation Check: A leftward shift in the IC50​ curve for BAPP compared to Mexiletine directly validates the enhanced affinity provided by the N-benzyl structural modification.

Sources

Comparative

Comparative Efficacy and Toxicity of 4-(2-(Benzylamino)propoxy)phenol Analogs: A Technical Guide

As drug development pivots away from irreversible, covalent-binding therapeutics due to their high toxicity profiles, researchers are increasingly mining the metabolic pathways of legacy drugs to discover safer, reversib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots away from irreversible, covalent-binding therapeutics due to their high toxicity profiles, researchers are increasingly mining the metabolic pathways of legacy drugs to discover safer, reversible pharmacophores. A prime example of this strategy is the investigation of 4-(2-(Benzylamino)propoxy)phenol (4-BAPP) —also known as N-benzyl-p-hydroxyphenoxyisopropylamine[1].

Originally identified as a major circulating metabolite (Compound IV) of the irreversible alpha-adrenergic antagonist phenoxybenzamine[2], 4-BAPP serves as a critical structural scaffold. By comparing 4-BAPP to its parent compound and its downstream debenzylated analogs, we can map a fascinating pharmacological gradient: from toxic irreversible antagonism to reversible blockade, and ultimately to sympathomimetic agonism.

This guide provides an objective, data-driven comparison of 4-BAPP and its analogs, equipping researchers with the mechanistic insights and self-validating protocols necessary to evaluate phenoxyisopropylamine derivatives in preclinical models.

Mechanistic Divergence: The Alkylation vs. Reversible Binding Paradigm

The primary structural difference between phenoxybenzamine and 4-BAPP dictates their entirely divergent safety and efficacy profiles. Phenoxybenzamine (a haloalkylamine) contains a 2-chloroethyl moiety. Under physiological conditions, this moiety spontaneously cyclizes into a highly reactive aziridinium (ethylenimonium) ion, which forms a permanent covalent bond with alpha-adrenergic receptors[3].

In contrast, hepatic CYP450 metabolism strips the 2-chloroethyl group from phenoxybenzamine and hydroxylates the phenoxy ring at the para position to yield 4-BAPP[2]. Lacking the alkylating warhead, 4-BAPP cannot form covalent bonds. Instead, it relies on hydrogen bonding (via the p-hydroxyl group) and π−π stacking (via the benzyl and phenoxy rings) to act as a reversible, competitive ligand .

G PBZ Phenoxybenzamine (Parent Drug) Aziridinium Aziridinium Ion (Reactive Intermediate) PBZ->Aziridinium Spontaneous Cyclization Metab Hepatic CYP450 Metabolism PBZ->Metab Dealkylation & Hydroxylation IrrBind Irreversible Covalent Binding (Alpha-Receptors) Aziridinium->IrrBind Alkylation BAPP 4-BAPP (Metabolite IV) 4-(2-(Benzylamino)propoxy)phenol Metab->BAPP RevBind Reversible Competitive Binding (Alpha-Receptors) BAPP->RevBind Hydrogen Bonding & Pi-Pi Stacking

Caption: Mechanistic divergence of Phenoxybenzamine and its 4-BAPP analog at alpha-adrenergic receptors.

Comparative Efficacy and Toxicity Profiles

When evaluating phenoxyisopropylamine derivatives, minor structural modifications yield profound functional shifts. The table below synthesizes the pharmacological behavior of the 4-BAPP analog series based on established in vivo metabolic tracking[2].

CompoundStructural ModificationReceptor Binding KineticsVasomotor EfficacyToxicity Profile
Phenoxybenzamine Parent Drug (N-benzyl, N-chloroethyl)Irreversible (Covalent)High (Prolonged Hypotension)High (Mutagenic, Alkylating)[3]
4-BAPP (Compound IV) De-chloroethylated, p-hydroxylatedReversible (Competitive)Moderate (Transient Vasodilation)Low (Non-alkylating)
Compound III De-chloroethylated (No hydroxyl)Reversible (Competitive)Low (Weak Alpha-Blockade)Low (Non-alkylating)
Phenoxyisopropylamine Fully Debenzylated (Compound V)Indirect / AgonistHypertensive Response Moderate (Sympathomimetic)[4]

Key Insight: The complete removal of the benzyl group (yielding phenoxyisopropylamine) flips the molecule's efficacy from an alpha-blocker to a hypertensive agent[2]. Furthermore, phenoxyisopropylamine is highly reactive and is frequently utilized as an intermediate in industrial organic synthesis rather than a therapeutic end-product[5]. Therefore, the 4-BAPP scaffold (retaining the benzyl group) represents the optimal balance for developing safe, reversible alpha-antagonists.

Self-Validating Experimental Methodologies

To rigorously compare the efficacy of 4-BAPP against its analogs, researchers must employ orthogonal assays that isolate receptor affinity from systemic vasomotor responses. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Workflow Prep Compound Preparation (4-BAPP vs Analogs) InVitro In Vitro Assay [3H]-Prazosin Displacement Prep->InVitro Receptor Affinity InVivo In Vivo Hemodynamics (Spontaneously Hypertensive Rats) Prep->InVivo Vasomotor Response Tox Toxicity Screening (Ames Test & Hepatotoxicity) Prep->Tox Safety Profiling Analysis Data Synthesis (IC50, ED50, LD50 Calculation) InVitro->Analysis InVivo->Analysis Tox->Analysis

Caption: Self-validating experimental workflow for evaluating phenoxyisopropylamine derivatives.

Protocol 1: In Vitro Radioligand Displacement Assay

Objective: Quantify the reversible binding affinity ( Ki​ ) of 4-BAPP analogs at α1​ -adrenergic receptors. Causality: Because 4-BAPP lacks the covalent binding moiety of its parent, a competitive displacement model using a known reversible radioligand is required to accurately map its orthosteric affinity.

  • Membrane Preparation: Isolate cell membranes from rat cerebral cortex homogenates (a tissue dense in α1​ -receptors). Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H] -Prazosin (a highly selective α1​ -antagonist) at 25°C for 45 minutes.

  • Competitive Displacement: Introduce 4-BAPP and its analogs at titrated concentrations ranging from 10−10 to 10−4 M.

  • Self-Validation Step (Non-Specific Binding): In a parallel control cohort, co-incubate the radioligand with 10 µM phentolamine. Rationale: Phentolamine saturates all specific α -receptors. Any remaining radioactive signal in this cohort represents non-specific binding (NSB) to lipids/plastics, which must be subtracted to ensure the primary data reflects exclusive receptor-specific interactions.

  • Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting and calculate IC50​ values via non-linear regression.

Protocol 2: In Vivo Hemodynamic Assessment

Objective: Differentiate between the antagonistic (vasodilatory) and agonistic (hypertensive) properties of the analogs. Causality: In vitro binding assays cannot distinguish between an antagonist and an agonist. The Spontaneously Hypertensive Rat (SHR) model is utilized because its artificially high sympathetic tone provides a massive dynamic range to observe either blood pressure reduction (4-BAPP) or spiking (Phenoxyisopropylamine).

  • Animal Preparation: Anesthetize adult male SHRs. Cannulate the right carotid artery (for continuous Mean Arterial Pressure [MAP] monitoring) and the left jugular vein (for intravenous compound delivery).

  • Baseline Stabilization: Allow hemodynamics to stabilize for 30 minutes, ensuring baseline MAP is >150 mmHg.

  • Compound Administration: Administer 4-BAPP, Compound III, and Phenoxyisopropylamine via IV bolus (1-10 mg/kg).

  • Self-Validation Step (Receptor Occlusion): In a separate cohort, pre-treat the rats with 5 mg/kg of irreversible phenoxybenzamine 60 minutes prior to administering 4-BAPP. Rationale: If 4-BAPP strictly acts via α -adrenergic receptors, the pre-existing covalent blockade by phenoxybenzamine will blunt 4-BAPP's vasodilatory effect. If vasodilation still occurs, it indicates off-target (e.g., calcium channel) activity, validating the specificity of the mechanism.

Strategic Directives for Drug Development

For medicinal chemists and drug development professionals, the 4-(2-(Benzylamino)propoxy)phenol scaffold presents a highly lucrative starting point for next-generation cardiovascular or urological therapeutics.

  • Toxicity Mitigation: By utilizing the 4-BAPP structure over phenoxybenzamine, researchers eliminate the genotoxic and tissue-necrotizing risks associated with aziridinium ion formation[3].

  • Functionalization Vectors: The para-hydroxyl group on the phenoxy ring of 4-BAPP significantly increases aqueous solubility compared to Compound III. Furthermore, it provides an ideal synthetic handle for etherification or esterification to create prodrugs with tuned pharmacokinetic half-lives.

  • Avoiding Sympathomimetic Liability: Care must be taken to prevent in vivo debenzylation, as the resulting phenoxyisopropylamine metabolite triggers unwanted hypertensive responses[2]. Steric hindrance around the benzylamine nitrogen should be explored to prevent premature metabolic cleavage.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-(Benzylamino)propoxy)phenol

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0) requires moving beyond generic safety protocols. This compound merges the rapid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 4-(2-(Benzylamino)propoxy)phenol (CAS: 59182-24-0) requires moving beyond generic safety protocols. This compound merges the rapid dermal penetration and systemic toxicity of a phenolic moiety with the basic, corrosive nature of a secondary benzylamine[1][2][3].

To ensure absolute safety in your drug development or synthetic workflows, this guide provides a self-validating, causality-driven operational plan. By understanding why specific protective measures are required, researchers can build a fail-safe environment that protects both the integrity of the science and the safety of the laboratory personnel.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile. 4-(2-(Benzylamino)propoxy)phenol presents a dual-threat mechanism upon exposure:

  • The Phenolic Moiety (Systemic Toxicity & Anesthesia): Phenol derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum and enter the bloodstream, potentially causing central nervous system, liver, and kidney damage[3]. Crucially, phenols possess local anesthetic properties; initial skin contact may not cause pain, leading to delayed recognition of severe necrotic burns[3][4].

  • The Benzylamino Moiety (Corrosivity): Benzylamines act as weak bases. Upon contact with tissue, they can saponify skin lipids and cause immediate, severe chemical burns and permanent ocular damage[2].

Table 1: Quantitative Hazard Profile & Operational Implications

PropertyValue / CharacteristicOperational Implication
CAS Number 59182-24-0Unique identifier required for strict inventory and hazardous waste tracking[1].
Molecular Weight 257.33 g/mol Moderate molecular size; capable of permeating standard porous glove materials (like thin nitrile) over extended exposures[1].
Phenolic Moiety Lipophilic Weak AcidRequires specialized decontamination (PEG 300/400) because water alone is insufficient and can spread the lipophilic compound over a larger skin area[4].
Benzylamino Moiety Corrosive Weak BaseMandates the use of a face shield and chemical splash goggles to prevent catastrophic ocular saponification[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated phenolic amines. The following matrix outlines the mandatory protective barriers and the scientific causality behind each requirement.

Table 2: Advanced PPE Requirements

PPE CategoryMandatory SpecificationCausality / Scientific Justification
Hand Protection Neoprene, Viton, or Laminate film gloves.Standard thin nitrile gloves are highly susceptible to permeation by phenolic compounds. Neoprene or laminate film provides the necessary chemical resistance barrier to prevent painless dermal absorption[3][4].
Eye/Face Protection 3 + Face shield.Benzylamine derivatives are highly corrosive to ocular tissue. A face shield prevents splash injuries during dissolution, transfer, or exothermic reactions[2][3].
Body Protection Flame-resistant laboratory coat + Chemical-resistant apron.Phenol derivatives cause severe, painless necrotic burns. An apron provides a vital secondary barrier against bulk spills[3][4].
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm).Heating or manipulating the dry powder can generate toxic aerosols. Phenolic vapors are highly toxic even at low parts-per-million concentrations[3].

Standard Operating Procedure: Handling & Manipulation

Every protocol must be a self-validating system. Do not proceed to the next phase unless the previous phase's safety criteria are fully met.

Phase 1: Pre-Operational Validation (The Safety Net)
  • Verify Decontamination Supplies: Visually confirm the presence of unexpired4 at the workstation. Causality: Water is ineffective at dissolving lipophilic phenols and may spread the chemical. PEG acts as a solvent to actively draw the phenol out of the epidermal tissue[4].

  • Fume Hood Certification: Ensure the fume hood is operational. Never heat or melt phenolic compounds outside of a certified hood, as they produce explosive and highly toxic vapors[3].

  • Clearance: Ensure unobstructed access to the nearest emergency eyewash and safety shower[3].

Phase 2: Dispensing and Dissolution
  • Containment: Place a secondary containment tray inside the fume hood to catch potential micro-spills.

  • Weighing: Weigh the 4-(2-(Benzylamino)propoxy)phenol directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Formulation: Slowly add your chosen solvent to the compound (never vice versa) to minimize the risk of exothermic splashing. Keep the compound strictly away from strong oxidizers (e.g., nitric acid) and strong bases during storage and formulation[3].

Operational and Emergency Workflow

G Start Pre-Operational Checks (Fume Hood, PPE, PEG 300) Handle Dispense 4-(2-(Benzylamino)propoxy)phenol Inside Fume Hood Start->Handle Spill Spill or Exposure? Handle->Spill SkinExp Skin Exposure: Swab with PEG 300/400 Seek Medical Aid Spill->SkinExp Skin Contact CleanSpill Chemical Spill: Absorb & Dispose as Phenolic Waste Spill->CleanSpill Surface Spill Proceed Execute Experiment & Dissolution Spill->Proceed No Dispose Segregate Waste (Halogen-Free Organics) Proceed->Dispose

Workflow for handling 4-(2-(Benzylamino)propoxy)phenol and emergency spill/exposure response.

Decontamination and Disposal Protocols

Dermal Exposure Response
  • Do not rely on pain as an indicator. Because of the phenol moiety's anesthetic properties, severe tissue necrosis can occur painlessly[3][4].

  • Immediate Action: Swab the affected area continuously with PEG 300 or 400 for at least 15 minutes[4].

  • Critical Warning: Never use ethanol or isopropanol for decontamination. These solvents drastically increase the dermal absorption rate of phenols, driving the toxin deeper into the systemic circulation[4].

Surface Spills
  • Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

  • Sweep into a designated hazardous waste container. Do not use water to flush the spill, as it will spread the contamination[4].

Waste Disposal
  • Segregate as hazardous organic waste.

  • Clearly label the container with both "Phenolic Waste" and "Corrosive Amine" warnings to prevent incompatible chemical mixing downstream by environmental health and safety (EHS) personnel[3].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.